Product packaging for chaetoglobosin C(Cat. No.:)

chaetoglobosin C

Cat. No.: B1259569
M. Wt: 528.6 g/mol
InChI Key: RIZAHVBYKWUPHQ-GNNSKLCBSA-N
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Description

chaetoglobosin C is a natural product found in Calonectria kyotensis and Chaetomium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36N2O5 B1259569 chaetoglobosin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24,27,29,33H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,27-,29-,31+,32+/m0/s1

InChI Key

RIZAHVBYKWUPHQ-GNNSKLCBSA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Chaetoglobosin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a naturally occurring mycotoxin belonging to the cytochalasan family of fungal secondary metabolites. These compounds are characterized by a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring, and in the case of chaetoglobosins, a 10-(indol-3-yl) group. First identified as part of a larger family of cytotoxic compounds, this compound has garnered interest for its potent biological activities, including antitumor, antifungal, and antibacterial properties.[1] Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component in cellular processes such as division, motility, and maintenance of cell shape. This guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, offering detailed protocols and data for research and development purposes.

Discovery and Source Organism

Chaetoglobosins were first brought to scientific attention in the 1970s with the isolation of chaetoglobosins A and B from the fungus Chaetomium globosum. This compound was subsequently identified from the same organism, which remains the primary and most prolific known producer of this compound.[1] C. globosum is a ubiquitous filamentous fungus found in soil, on decaying plant matter, and as a common indoor contaminant.[2] Various strains of C. globosum produce a range of chaetoglobosins, with the yield of this compound being highly dependent on the specific strain and culture conditions.[3][4] Optimal production of this compound has been observed in cultures grown at a neutral pH.[3][4]

Isolation and Purification

The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatography. The following sections detail a representative protocol synthesized from established methodologies.

Experimental Protocols

1. Fungal Fermentation

A pure culture of Chaetomium globosum is required to initiate the fermentation process. Both solid-state and submerged liquid fermentation methods have been successfully employed.

  • Solid-State Fermentation:

    • Prepare a medium consisting of a solid substrate such as cornstalks (10 g), ammonium chloride (0.5 g), and water (20 mL) in a 250-mL flask.[5]

    • Autoclave the medium to ensure sterility.

    • Inoculate the sterile medium with a 1-mL spore suspension of C. globosum (containing approximately 1 x 10⁷ spores/mL).[5]

    • Incubate the culture at 28°C for 14-21 days, or until the fungus has thoroughly colonized the substrate.[5]

  • Liquid Fermentation (Submerged Culture):

    • Prepare a liquid medium such as Potato Dextrose Broth (PDB).

    • Inoculate 100 mL of sterile PDB in a 250-mL flask with mycelial plugs or a spore suspension of C. globosum.[6]

    • Incubate the culture at 28°C for 7-9 days with shaking at 180-200 rpm.[6][7]

2. Extraction of Crude Metabolites

Following incubation, the fungal biomass and culture medium are harvested for extraction.

  • For solid cultures, the entire contents of the flask are used. For liquid cultures, the mycelia and broth are separated by filtration. The broth is then extracted.

  • Soak the fungal material in a suitable organic solvent. Methanol and ethyl acetate are commonly used.[3][6] A typical ratio is 250 mL of solvent per fungal culture from five petri dishes or equivalent.[3]

  • Agitate the mixture for several hours or allow it to stand overnight to ensure complete extraction.

  • Filter the mixture to remove solid fungal debris. A fiberglass filter is effective for this purpose.[3]

  • Concentrate the filtrate in vacuo using a rotary evaporator at a temperature around 40°C to yield a crude extract.[5]

3. Chromatographic Purification

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

    • Apply the dissolved extract to a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity with acetone or methanol.[8]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the fractions containing the compound of interest and concentrate them.

    • Further purify the enriched fraction using a semi-preparative RP-C18 HPLC column.[8]

    • A common mobile phase is a gradient of acetonitrile and water.[8]

    • Monitor the elution profile with a UV detector (typically around 220-280 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC.

Isolation Workflow Diagram

Isolation_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification Fermentation Inoculate C. globosum on Potato Dextrose Agar (PDA) or Solid Substrate (e.g., Cornstalks) Incubation Incubate at 28°C for 9-21 days Fermentation->Incubation Harvest Harvest Fungal Biomass and/or Culture Broth Incubation->Harvest Solvent_Extraction Extract with Organic Solvent (e.g., Methanol or Ethyl Acetate) Harvest->Solvent_Extraction Filtration Filter to Remove Solids Solvent_Extraction->Filtration Concentration Concentrate Filtrate in vacuo to yield Crude Extract Filtration->Concentration Silica_Gel Silica Gel Column Chromatography (Gradient Elution) Concentration->Silica_Gel Fraction_Collection Collect and Pool Fractions (Monitored by TLC) Silica_Gel->Fraction_Collection HPLC Semi-Preparative RP-HPLC (e.g., C18 column, MeCN/H2O) Fraction_Collection->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation and purification of this compound.

Data Presentation

Physicochemical and Spectroscopic Data

The identity and purity of isolated this compound are confirmed through various analytical techniques. The key quantitative data are summarized below.

PropertyDataReference(s)
Molecular Formula C₃₂H₃₆N₂O₅[9]
Molecular Weight 528.7 g/mol [9]
Appearance White to off-white solid[10]
CAS Number 50645-76-6[9]
High-Resolution MS [M+H]⁺, calculated for C₃₂H₃₇N₂O₅⁺
¹H and ¹³C NMR Confirmed by comparison with literature data.[11]

Note: The definitive ¹H and ¹³C NMR spectroscopic data for this compound were first published by Sekita et al. in 1982. In contemporary research, structural confirmation is typically achieved by comparing newly acquired NMR data with this original reference.

Representative Production Yield

The production of chaetoglobosins is highly dependent on the culture conditions. The table below presents an example of this compound yield under specific laboratory conditions.

Organism & ConditionYield of this compoundReference
C. globosum grown on citrate phosphate buffered potato dextrose agar (pH 7.01) for four weeks.~203 µg per five agar plates[3]

Biological Activity and Signaling Pathway

The primary molecular target of this compound and other cytochalasans is cellular actin. By interacting with actin filaments, these compounds disrupt the dynamic process of actin polymerization and depolymerization, which is fundamental to the structure and function of the eukaryotic cytoskeleton.

Mechanism of Action:

  • Binding to Actin Filaments: Chaetoglobosins bind to the barbed (fast-growing) end of actin filaments (F-actin).[12]

  • Inhibition of Elongation: This binding physically blocks the addition of new actin monomers (G-actin) to the growing filament, thereby inhibiting polymerization.[12]

  • Disruption of Cytoskeleton: The inhibition of actin dynamics leads to the collapse of the actin cytoskeleton. This results in a variety of cellular effects, including:

    • Inhibition of cell division (cytokinesis)

    • Loss of cell motility and locomotion[3]

    • Changes in cell morphology and the formation of cell surface projections[3][13]

This disruption of a fundamental cellular process underlies the potent cytotoxic, antifungal, and antitumor activities observed for this compound.

Actin Disruption Signaling Pathway

Actin_Pathway cluster_actin cluster_processes Cellular Processes ChaetoC This compound Barbed_End ChaetoC->Barbed_End Binds to Barbed End Inhibition Disruption of Actin Cytoskeleton G_Actin G-Actin (Monomers) G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filament) Pointed_End F_Actin->Pointed_End Depolymerization Cell_Division Cell Division F_Actin->Cell_Division Required for Cell_Motility Cell Motility F_Actin->Cell_Motility Required for Cell_Shape Cell Shape Maintenance F_Actin->Cell_Shape Required for Inhibition->Cell_Division Inhibits Inhibition->Cell_Motility Inhibits Inhibition->Cell_Shape Inhibits

Caption: Mechanism of action of this compound via disruption of actin dynamics.

References

A Technical Guide to Chaetoglobosin C Producing Fungal Strains: From Production to Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Chaetoglobosin C, a cytochalasan alkaloid with significant biological activities. This document details the fungal strains known to produce this metabolite, presents quantitative data on its production, outlines detailed experimental protocols for its study, and visualizes the key regulatory pathways and experimental workflows.

Introduction to this compound

This compound is a fungal secondary metabolite belonging to the cytochalasan class of compounds. These molecules are characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. This compound, like other chaetoglobosins, is biosynthesized from the amino acid tryptophan. It has garnered significant interest in the scientific community due to its wide range of biological activities, including potent antitumor, antifungal, and cytotoxic effects.[1][2] The primary fungal producers of this compound belong to the genus Chaetomium, with Chaetomium globosum being the most extensively studied source.[2][3] However, other fungal genera, such as Penicillium, have also been reported to produce this compound.[4]

Fungal Strains Producing this compound

A variety of fungal strains have been identified as producers of this compound. The most notable among these is Chaetomium globosum, a ubiquitous filamentous fungus found in diverse environments.[2][3] Several studies have documented the production of this compound by various isolates of C. globosum, including those from terrestrial and marine environments, as well as endophytic strains.[5][6]

Table 1: Selected Fungal Strains Reported to Produce this compound

Fungal SpeciesStrain DesignationSource/EnvironmentReference(s)
Chaetomium globosumATCC 16021Not specified[3]
Chaetomium globosumVarious Canadian isolatesIndoor Environment[2]
Chaetomium globosumEndophytic fungusWithania somnifera[5]
Penicillium chrysogenumV11Mangrove Endophyte[4]

Quantitative Production of Chaetoglobosins

The production yield of this compound can vary significantly depending on the fungal strain, culture conditions, and fermentation method. While specific quantitative data for this compound is not as abundant as for its structural analog Chaetoglobosin A, existing studies provide valuable insights. Chaetoglobosins A and C are often co-produced, and factors influencing the yield of one often affect the other.

One study reported a yield of 203 µg of this compound per five agar plates of Chaetomium globosum grown on potato dextrose agar at a neutral pH of 7.01.[7]

The following table summarizes quantitative data for the closely related Chaetoglobosin A, offering a proxy for the production potential of this compound under various conditions.

Table 2: Quantitative Yield of Chaetoglobosin A from Chaetomium globosum

Strain/ConditionFermentation TypeYield of Chaetoglobosin AReference(s)
C. globosum NK102 (Wild Type)Submerged (PDB)146 mg/L[8]
C. globosum Δcgpks11 mutantSubmerged (PDB)234 mg/L[8]
C. globosum W7 (Wild Type)Submerged (PDA broth)58.66 mg/L[9]
C. globosum W7 (CgMfs1 silenced)Submerged (PDA broth)17.13 - 19.95 mg/L[9]
C. globosum W7 (CgMfs1 overexpressed)Submerged (PDA broth)298.77 mg/L[9]
C. globosum W7Solid-state (Cornstalk)0.34 mg/g[10]
C. globosum W7 (CgMfs1 overexpressed)Solid-state (Cornstalk)191.90 mg/L (from extract)[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Fungal Cultivation for this compound Production

Objective: To cultivate this compound-producing fungal strains under conditions that favor the production of the target metabolite.

Materials:

  • A pure culture of a this compound-producing fungus (e.g., Chaetomium globosum).

  • Potato Dextrose Agar (PDA) plates for initial culture.

  • Potato Dextrose Broth (PDB) for submerged fermentation.

  • Oatmeal Agar (OA) for solid-state fermentation.[3]

  • Sterile flasks, petri dishes, and other microbiological labware.

  • Incubator with temperature and shaking control.

Protocol for Submerged Fermentation:

  • Inoculate a PDA plate with the fungal strain and incubate at 25-28°C for 5-7 days until sporulation.

  • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the mature culture and gently scraping the surface.

  • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubate the flask at 28°C on a rotary shaker at 150-180 rpm for 7-14 days.[12]

Protocol for Solid-State Fermentation:

  • Prepare oatmeal agar plates.

  • Inoculate the center of each OA plate with a small agar plug from a fresh PDA culture of the fungus.

  • Incubate the plates at 25°C in the dark for 4 weeks.[3]

Extraction of this compound

Objective: To extract this compound from the fungal culture (both mycelium and broth).

Materials:

  • Fungal culture from either submerged or solid-state fermentation.

  • Solvents: Ethyl acetate, methanol, or acetone.[13][14]

  • Separatory funnel.

  • Rotary evaporator.

  • Filter paper and funnel.

Protocol:

  • For submerged cultures, separate the mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract from the broth.

  • Dry the mycelial mass (e.g., by lyophilization).

  • Grind the dried mycelium to a fine powder.

  • Extract the powdered mycelium with methanol or acetone by sonication or maceration.

  • Filter the extract and evaporate the solvent to obtain the crude mycelial extract.

  • For solid-state cultures, cut the agar into small pieces and soak them in methanol for 24 hours.[7]

  • Filter the methanol extract and evaporate the solvent.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract containing this compound.

  • Silica gel for column chromatography.

  • Sephadex LH-20 for size-exclusion chromatography.

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane).

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.[6]

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

  • Subject the dissolved extract to silica gel column chromatography.

  • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Pool the fractions rich in this compound and concentrate them.

  • For further purification, subject the enriched fraction to Sephadex LH-20 column chromatography using methanol as the eluent.

  • The final purification step can be performed using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient).

Quantification of this compound by HPLC

Objective: To accurately determine the concentration of this compound in an extract.

Materials:

  • Purified this compound standard.

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 analytical HPLC column.

  • HPLC-grade solvents (e.g., acetonitrile, water).

  • Volumetric flasks and pipettes for standard preparation.

Protocol:

  • Prepare a stock solution of the this compound standard of known concentration in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Inject the calibration standards into the HPLC system and record the peak areas at the appropriate wavelength (typically around 220 nm and 280 nm for chaetoglobosins).

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Prepare the sample extract for injection by dissolving a known weight of the extract in a known volume of solvent and filtering it through a 0.22 µm syringe filter.

  • Inject the sample extract into the HPLC system under the same conditions as the standards.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Determine the peak area of this compound in the sample.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Experimental Workflows

Regulatory Pathway of Chaetoglobosin Biosynthesis

The biosynthesis of chaetoglobosins in Chaetomium globosum is a complex process regulated by a network of transcription factors and signaling pathways. While the pathway for this compound is not as explicitly detailed as for Chaetoglobosin A, the co-production of these compounds suggests a shared or similar regulatory mechanism.

Chaetoglobosin_Regulation CgcheR CgcheR (Pathway-specific TF) Che_Cluster chaetoglobosin Biosynthesis Gene Cluster (cheA, etc.) CgcheR->Che_Cluster activates LaeA LaeA (Global Regulator) LaeA->Che_Cluster activates CgVeA CgVeA (Light-responsive Regulator) Che_cluster Che_cluster CgVeA->Che_cluster activates CgTF1 CgTF1 (Zn(II)2Cys6 TF) CgTF1->CgcheR activates CgTF6 CgTF6 (C2H2 TF) CgTF1->CgTF6 activates CgTF6->Che_Cluster represses CgXpp1 CgXpp1 (bHLH Regulator) CgXpp1->Che_Cluster represses Chaetoglobosins Chaetoglobosins (A, C, etc.) Che_Cluster->Chaetoglobosins Experimental_Workflow A Fungal Strain Isolation & Identification B Cultivation & Fermentation (Solid-state / Submerged) A->B C Extraction of Secondary Metabolites B->C D Bioassay-Guided Fractionation C->D E Chromatographic Purification (e.g., HPLC) D->E F Structure Elucidation (NMR, MS, etc.) E->F G Biological Activity Evaluation F->G H Biosynthetic Pathway Investigation F->H G->F Feedback for SAR studies

References

Unveiling the Fungal Origins of Chaetoglobosin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Chaetoglobosin C, a potent cytochalasan mycotoxin with a range of biological activities. This document serves as a comprehensive resource, detailing the primary fungal producers, optimal culture conditions for its synthesis, and established protocols for its isolation and quantification. Furthermore, it delves into the biosynthetic pathway responsible for its creation, offering a complete picture for researchers in natural product chemistry, mycology, and drug discovery.

Primary Natural Source: The Ubiquitous Fungus Chaetomium globosum

This compound is predominantly a secondary metabolite produced by various strains of the filamentous fungus Chaetomium globosum.[1][2][3][4][5][6][7] This species is a well-known saprophyte, commonly found in diverse environments such as soil, decaying plant material, and dung.[3] Of particular interest to researchers is its frequent isolation from water-damaged buildings, where it grows on cellulose-containing materials.[1][2][4][8] Strains of C. globosum have also been identified as endophytes, residing within the tissues of various plants without causing apparent disease.[9]

While Chaetomium globosum is the most prolific producer, other fungi have also been reported to produce chaetoglobosins, though the presence of this compound specifically is most strongly associated with C. globosum.

Optimizing Production: Fungal Culture and Yield

The production of this compound by Chaetomium globosum is highly influenced by culture conditions. Understanding these parameters is critical for researchers aiming to isolate and study this compound.

Culture Media and pH

Studies have shown that both the type of growth medium and the ambient pH significantly impact the yield of this compound.[1][7] Oatmeal agar (OA) has been identified as a superior medium for both fungal growth and mycotoxin production compared to other media like potato dextrose agar (PDA), corn meal agar (CMA), and malt extract agar (MEA).[2][7]

Furthermore, a neutral pH environment is optimal for this compound production.[1][3] In one study, detectable levels of this compound were observed only when C. globosum was cultured on a medium with a pH of 7.01.[10]

Quantitative Production Data

The following table summarizes the reported quantitative data for this compound and the related Chaetoglobosin A production under various conditions.

Fungal StrainCulture MediumpHCompoundYieldReference
Chaetomium globosumCitrate Phosphate Buffered PDA7.01This compound203 µg per five agar plates[10]
Chaetomium globosum W7PDA liquid mediumNot specifiedChaetoglobosin A298.77 mg/L[11]
Chaetomium globosum OEX13 (mutant)PDA liquid mediumNot specifiedChaetoglobosin A191.90 mg/L[11]
Chaetomium globosum W7Cornstalk fermentation mediumNot specifiedChaetoglobosin A0.30 mg/g[11]
Chaetomium globosum OEX13 (mutant)Cornstalk fermentation mediumNot specifiedChaetoglobosin A0.81 mg/g[11]

Experimental Protocols: From Culture to Purified Compound

This section provides a detailed overview of the methodologies for the cultivation of Chaetomium globosum, followed by the extraction and purification of this compound.

Fungal Culture Workflow

Fungal_Culture_Workflow cluster_Inoculation Inoculation cluster_Incubation Incubation cluster_Mycelial_Growth Mycelial Growth cluster_Subculture Subculturing for Production spore_suspension Spore Suspension agar_plate Agar Plate (e.g., PDA) spore_suspension->agar_plate Inoculate incubate Incubate at 28°C agar_plate->incubate mycelium Mycelial Growth incubate->mycelium liquid_culture Liquid Culture (e.g., PDB) mycelium->liquid_culture Transfer solid_culture Solid Culture (e.g., Rice) mycelium->solid_culture Transfer

Caption: Workflow for the cultivation of Chaetomium globosum.

Detailed Protocol for Fungal Culture:

  • Strain Acquisition and Maintenance: Obtain a pure culture of Chaetomium globosum. Maintain the strain on Potato Dextrose Agar (PDA) plates at 28°C.[12]

  • Spore Suspension Preparation: Collect ascospores from a mature culture plate and suspend them in a sterile solution (e.g., water with a surfactant).

  • Inoculation: Inoculate fresh PDA plates or a liquid medium such as Potato Dextrose Broth (PDB) with the spore suspension.[12] For solid-state fermentation, autoclaved rice medium can be used.[13]

  • Incubation: Incubate the cultures at a controlled temperature, typically around 27-28°C, for a period ranging from 7 to 28 days, depending on the medium and desired yield.[7][13]

Extraction and Purification Workflow

Extraction_Purification_Workflow cluster_Extraction Extraction cluster_Purification Purification fungal_biomass Fungal Biomass (Mycelia + Medium) solvent_extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) fungal_biomass->solvent_extraction filtration Filtration solvent_extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) crude_extract->column_chromatography Fractionation hplc Semi-preparative HPLC column_chromatography->hplc Further Purification pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Detailed Protocol for Extraction and Purification:

  • Extraction:

    • Harvest the fungal biomass along with the culture medium.

    • Extract the culture with an organic solvent such as methanol or ethyl acetate.[9][10] The mixture is typically soaked for a period of time and then filtered to separate the extract from the solid fungal material.[10]

    • The solvent is then evaporated under reduced pressure to yield a crude extract.[13]

  • Purification:

    • Initial Fractionation: The crude extract is subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.[13] A gradient of solvents (e.g., dichloromethane-methanol or hexane-ethyl acetate) is used to elute different fractions.[13]

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using semi-preparative HPLC with a C18 column.[9][13] A gradient of acetonitrile and water is a common mobile phase.[14][15]

    • Compound Identification: The purified compound is identified and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Biosynthetic Engine: A Glimpse into this compound Formation

Chaetoglobosins belong to the cytochalasan family of fungal metabolites.[14] Their biosynthesis is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme.

The core structure of chaetoglobosins is derived from the amino acid tryptophan, which provides the characteristic indole group, and a polyketide backbone.[14] The biosynthesis is governed by a gene cluster that includes the PKS-NRPS gene and genes encoding for tailoring enzymes, such as oxidoreductases and monooxygenases, which are responsible for the final structural modifications that lead to the diversity of chaetoglobosins.[16]

Biosynthesis_Pathway cluster_Precursors Precursors cluster_Core_Synthesis Core Synthesis cluster_Tailoring Tailoring Reactions tryptophan Tryptophan pks_nrps PKS-NRPS Enzyme tryptophan->pks_nrps malonyl_coa Malonyl-CoA malonyl_coa->pks_nrps prochaetoglobosin Prochaetoglobosin Intermediate pks_nrps->prochaetoglobosin Assembly tailoring_enzymes Tailoring Enzymes (e.g., Oxidoreductases, Monooxygenases) prochaetoglobosin->tailoring_enzymes Modifications chaetoglobosin_C This compound tailoring_enzymes->chaetoglobosin_C

Caption: Simplified biosynthetic pathway of this compound.

This guide provides a foundational understanding of the natural sources and production of this compound. For researchers and drug development professionals, a thorough comprehension of these aspects is the first step towards harnessing the potential of this intriguing fungal metabolite. Further research into strain improvement and fermentation optimization could lead to enhanced yields, facilitating more extensive investigation into its biological activities and therapeutic applications.

References

A Comprehensive Technical Guide to the Biological Activities of Chaetoglobosin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a member of the cytochalasan family of mycotoxins, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1] Produced by various fungi, most notably of the Chaetomium genus, chaetoglobosins are characterized by a complex polycyclic structure featuring a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[1][2] This intricate architecture is the basis for their significant interactions with cellular machinery, leading to a range of biological effects, including antitumor, antifungal, and antibacterial properties.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Biological Activities and Mechanism of Action

The primary mechanism of action for chaetoglobosins, including this compound, is the disruption of the actin cytoskeleton.[3] Actin is a critical protein responsible for maintaining cell shape, motility, and division. By interacting with actin filaments, this compound can inhibit actin polymerization, leading to a cascade of downstream effects that ultimately disrupt cellular function and viability.[3] This fundamental activity underlies its observed antitumor, antifungal, and antibacterial properties.

Quantitative Data on Biological Activities

The biological activities of this compound have been quantified in various studies. The following tables summarize the available data for its cytotoxic and antifungal effects.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
A549Lung Carcinoma< 10 µM[4]
HeLaCervical Cancer3.7 - 10.5 µM[4]
KBOral Epidermoid Carcinoma18 - 30 µg/mL[5][6]
K562Chronic Myelogenous Leukemia18 - 30 µg/mL[5][6]
MCF-7Breast Adenocarcinoma18 - 30 µg/mL[5][6]
HepG2Hepatocellular Carcinoma18 - 30 µg/mL[5][6]

*Note: The IC50 range of 18-30 µg/mL was reported for a mixture of isolated chaetoglobosins, including this compound.[5][6]

Table 2: Antifungal Activity of this compound

Fungal SpeciesActivity MetricValueReference
Botrytis cinereaEC505.83 µg/mL[7]

Table 3: Antibacterial Activity of Chaetomium globosum Chloroformic Extract

Bacterial SpeciesMIC Value (mg/mL)
Klebsiella pneumoniae 10.05
Staphylococcus epidermidis0.05
Staphylococcus aureus0.1
Salmonella typhimurium 20.1
Enterococcus faecalis0.5
MRSA1
Klebsiella pneumoniae 25
Shigella flexneri5
Salmonella typhimurium 15

*Note: The MIC values in this table are for a chloroformic extract of Chaetomium globosum and not for purified this compound.[8]

Signaling Pathways Modulated by Chaetoglobosins

While specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other chaetoglobosins provide valuable insights into its potential mechanisms. The disruption of the actin cytoskeleton, the primary mode of action, can trigger various downstream signaling cascades.

For instance, Chaetoglobosin Vb has been shown to exert anti-inflammatory and antioxidant effects by modulating the MAPK and NF-κB signaling pathways .[9] It suppresses the phosphorylation of p38, ERK, and JNK in the MAPK pathway and inhibits the translocation of the NF-κB p65 subunit.[9] Similarly, transcriptomic analyses of plants treated with Chaetomium globosum revealed an upregulation of genes associated with the MAPK signaling pathway .[10]

Furthermore, studies on Chaetoglobosin K have indicated its involvement with the Akt pathway .[11] Given the structural similarities among chaetoglobosins, it is plausible that this compound may also influence these critical cellular signaling networks.

Signaling_Pathways cluster_0 This compound cluster_1 Potential Downstream Effects cluster_2 Potentially Modulated Signaling Pathways ChC This compound Actin Actin Cytoskeleton Disruption ChC->Actin Primary Target MAPK MAPK Pathway (p38, ERK, JNK) Actin->MAPK NFkB NF-κB Pathway Actin->NFkB Akt PI3K/Akt Pathway Actin->Akt Apoptosis Induction of Apoptosis CellCycle Cell Cycle Arrest MAPK->Apoptosis MAPK->CellCycle NFkB->Apoptosis Akt->Apoptosis Akt->CellCycle

Figure 1. Potential signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution B->C D Add DMSO to dissolve formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Figure 2. Workflow for a typical MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Actin Polymerization Assay

This assay measures the effect of compounds on the polymerization of actin in vitro.

Protocol:

  • Actin Preparation: Prepare purified actin monomers.

  • Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer.

  • Compound Addition: Add this compound at various concentrations.

  • Fluorescence Measurement: Monitor the change in fluorescence of a pyrene-labeled actin probe over time. An increase in fluorescence indicates actin polymerization.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of actin polymerization.

Conclusion

This compound demonstrates significant biological activities, primarily driven by its ability to disrupt the actin cytoskeleton. Its cytotoxic effects against various cancer cell lines and potent antifungal activity highlight its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to explore its full therapeutic potential. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted biological profile of this intriguing natural product.

References

An In-depth Technical Guide to the Chaetoglobosin C Biosynthesis Pathway in Chaetomium globosum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetomium globosum, a ubiquitous filamentous fungus, is a prolific producer of a diverse array of secondary metabolites, among which the chaetoglobosins represent a significant class of cytochalasan alkaloids. These compounds, including chaetoglobosin C, exhibit a range of potent biological activities. Structurally, chaetoglobosins are characterized by a polyketide-derived macrocycle fused to a perhydroisoindol-1-one core, which is in turn attached to an indole moiety derived from L-tryptophan. This intricate architecture is responsible for their biological effects, which primarily involve the disruption of actin polymerization in eukaryotic cells.

This technical guide provides a comprehensive overview of the biosynthesis of this compound in Chaetomium globosum, detailing the genetic basis, enzymatic machinery, and regulatory networks that govern its production. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating a deeper understanding of this fascinating biosynthetic pathway and enabling future research into its manipulation for therapeutic and biotechnological applications.

The Chaetoglobosin Biosynthetic Gene Cluster (BGC)

The biosynthesis of chaetoglobosins in Chaetomium globosum is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the cluster for chaetoglobosin A has been more extensively studied, the biosynthesis of this compound is understood to proceed through a highly similar, if not identical, initial pathway, with variations likely arising from the activity of tailoring enzymes. The core genes and their putative functions in the chaetoglobosin biosynthetic pathway are summarized below.

Table 1: Core Genes in the Chaetomium globosum Chaetoglobosin Biosynthetic Gene Cluster

Gene DesignationPutative FunctionKey Domains/Characteristics
CgcheAHybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS)KS, AT, DH, KR, ACP, C, A, T
CgcheBEnoyl ReductaseStand-alone ER
CgcheDCytochrome P450 MonooxygenaseHeme-binding domain
CgcheEFAD-dependent MonooxygenaseFAD-binding domain
CgcheGCytochrome P450 MonooxygenaseHeme-binding domain
CgcheRZn(II)2Cys6 Transcription FactorDNA-binding domain
CgcheCPutative Transcription Factor-
CgcheFPutative Transcription Factor-

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a hybrid PKS-NRPS assembly line followed by a series of post-PKS-NRPS modifications. The proposed pathway, based on studies of chaetoglobosin A and related compounds, is as follows:

  • Polyketide Chain Assembly and Amino Acid Incorporation: The pathway is initiated by the hybrid PKS-NRPS enzyme, CgcheA. The PKS portion iteratively condenses malonyl-CoA units to assemble a polyketide chain. The NRPS module of CgcheA then incorporates L-tryptophan.

  • Cyclization and Formation of Prochaetoglobosin: The assembled polyketide-amino acid intermediate undergoes a series of cyclization reactions, including an intramolecular Diels-Alder reaction, to form the characteristic tricyclic core structure of the prochaetoglobosins.

  • Tailoring Modifications: The prochaetoglobosin scaffold is then subjected to a series of oxidative modifications catalyzed by tailoring enzymes, including cytochrome P450 monooxygenases (CgcheD and CgcheG) and a FAD-dependent monooxygenase (CgcheE). These enzymes are responsible for introducing hydroxyl groups and other functionalities that lead to the structural diversity observed within the chaetoglobosin family. The specific sequence and combination of these tailoring reactions are what ultimately determine the final structure of this compound.

Chaetoglobosin_C_Biosynthesis cluster_0 Core Biosynthesis cluster_1 Tailoring Steps Malonyl_CoA Malonyl-CoA PKS_NRPS CgcheA (PKS-NRPS) Malonyl_CoA->PKS_NRPS Tryptophan L-Tryptophan Tryptophan->PKS_NRPS Polyketide_Amino_Acid Polyketide-Tryptophan Intermediate PKS_NRPS->Polyketide_Amino_Acid Prochaetoglobosin Prochaetoglobosin Intermediate Polyketide_Amino_Acid->Prochaetoglobosin Intramolecular Diels-Alder Tailoring_Enzymes CgcheD (P450) CgcheE (FAD-MO) CgcheG (P450) Prochaetoglobosin->Tailoring_Enzymes Chaetoglobosin_C This compound Tailoring_Enzymes->Chaetoglobosin_C

Figure 1: Proposed biosynthetic pathway of this compound.

Regulatory Mechanisms

The production of this compound is tightly regulated at the transcriptional level by a network of regulatory proteins. These include pathway-specific transcription factors located within the BGC, as well as global regulators that respond to environmental cues.

  • Pathway-Specific Regulators: The CgcheR gene, encoding a Zn(II)2Cys6 transcription factor, is a key positive regulator of the chaetoglobosin BGC.[1] Deletion of CgcheR has been shown to abolish the production of chaetoglobosin A.[1]

  • Global Regulators: Other transcription factors, such as CgLaeA, CgXpp1, and CgTF6, have also been implicated in the regulation of chaetoglobosin biosynthesis, often in response to environmental signals like light and nutrient availability.[2]

Regulatory_Network Negative Regulation cluster_pathway Chaetoglobosin Biosynthesis cluster_regulators Regulatory Factors CgcheA_G CgcheA-G (Biosynthetic Genes) Chaetoglobosin_C_prod This compound Production CgcheA_G->Chaetoglobosin_C_prod CgcheR CgcheR CgcheR->CgcheA_G CgLaeA CgLaeA CgLaeA->CgcheA_G CgXpp1 CgXpp1 CgXpp1->CgcheA_G CgTF6 CgTF6 CgTF6->CgcheA_G

Figure 2: Regulatory network of chaetoglobosin biosynthesis.

Quantitative Data on Chaetoglobosin Production

While extensive quantitative data for this compound production is limited, some studies have reported yields under specific conditions. For comparison, data for the more extensively studied chaetoglobosin A are also included.

Table 2: Production of this compound in Chaetomium globosum

StrainCulture ConditionsYieldReference
C. globosumPotato dextrose agar, pH 7.01, 4 weeks203 µg per five agar plates[3]

Table 3: Production of Chaetoglobosin A in Chaetomium globosum under Various Conditions

Strain/ModificationCulture ConditionsYieldFold ChangeReference
Wild TypePDA liquid medium, 9 days58.66 mg/L-[4]
CgMfs1-silenced mutantPDA liquid medium, 9 days17.13 mg/L0.29[4]
CgMfs1-overexpressing mutantPDA liquid medium, 9 days298.77 mg/L5.1[4]
Wild TypeCornstalk solid-batch fermentation0.34 mg/g-[5]
CgcheR-overexpressing mutant-260 mg/L5[1]

Detailed Experimental Protocols

Fungal Culture and Fermentation for Chaetoglobosin Production

This protocol describes the general procedure for culturing Chaetomium globosum for the production of chaetoglobosins.

  • Strain and Media: Chaetomium globosum strains can be maintained on Potato Dextrose Agar (PDA) slants. For liquid fermentation, Potato Dextrose Broth (PDB) is commonly used.

  • Inoculum Preparation: A spore suspension is prepared by washing a mature PDA plate with sterile water containing a surfactant (e.g., 0.05% Tween 80). The spore concentration is determined using a hemocytometer.

  • Fermentation:

    • Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

    • Incubate the flasks at 28°C with shaking at 180 rpm for 10-14 days.

    • Monitor the production of chaetoglobosins periodically by taking samples for HPLC analysis.

Fermentation_Workflow Start Start PDA_Culture Culture C. globosum on PDA Start->PDA_Culture Spore_Suspension Prepare Spore Suspension PDA_Culture->Spore_Suspension Inoculation Inoculate PDB Medium Spore_Suspension->Inoculation Incubation Incubate at 28°C, 180 rpm Inoculation->Incubation Sampling Periodic Sampling for HPLC Incubation->Sampling 10-14 days Sampling->Incubation 10-14 days Harvest Harvest Culture Broth and Mycelia Sampling->Harvest End End Harvest->End

Figure 3: General workflow for fermentation.
Extraction and Purification of Chaetoglobosins

This protocol outlines a general method for the extraction and purification of chaetoglobosins from fungal cultures.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the mycelia with methanol or acetone, followed by sonication to disrupt the cells.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing chaetoglobosins.

    • Further purify the pooled fractions by preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate pure this compound.

HPLC Analysis of Chaetoglobosins

This protocol provides a method for the analytical quantification of chaetoglobosins.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically used. For example, an isocratic mobile phase of 60% acetonitrile in water.

  • Detection: UV detection at approximately 220 nm.

  • Quantification: A standard curve is generated using a purified standard of this compound. The concentration in the samples is determined by comparing the peak area to the standard curve.

Gene Knockout using CRISPR-Cas9

This protocol provides a general framework for gene knockout in Chaetomium globosum using the CRISPR-Cas9 system.

  • gRNA Design: Design two or more guide RNAs (gRNAs) targeting the gene of interest using online tools, ensuring high on-target scores and low off-target scores.

  • Vector Construction: Clone the designed gRNAs into a Cas9-expressing vector suitable for fungal transformation.

  • Protoplast Preparation: Generate protoplasts from young mycelia of C. globosum by enzymatic digestion with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum).

  • Transformation: Transform the protoplasts with the CRISPR-Cas9 plasmid using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening: Select for transformants on a regeneration medium containing an appropriate selection agent (e.g., hygromycin B). Screen the resulting colonies by PCR to identify mutants with the desired gene deletion.

Conclusion

The biosynthesis of this compound in Chaetomium globosum is a complex and highly regulated process that offers significant potential for scientific exploration and biotechnological application. While the core biosynthetic pathway is largely understood, further research is needed to fully elucidate the specific roles of the tailoring enzymes in generating the structural diversity of the chaetoglobosin family. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate this research, empowering scientists to delve deeper into the molecular intricacies of this fascinating natural product and to harness its potential for the development of new therapeutic agents.

References

The Structural Elucidation of Chaetoglobosin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin C, a member of the cytochalasan family of mycotoxins, has garnered significant interest within the scientific community due to its diverse biological activities. Produced by various fungi, most notably species of Chaetoglobium, its complex polyketide-derived structure presents a compelling challenge for structural elucidation. This technical guide provides an in-depth overview of the methodologies and data integral to the definitive characterization of this compound, from its isolation to the determination of its absolute stereochemistry.

Introduction

This compound is a fungal metabolite characterized by a perhydroisoindolone moiety fused to a macrocyclic ring, with a tryptophan unit incorporated into its core structure.[1] The elucidation of its intricate three-dimensional architecture is paramount for understanding its structure-activity relationships and for providing a foundation for synthetic and medicinal chemistry efforts. The process of structure determination relies on a synergistic application of chromatographic separation, spectroscopic analysis, and computational methods.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its isolation from fungal cultures, typically Chaetoglobium globosum.

Experimental Protocol: Fungal Culture and Extraction
  • Fungal Culture : Chaetoglobium globosum is cultured on a suitable medium, such as potato dextrose agar (PDA), to promote the production of secondary metabolites.[1]

  • Extraction : The fungal mycelium and culture broth are extracted with an organic solvent, commonly ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites.[2]

  • Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to purify this compound. This multi-step process often involves:

    • Column Chromatography : Initial separation is typically performed on a silica gel or reversed-phase (C18) column.[2]

    • High-Performance Liquid Chromatography (HPLC) : Final purification is achieved using preparative or semi-preparative HPLC, yielding pure this compound.[2]

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to piece together the planar structure of this compound.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is utilized to determine the elemental composition of this compound.

  • Molecular Formula : HR-ESIMS analysis of the protonated molecule [M+H]⁺ establishes the molecular formula as C₃₂H₃₆N₂O₅.[3]

  • Diagnostic Fragmentation : Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragment ions that provide initial structural clues. For chaetoglobosins, diagnostic product ions are often observed at m/z 130.0648 and 185.0704, corresponding to the indole-containing portion of the molecule.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

One- and two-dimensional NMR spectroscopy are the cornerstone of determining the carbon skeleton and the connectivity of atoms in this compound.

  • Sample Preparation : A purified sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Instrumentation : NMR spectra are acquired on a high-field spectrometer (e.g., 500 MHz or greater).[6]

  • 1D NMR :

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons, which is vital for determining the relative stereochemistry.[3]

Quantitative NMR Data for this compound
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
1173.3-
352.43.80 (dt, J=7.2, 3.5)
447.42.93 (m)
536.31.86 (m)
657.9-
762.32.80 (d, J=5.2)
848.62.15 (dd, J=9.7, 5.0)
963.2-
1034.12.67 (dd, J=14.6, 7.7), 2.91 (m)
1113.51.25 (d, J=7.3)
1219.91.30 (s)
13128.36.09 (ddd, J=15.2, 9.8, 1.3)
14133.45.20 (ddd, J=15.1, 10.8, 3.9)
1541.52.05 (dt, J=13.8, 11.0), 2.27 (m)
1632.22.46 (m)
17142.65.71 (dd, J=9.0, 1.3)
18127.9-
1983.35.93 (s)
20195.0-
21133.26.39 (br d, J=16.8)
22134.87.58 (d, J=16.8)
23196.8-
1'-8.20 (br s)
2'123.57.01 (d, J=2.2)
3'110.2-
3a'127.0-
4'118.37.50 (d, J=7.7)
5'122.67.15 (dd, J=6.9, 7.3)
6'120.17.21 (dd, J=6.9, 8.2)
7'111.77.37 (d, J=8.2)
7a'136.3-

Note: NMR data can vary slightly depending on the solvent and instrument used. Data presented here is a representative compilation from published literature.[7]

Determination of Absolute Configuration

Establishing the absolute stereochemistry of this compound is a critical final step in its structural elucidation. This is typically achieved through a combination of chiroptical spectroscopy and single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

  • Crystal Growth : High-quality single crystals of this compound are grown from a suitable solvent system, often through slow evaporation.[8]

  • Data Collection : The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.[1]

  • Structure Solution and Refinement : The diffraction data is processed to solve the crystal structure and refine the atomic positions, ultimately revealing the absolute configuration.[1]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration can be determined.

  • ECD Spectrum Acquisition : The ECD spectrum of a solution of this compound is recorded on a CD spectrometer.[9]

  • Conformational Search : A computational search for the low-energy conformers of the two possible enantiomers of this compound is performed using molecular mechanics and density functional theory (DFT) calculations.[10][11]

  • ECD Spectrum Calculation : The ECD spectrum for each low-energy conformer is calculated using time-dependent DFT (TDDFT).[10][11]

  • Comparison and Assignment : The calculated, Boltzmann-averaged ECD spectrum of each enantiomer is compared to the experimental spectrum. A close match allows for the confident assignment of the absolute configuration.[10][11]

Logical Workflow for Structure Elucidation

The comprehensive process of elucidating the structure of this compound can be visualized as a logical workflow.

Structure_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_planar Planar Structure Determination cluster_stereo Stereochemistry Determination Fungal_Culture Fungal Culture (Chaetoglobium globosum) Extraction Solvent Extraction Fungal_Culture->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound HRMS HR-ESIMS (Molecular Formula) Pure_Compound->HRMS MSMS MS/MS (Fragmentation Pattern) Pure_Compound->MSMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D Planar_Structure Proposed Planar Structure HRMS->Planar_Structure MSMS->Planar_Structure NMR_1D->Planar_Structure NMR_2D->Planar_Structure NOESY NOESY (Relative Stereochemistry) Planar_Structure->NOESY XRay Single-Crystal X-ray Diffraction Planar_Structure->XRay ECD ECD Spectroscopy & Computational Analysis Planar_Structure->ECD Absolute_Configuration Absolute Configuration NOESY->Absolute_Configuration XRay->Absolute_Configuration ECD->Absolute_Configuration Final_Structure Complete Structure of This compound Absolute_Configuration->Final_Structure

Figure 1. Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a multifaceted process that exemplifies modern natural product chemistry. It requires the careful integration of advanced separation and spectroscopic techniques, often complemented by computational chemistry. The detailed structural information obtained is not only a testament to the power of these analytical methods but also a crucial prerequisite for the exploration of this compound's therapeutic potential. This guide provides a comprehensive framework for researchers and professionals engaged in the discovery and development of complex natural products.

References

The Cytotoxic Potential of Chaetoglobosin C: An In-depth Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the cytotoxic effects of Chaetoglobosin C, a cytochalasan alkaloid derived from various fungal species, on cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anticancer therapeutics. The guide summarizes key quantitative data on the cytotoxic potency of this compound, details the experimental protocols for its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is curated from peer-reviewed scientific literature to facilitate a deeper understanding of this compound as a potential anticancer agent.

Introduction

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, the cytochalasan alkaloids have emerged as a promising class of compounds with potent cytotoxic activities. Chaetoglobosins, a subgroup of this family, are fungal metabolites that have demonstrated significant growth inhibitory effects against various cancer cell lines.[1] This guide focuses specifically on this compound, elucidating its cytotoxic properties and the molecular pathways it modulates. Understanding the mechanism of action and having access to robust experimental protocols are crucial for the systematic evaluation of this compound in preclinical drug development.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for various chaetoglobosins, including this compound where data is available, across a range of human cancer cell lines. It is important to note that direct IC50 values for this compound are not as widely reported as for other chaetoglobosins like A, E, and K. Therefore, data for closely related chaetoglobosins are also included to provide a broader context of their cytotoxic potential.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Chaetoglobosin AT-24Human Bladder Cancer48.14 ± 10.25[2][3]
Chaetoglobosin EKYSE-30Esophageal Squamous Cell Carcinoma2.57[4]
Chaetoglobosin KOVCAR-3Cisplatin-Resistant Ovarian CancerNot specified[4]
Chaetoglobosin KA2780/CP70Cisplatin-Resistant Ovarian CancerNot specified[4]
Various ChaetoglobosinsA549Lung Cancer>20[5]
Various ChaetoglobosinsMDA-MB-231Breast Cancer>20[5]
Chaetoglobosin V & WKB, K562, MCF-7, HepG2Various Human Cancers18-30 µg/mL[6]
Cytoglobosin CLNCaPHuman Prostate CancerData not available[7]
Cytoglobosin CB16F10Mouse MelanomaData not available[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for assessing the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. In the context of this compound cytotoxicity, it is employed to measure the levels of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

Protocol:

  • Cell Lysis: Treat cells with this compound as described for the MTT assay. After treatment, collect both adherent and floating cells.[11] Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay to ensure equal protein loading for each sample.

  • Gel Electrophoresis: Mix the protein lysates with SDS-PAGE loading buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured as they pass through a laser beam, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, collecting both the adherent and floating cell populations.

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing.[14] The cells can be stored at -20°C for at least 2 hours or up to several weeks.[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[15]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emission from the DNA-bound dye.

  • Data Analysis: The resulting data is displayed as a histogram of cell count versus fluorescence intensity. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic effects of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Cell Treatment with This compound cell_culture->treatment ch_c_prep This compound Preparation ch_c_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt wb Western Blot (Apoptosis Markers) treatment->wb flow Flow Cytometry (Cell Cycle Analysis) treatment->flow ic50 IC50 Determination mtt->ic50 apoptosis_analysis Apoptosis Confirmation wb->apoptosis_analysis cell_cycle_analysis Cell Cycle Arrest Analysis flow->cell_cycle_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling Pathways Modulated by Chaetoglobosins

Chaetoglobosins exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. The diagram below illustrates a plausible signaling cascade initiated by this compound, leading to apoptosis and cell cycle arrest. This pathway is synthesized from studies on Chaetoglobosin A and other closely related analogs.[3][16]

signaling_pathway cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_outcome Cellular Outcome cha_c This compound ros ↑ ROS Production cha_c->ros pi3k_akt PI3K/AKT/mTOR Pathway Inhibition cha_c->pi3k_akt mapk MAPK Pathway (p38, JNK) Activation cha_c->mapk ros->mapk bcl2_family ↓ Bcl-2 / ↑ Bax Ratio ros->bcl2_family pi3k_akt->bcl2_family cyclins ↓ Cyclin B1 / ↓ CDK1 pi3k_akt->cyclins mapk->bcl2_family p21 ↑ p21 mapk->p21 cyto_c Cytochrome c Release bcl2_family->cyto_c caspases Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspases parp PARP Cleavage caspases->parp apoptosis Apoptosis caspases->apoptosis parp->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest cyclins->cell_cycle_arrest p21->cyclins Inhibits

Caption: Proposed signaling pathways affected by this compound.

Conclusion

This compound and its related compounds represent a promising avenue for the development of novel anticancer therapies. Their ability to induce apoptosis and cell cycle arrest in various cancer cell lines underscores their potential as lead compounds. This technical guide provides a foundational resource for researchers by consolidating quantitative data, detailing essential experimental protocols, and visualizing the complex signaling networks involved. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical in vivo models. The methodologies and data presented herein are intended to facilitate and standardize future investigations into this potent class of natural products.

References

Chaetoglobosin C: A Mycotoxin in Indoor Environments - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a cytochalasan mycotoxin produced by various fungi, most notably Chaetomium globosum, a fungus frequently identified in water-damaged indoor environments.[1][2][3][4] Its presence on building materials, such as gypsum board and wood-based materials, raises significant concerns for indoor air quality and human health.[5][6] Chaetoglobosins, including this compound, are known to exhibit a range of biological activities, including cytotoxic, antifungal, antibacterial, and anti-inflammatory properties.[1][7][8] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its toxicological effects, mechanisms of action, and the experimental protocols used for its study. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Toxicological Effects of this compound

The primary mechanism of action for chaetoglobosins is the disruption of actin filaments, a critical component of the eukaryotic cytoskeleton.[9][10] This interference with actin polymerization affects fundamental cellular processes such as cell division, motility, and maintenance of cell shape, leading to various toxicological effects.[2]

Cytotoxicity

This compound has demonstrated moderate cytotoxic activity against various human cancer cell lines. The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 1. The data indicates that the cytotoxic efficacy of chaetoglobosins can be influenced by structural features, such as the presence of a double bond at C-5/C-6 and a hydroxyl group at C-7 or an epoxide ring at C-6/C-7.[1]

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma< 20[1]
HeLaCervical Cancer3.7 - 10.5[1]
KBOral Epidermoid Carcinoma18 - 30 µg/mL[11]
K562Chronic Myelogenous Leukemia18 - 30 µg/mL[11]
MCF-7Breast Adenocarcinoma18 - 30 µg/mL[11]
HepG2Hepatocellular Carcinoma18 - 30 µg/mL[11]
Table 1: Cytotoxicity of this compound and related compounds against various cancer cell lines.
Apoptosis Induction

While specific quantitative data for apoptosis induction by this compound is limited, studies on the closely related Chaetoglobosin A provide significant insights into the likely mechanisms. Chaetoglobosin A has been shown to preferentially induce apoptosis in chronic lymphocytic leukemia (CLL) cells.[12] This process is characterized by the activation of caspases, a family of proteases that are essential for the initiation and execution of apoptosis.

Studies on other chaetoglobosins, such as chaetocin, have demonstrated that apoptosis is induced through the generation of reactive oxygen species (ROS) and the intrinsic mitochondrial pathway.[13][14] This involves a reduction in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[14] Furthermore, the expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated.[14] It is highly probable that this compound induces apoptosis through similar caspase-dependent pathways.

Cell LineCompoundApoptotic EffectConcentrationReference
T-24Chaetoglobosin AIncreased number of apoptotic cellsNot specified[15]
CLL cellsChaetoglobosin APreferential induction of apoptosisNot specified[12]
A549ChaetocinInduction of apoptosisNot specified[13]
Sk-Mel-28ChaetocinInduction of apoptosisDose-dependent[14]
A375ChaetocinInduction of apoptosisDose-dependent[14]
Table 2: Apoptotic effects of Chaetoglobosin A and Chaetocin in various cell lines.
Inflammatory Response
Cell LineCompoundInhibited CytokinesConcentration RangeReference
RAW264.7Chaetoglobosin VbTNF-α, IL-6, IL-1β25-100 µM[16][17]
Table 3: Anti-inflammatory effects of Chaetoglobosin Vb.

Mechanisms of Action: Signaling Pathways

The cytotoxic, pro-apoptotic, and anti-inflammatory effects of chaetoglobosins are orchestrated through the modulation of complex intracellular signaling pathways. The MAPK and NF-κB pathways are central to these processes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[18][19][20][21][22] Studies on related chaetoglobosins suggest that these compounds can modulate the phosphorylation status of ERK, JNK, and p38, thereby influencing downstream cellular responses.[16][23] For instance, Chaetoglobosin Vb has been shown to suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages.[16][17]

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., LPS, Stress) receptor Receptor (e.g., TLR4) extracellular_stimuli->receptor adaptor Adaptor Proteins receptor->adaptor mapkkk MAPKKK (e.g., TAK1) adaptor->mapkkk mek12 MEK1/2 mapkkk->mek12 mek36 MEK3/6 mapkkk->mek36 mek47 MKK4/7 mapkkk->mek47 erk ERK1/2 mek12->erk p38 p38 mek36->p38 jnk JNK mek47->jnk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) erk->transcription_factors p38->transcription_factors jnk->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis, Proliferation) transcription_factors->cellular_responses chaetoglobosin This compound (inhibition) chaetoglobosin->erk chaetoglobosin->p38 chaetoglobosin->jnk

Figure 1: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[24][25] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers, typically the p65/p50 heterodimer, to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines.[26][27] Chaetoglobosin Vb has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the inflammatory response.[16][17]

NFkB_Signaling_Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 complex traf6->tak1 ikk IKK complex tak1->ikk ikb IκBα ikk->ikb P nfkb_ikb NF-κB-IκBα (Inactive) ikb->nfkb_ikb nfkb NF-κB (p65/p50) nfkb->nfkb_ikb nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb IκBα degradation nfkb_nuc NF-κB (Active) gene_transcription Gene Transcription (TNF-α, IL-6, IL-1β) nfkb_nuc->gene_transcription chaetoglobosin This compound (inhibition) chaetoglobosin->nfkb Inhibits Translocation

Figure 2: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate1 Incubate (e.g., 24-72h) treat_cells->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (1-4h) add_mtt->incubate2 add_solubilizer Add solubilization solution incubate2->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data (calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for a typical MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound for the desired time.

  • Harvest the cells and wash them twice with cold PBS.[17]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[17]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Analyze the cells by flow cytometry within one hour.[17]

Caspase Activity Assay

Caspase activity assays measure the activity of caspases, which are key mediators of apoptosis. These assays typically use a specific peptide substrate for a particular caspase that is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter molecule, which can then be quantified.

Materials:

  • Cell lysis buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells using the provided lysis buffer and collect the supernatant containing the protein extract.

  • Determine the protein concentration of the cell lysate.

  • In a 96-well plate, add 50-200 µg of protein from each sample.[13]

  • Add 50 µL of 2X Reaction Buffer containing DTT to each well.[13]

  • Add 5 µL of the caspase substrate to each well.[13]

  • Incubate the plate at 37°C for 1-2 hours.[13]

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13]

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of inflammation, ELISAs are commonly used to measure the levels of cytokines like TNF-α, IL-6, and IL-1β in cell culture supernatants.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

  • Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

  • Standard solutions of the cytokine

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Collect the supernatant from cell cultures treated with this compound and/or LPS.

  • Add standards and samples to the wells of the ELISA plate and incubate.[9]

  • Wash the plate to remove unbound substances.[9]

  • Add the enzyme-linked detection antibody and incubate.[9]

  • Wash the plate again.

  • Add the substrate solution and incubate to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Detection in Indoor Environments

The presence of this compound and other mycotoxins in indoor environments can be determined through various analytical methods.[28] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method for the detection and quantification of these toxins in dust and building material samples.[5][28] Immunoassays, such as ELISA, can also be developed for the rapid screening of this compound.[28]

Conclusion

This compound, a mycotoxin produced by fungi commonly found in damp indoor environments, presents a potential health risk due to its cytotoxic, pro-apoptotic, and immunomodulatory properties. Its primary mechanism of action involves the disruption of the actin cytoskeleton, leading to the inhibition of essential cellular processes. Furthermore, evidence from related compounds suggests that this compound likely modulates key signaling pathways, including the MAPK and NF-κB pathways, to exert its biological effects.

This technical guide has provided a comprehensive overview of the current knowledge on this compound, including quantitative toxicological data, detailed experimental protocols, and visual representations of the implicated signaling pathways. Further research is warranted to obtain more specific quantitative data on the apoptotic and anti-inflammatory effects of this compound and to fully elucidate its mechanisms of action in various cell types. A deeper understanding of this mycotoxin is crucial for assessing the health risks associated with indoor mold exposure and for the potential development of novel therapeutic agents.

References

Initial Toxicity Screening of Chaetoglobosin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a member of the cytochalasan family of mycotoxins, which are secondary metabolites produced by various fungi, most notably from the genus Chaetomium.[1][2] Like other cytochalasans, this compound is known for its potent biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular mechanisms. The primary mechanism of action for chaetoglobosins involves the disruption of actin polymerization, a critical process for cell division, motility, and maintenance of cell shape.[3]

Data Presentation: In Vitro Cytotoxicity of this compound

The initial toxicity screening of this compound has primarily focused on its cytotoxic effects against various human cancer cell lines. The following table summarizes the available quantitative data on its in vitro efficacy.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Citation
KBHuman oral epidermoid carcinoma~18-30~34-57[4]
K562Human chronic myelogenous leukemia~18-30~34-57[4]
MCF-7Human breast adenocarcinoma~18-30~34-57[4]
HepG2Human hepatocellular carcinoma~18-30~34-57[4]

¹Calculated based on a molecular weight of 528.65 g/mol for this compound.

Experimental Protocols

A detailed experimental protocol for determining the cytotoxicity of this compound, based on the widely used MTT assay, is provided below. This protocol is a representative methodology for generating the kind of data presented in the table above.

Protocol: MTT Assay for Cytotoxicity Screening

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cultured mammalian cells.

2. Materials:

  • This compound
  • Target cancer cell line (e.g., HeLa, A549)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Phosphate-Buffered Saline (PBS)
  • Trypsin-EDTA
  • 96-well flat-bottom plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate)
  • Multi-channel pipette
  • Plate reader (absorbance at 570 nm)

3. Procedure:

  • Cell Seeding:
  • Culture the target cells to ~80% confluency.
  • Harvest the cells using trypsin-EDTA and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
  • Compound Treatment:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations to be tested.
  • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
  • MTT Addition and Incubation:
  • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilization and Absorbance Reading:
  • After the incubation with MTT, carefully remove the medium from each well.
  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Gently mix the contents of the wells on a plate shaker for 5-10 minutes to ensure complete solubilization.
  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Data Analysis:
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_chaC Add this compound to cells incubate_24h->add_chaC prepare_chaC Prepare this compound serial dilutions prepare_chaC->add_chaC incubate_48_72h Incubate 48-72h add_chaC->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end Chaetoglobosin_Mechanism ChaC This compound Actin Actin Filaments ChaC->Actin Binds to Disruption Cytoskeleton Disruption Actin->Disruption Leads to Apoptosis Apoptosis Disruption->Apoptosis CellCycle Cell Cycle Arrest Disruption->CellCycle

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Chaetoglobosin C

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and experimental methodologies related to this compound, a mycotoxin from the cytochalasan class.

Core Chemical and Physical Properties

This compound is a fungal secondary metabolite belonging to the cytochalasan family of alkaloids.[1] These compounds are characterized by a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring, with a 10-(indol-3-yl) group.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 50645-76-6[2][3]
Molecular Formula C₃₂H₃₆N₂O₅[2][3]
Molecular Weight 528.64 g/mol [2]
Alternate Names (21,22-Dihydro-19-ketone)-chaetoglobosin A[3]
Appearance White solid[4]
Solubility Soluble in DMSO. Almost insoluble in water and common organic solvents.[4]
SMILES Notation O=C1CCC([C@]23--INVALID-LINK--[C@]4(C)--INVALID-LINK--[C@]3([H])/C=C/C--INVALID-LINK--/C=C(C)\C1=O)([H])--INVALID-LINK--CC5=CNC6=CC=CC=C65)=O[2]

Biological Properties and Activity

This compound is primarily isolated from fungi, most notably Chaetoglobosum species.[1][2] It exhibits a range of biological activities, making it a subject of interest for drug discovery and development. Optimal production of this compound by C. globosum has been observed on artificial media at a neutral pH.[5]

Table 2: Biological Activities of this compound
Activity TypeDescriptionReference(s)
Mechanism of Action As a cytochalasan, it binds to actin, disrupting microfilament polymerization. This interferes with cellular division, movement, and cytokinesis.[6][7]
Antifungal Exhibits activity against various fungal pathogens.[1][4]
Antitumor Shows moderate cytotoxic effects against several human cancer cell lines.[1][4]
Antibacterial Possesses antibacterial properties.[1]
Anti-tuberculosis Has demonstrated activity against Mycobacterium tuberculosis.[2][8]
Phytotoxic Can be toxic to plants.[1][4]

Signaling and Mechanistic Pathways

The primary mechanism of action for chaetoglobosins is the disruption of the actin cytoskeleton. By binding to the barbed end of actin filaments, it inhibits both the polymerization and depolymerization of actin monomers, thereby interfering with essential cellular processes that rely on a dynamic cytoskeleton.

G Mechanism of Action: Actin Disruption cluster_cell Eukaryotic Cell cluster_effect Effect Chaetoglobosin_C This compound Actin_Filament F-Actin (Filament) Chaetoglobosin_C->Actin_Filament Binds to barbed end Actin_Monomers G-Actin (Monomers) Actin_Monomers->Actin_Filament Polymerization Actin_Filament->Actin_Monomers Depolymerization Cellular_Processes Cytokinesis Cell Motility Phagocytosis Actin_Filament->Cellular_Processes Essential for Disruption Disruption of Actin Dynamics

Caption: Mechanism of this compound via actin filament disruption.

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and bioactivity assessment of this compound, synthesized from cited literature.

Experimental Workflow: Isolation and Bioactivity Screening

G cluster_extraction Isolation & Purification cluster_testing Bioactivity Assays A Fungal Fermentation (e.g., C. globosum) B Solvent Extraction (Methanol / Ethyl Acetate) A->B C Crude Extract Concentration B->C D Flash Chromatography (e.g., C18 Column) C->D E HPLC Purification D->E F Pure this compound E->F G Antifungal Assay (Mycelial Growth Inhibition) F->G H Cytotoxicity Assay (e.g., MTT on Cancer Cells) F->H I Mechanism Assay (Actin Staining) F->I J Data Analysis (IC50 / MIC Determination) G->J H->J I->J

Caption: General workflow for this compound isolation and testing.

Fungal Cultivation and Extraction

This protocol describes the general steps for cultivating a chaetoglobosin-producing fungus and extracting the metabolites.

  • Inoculation and Fermentation:

    • Prepare a suitable liquid medium (e.g., Potato Dextrose Broth) or solid medium (e.g., rice medium).

    • Inoculate the sterile medium with a pure culture of Chaetomium globosum.

    • Incubate the culture for 2-4 weeks at approximately 25-28°C in stationary or shaking conditions.[9]

  • Extraction:

    • For solid cultures, dry and grind the fermented substrate. For liquid cultures, separate the mycelia from the broth.

    • Soak the fungal material in a polar organic solvent such as methanol or ethyl acetate.[9]

    • Agitate the mixture for several hours to ensure thorough extraction.

    • Filter the mixture to separate the solvent extract from the solid fungal biomass.

    • Repeat the extraction process twice to maximize yield.

  • Concentration:

    • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Chromatography
  • Flash Chromatography:

    • Adsorb the crude extract onto a solid support (e.g., silica gel or C18 resin).

    • Perform flash chromatography using a gradient of solvents, such as a water-methanol or hexane-ethyl acetate gradient, to separate the extract into fractions based on polarity.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the fractions by analytical HPLC to identify those containing this compound.

    • Purify the target fractions using semi-preparative HPLC with a suitable column (e.g., C8 or C18) and a mobile phase, often a gradient of acetonitrile and water.[9]

    • Collect the peak corresponding to this compound and verify its purity.

Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the inhibitory effect of this compound on fungal pathogens.

  • Preparation:

    • Dissolve pure this compound in DMSO to create a stock solution.

    • Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 55°C.

    • Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.5, 2.5, 5.0 µg/mL).[7] A DMSO-only plate serves as the negative control.

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation and Incubation:

    • Place a mycelial plug from an actively growing culture of the target fungal pathogen (e.g., Botrytis cinerea) onto the center of each plate.

    • Incubate the plates at 25-28°C for several days.

  • Data Analysis:

    • Measure the diameter of the fungal colony on the treatment and control plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration.

    • Determine the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.

Visualization of Actin Disruption

This protocol allows for the direct observation of this compound's effect on the actin cytoskeleton in fungal or mammalian cells.[1][6]

  • Cell Culture and Treatment:

    • Culture the target cells (e.g., Cryptococcus neoformans or a mammalian cell line) in appropriate liquid media to a mid-logarithmic growth phase.

    • Treat the cells with this compound at a predetermined concentration (e.g., 25 µg/mL). Include a DMSO-only negative control and a known actin inhibitor (e.g., latrunculin A) as a positive control.

    • Incubate for a suitable duration (e.g., 4 hours).

  • Fixing and Permeabilization:

    • Fix the cells with a solution of formaldehyde.

    • Permeabilize the cell membranes using a detergent like Triton X-100 to allow entry of the staining agent.

  • Staining and Microscopy:

    • Incubate the permeabilized cells with a fluorescently-labeled phalloidin conjugate (e.g., TRITC-phalloidin), which specifically binds to filamentous F-actin.[6]

    • Wash the cells to remove unbound stain.

    • Mount the cells on a microscope slide and observe using fluorescence microscopy.

  • Analysis:

    • Compare the actin structures in treated cells to the controls. Untreated cells should show organized actin patches and cables, while cells treated with this compound will exhibit a diffuse, disorganized actin signal, indicating disruption of filament polymerization.

References

Methodological & Application

Application Note: Quantification of Chaetoglobosin C using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a cytochalasan alkaloid produced by various fungi, notably from the genus Chaetomium. As a mycotoxin, it exhibits significant biological activities, including cytotoxicity, which makes its accurate quantification crucial in various research and development fields, such as toxicology, natural product discovery, and quality control of agricultural products. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The described method is intended to serve as a robust guideline for researchers. While specific validation data for this compound is not widely published, this document presents a comprehensive methodology and typical performance characteristics based on established analytical practices for related mycotoxins.

Experimental Protocols

Sample Preparation (from Fungal Culture)

This protocol outlines the extraction of this compound from a fungal culture grown on a solid or in a liquid medium.

Reagents and Materials:

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chloroform (HPLC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • 0.45 µm syringe filters (PTFE or nylon)

  • Rotary evaporator

  • Centrifuge

  • Glass vials

Procedure:

  • Extraction from Solid Culture:

    • Harvest the fungal mycelium and the agar medium from the culture plate.

    • Homogenize the sample in a blender.

    • Extract the homogenized sample with ethyl acetate or methanol (e.g., 3 x 50 mL) with vigorous shaking for 30 minutes for each extraction.

    • Combine the organic extracts and filter through anhydrous sodium sulfate to remove any residual water.

  • Extraction from Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium as described for the solid culture.

    • Extract the culture filtrate separately with an equal volume of ethyl acetate three times in a separatory funnel.

    • Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration and Reconstitution:

    • Evaporate the solvent from the combined and dried organic extracts using a rotary evaporator at a temperature not exceeding 40°C.

    • Redissolve the dried extract in a known volume of methanol (e.g., 1-5 mL) to achieve a suitable concentration for HPLC analysis.

    • Centrifuge the reconstituted extract at 10,000 rpm for 10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method for Quantification

Instrumentation:

  • An Agilent 1100 or 1260 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength detector (VWD).

Chromatographic Conditions:

ParameterValue
Column Agilent Eclipse C8 (4.6 x 250 mm, 5 µm) or equivalent reversed-phase C8 or C18 column.[1]
Mobile Phase A gradient of Acetonitrile (A) and Water (B). A typical gradient could be: Start with 35% A, increasing to 80% A over 20 minutes.[1]
Flow Rate 1.0 mL/min.[1]
Injection Volume 10 - 20 µL
Column Temperature 40°C.[1]
Detection UV detection at 220 nm or 254 nm. A photodiode array detector can be used to obtain the full UV spectrum for peak identification.
Preparation of Standard Solutions and Calibration
  • Primary Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase initial composition to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the calibration curve should be evaluated by the correlation coefficient (R²).

Data Presentation

The following tables summarize the typical quantitative data for a validated HPLC method for mycotoxin analysis. These values should be determined during the in-house validation of the method for this compound.

Table 1: HPLC Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.995
Range To be determined
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Specificity No interfering peaks at the retention time of the analyte

Table 2: Example Quantitative Data for Method Validation

ParameterValue
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) 0.998
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Accuracy (at 3 concentration levels) 95.2 - 103.5%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Note: The values presented in Table 2 are representative for a validated mycotoxin assay and should be experimentally determined for the specific this compound method.

Visualizations

The following diagrams illustrate the key workflows in the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Fungal Culture extraction Solvent Extraction (Ethyl Acetate/Methanol) start->extraction filtration Filtration & Drying extraction->filtration evaporation Rotary Evaporation filtration->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtering Syringe Filtration (0.45 µm) reconstitution->filtering end_prep Sample for HPLC filtering->end_prep hplc HPLC System (C8 Column) end_prep->hplc detection UV Detection (220 nm) hplc->detection data_acq Data Acquisition detection->data_acq quantification Quantification of This compound data_acq->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification result Final Concentration quantification->result

Caption: Overall experimental workflow for the quantification of this compound.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application col_select Column Selection (C8/C18) mob_phase Mobile Phase Optimization col_select->mob_phase detection_wl Wavelength Selection mob_phase->detection_wl linearity Linearity & Range detection_wl->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) linearity->precision routine_analysis Routine Sample Analysis lod_loq->routine_analysis accuracy->routine_analysis precision->routine_analysis specificity Specificity specificity->routine_analysis quality_control Quality Control routine_analysis->quality_control research Toxicology & Pharmacology Research routine_analysis->research

Caption: Logical relationship of HPLC method development, validation, and application.

References

Application Notes: Chaetoglobosin C in Cell Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a mycotoxin belonging to the cytochalasan family of fungal metabolites, primarily isolated from fungi of the Chaetomium genus.[1] Like other cytochalasans, this compound exerts its biological effects primarily by interacting with the actin cytoskeleton. It binds to actin filaments, inhibiting their polymerization and disrupting the dynamic instability of the actin network.[2] This interference with a fundamental cellular component leads to a cascade of effects on cell division, motility, and morphology, making this compound a valuable tool for studying these processes in cell biology research. Its activities include antitumor, antifungal, antibacterial, and phytotoxic effects.[3]

Mechanism of Action

This compound's primary molecular target is actin, a key protein involved in forming the cytoskeleton of eukaryotic cells. The actin cytoskeleton is a dynamic structure crucial for maintaining cell shape, enabling cell movement, and facilitating cell division (cytokinesis). This compound binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers. This "capping" activity disrupts the normal process of actin polymerization and leads to the disassembly of existing actin filaments. The disruption of the actin cytoskeleton underlies the diverse biological activities of this compound observed in research settings.

Data Presentation

The following tables summarize quantitative data regarding the bioactivity of this compound and related compounds.

Table 1: Cytotoxicity of Chaetoglobosins Against Various Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)151.68-
This compoundHEPG-2 (Liver Cancer)118.93-[4]
Chaetoglobosin EKYSE-30 (Esophageal Cancer)-2.57
Chaetoglobosin ELNCaP (Prostate Cancer)-0.62
Chaetoglobosin EB16F10 (Melanoma)-2.78[5]
Chaetoglobosin VKB, K562, MCF-7, HepG218-30-[2]
Chaetoglobosin WKB, K562, MCF-7, HepG218-30-[2]

Table 2: Antifungal Activity of Chaetoglobosins

CompoundFungal SpeciesEC50 (µg/mL)Reference
Chaetoglobosin derivative 2Botrytis cinerea2.19[6]
Chaetoglobosin derivative 7Botrytis cinerea0.40[6]
Chaetoglobosin PCryptococcus neoformans (37°C)6.3[1]
Chaetoglobosin PAspergillus fumigatus12.5[1]

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound.

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified actin in a cell-free system. The polymerization of pyrene-labeled actin is monitored by an increase in fluorescence.

Materials:

  • G-actin (unlabeled)

  • Pyrene-labeled G-actin

  • G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer and cuvettes

Procedure:

  • Prepare a working solution of actin by mixing unlabeled G-actin and pyrene-labeled G-actin in G-buffer to a final concentration of 2-4 µM, with 5-10% of the actin being pyrene-labeled. Keep on ice.

  • Prepare different concentrations of this compound in G-buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

  • In a fluorometer cuvette, mix the actin solution with the this compound or vehicle control solution.

  • Initiate actin polymerization by adding 1/10th the volume of 10x Polymerization Buffer.

  • Immediately place the cuvette in the fluorometer and begin recording fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm).

  • Monitor the fluorescence until the polymerization reaction reaches a plateau.

  • Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the vehicle control to determine the inhibitory effect.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or controls.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of the actin cytoskeleton in cells treated with this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., TRITC-phalloidin)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the desired concentration of this compound or vehicle control for the appropriate time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking solution) for 20-60 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cells in suspension

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture cells to about 70-80% confluency and then treat with various concentrations of this compound or vehicle control for a specified time.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Visualizations

ChaetoglobosinC_Actin_Pathway cluster_ActinDynamics Actin Dynamics ChaetoglobosinC This compound BarbedEnd ChaetoglobosinC->BarbedEnd Inhibits Disruption Disruption of Actin Cytoskeleton ChaetoglobosinC->Disruption ActinMonomer G-Actin (Monomer) ActinMonomer->BarbedEnd Adds to ActinFilament F-Actin (Filament) PointedEnd ActinFilament->PointedEnd BarbedEnd->ActinFilament PointedEnd->ActinMonomer Dissociates from Polymerization Polymerization Depolymerization Depolymerization CellProcesses Cell Division, Motility, Shape Maintenance Disruption->CellProcesses Affects

Caption: Mechanism of this compound action on actin dynamics.

Experimental_Workflow_Actin_Staining Start Start: Cells on Coverslips Treatment Treat with this compound or Vehicle Control Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking Block with 1% BSA Permeabilization->Blocking Staining Stain with Fluorescent Phalloidin Blocking->Staining Counterstain Counterstain with DAPI Staining->Counterstain Mounting Mount on Slide Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence staining of actin.

Signaling_Pathway_Inference ChaetoglobosinC This compound ActinDisruption Actin Cytoskeleton Disruption ChaetoglobosinC->ActinDisruption RhoGTPases Rho GTPases (Rho, Rac, Cdc42) ActinDisruption->RhoGTPases Modulates PI3K_Akt PI3K/Akt Pathway RhoGTPases->PI3K_Akt Regulates MAPK MAPK Pathway (ERK, JNK, p38) RhoGTPases->MAPK Regulates CellProliferation Cell Proliferation & Survival PI3K_Akt->CellProliferation Inhibits CellMigration Cell Migration & Invasion PI3K_Akt->CellMigration Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Induces MAPK->CellProliferation Inhibits MAPK->CellMigration Inhibits MAPK->Apoptosis Induces

Caption: Inferred signaling pathways affected by this compound.

References

Application Notes and Protocols: Chaetoglobosin C as a Tool for Studying Cytoskeletal Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chaetoglobosin C is a member of the cytochalasan family of mycotoxins, which are fungal secondary metabolites known for their potent biological activities.[1][2] Structurally, chaetoglobosins are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[1][3][4] These compounds, primarily isolated from fungi of the Chaetomium genus, exhibit a wide range of effects, including antitumor, antifungal, and antibacterial properties.[1][5]

The primary mechanism of action for chaetoglobosins involves the disruption of the actin cytoskeleton.[2][3][6] By targeting actin filaments, the fundamental components of the eukaryotic microfilament system, this compound serves as a powerful tool for investigating a multitude of cellular processes. These processes include cell division (cytokinesis), motility, intracellular transport, and the maintenance of cell shape.[2][6] This document provides detailed application notes and protocols for utilizing this compound in cytoskeletal research.

Mechanism of Action: Disruption of Actin Dynamics

This compound, like other cytochalasans, directly interacts with actin filaments (F-actin). Its primary effect is to inhibit the polymerization of actin by binding to the barbed (fast-growing) end of the filaments. This "capping" action prevents the addition of new actin monomers (G-actin), thereby disrupting the dynamic equilibrium of filament assembly and disassembly that is crucial for cytoskeletal function.[7]

This interference with actin dynamics leads to:

  • Inhibition of cell motility: The constant remodeling of the actin cytoskeleton is essential for cell migration. By arresting this process, this compound can inhibit cell movement.[8]

  • Disruption of cytokinesis: The formation of the contractile actin ring during cell division is a critical step that is blocked by actin-disrupting agents.

  • Alterations in cell morphology: The actin cytoskeleton provides structural support to the cell. Its disruption often leads to observable changes in cell shape, such as rounding and detachment.

cluster_0 Actin Polymerization cluster_1 Inhibition by this compound G_Actin G-Actin (Monomers) Barbed_End G_Actin->Barbed_End Polymerization ChaetoC This compound Blocked_End Capped Barbed End G_Actin->Blocked_End Polymerization Blocked F_Actin F-Actin (Filament) Pointed_End Barbed_End->G_Actin Depolymerization ChaetoC->Barbed_End

Mechanism of this compound on actin filament dynamics.

Quantitative Data

The biological activity of this compound and related compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[9][10] These values are context-dependent, varying with the cell type, assay conditions, and exposure time.

Table 1: Antifungal and Antitumor Activity of Chaetoglobosins

CompoundActivityTarget Organism / Cell LineIC₅₀ / EC₅₀ ValueReference
This compound AntitumorNot Specified19.97 µM[4]
Chaetoglobosin A AntitumorNot Specified37.56 µM[4]
Chaetoglobosin A AntifungalRhizoctonia solani3.88 µg/mL[11]
This compound AntifungalBotrytis cinerea<10 µg/mL[12]
Chaetoglobosin A AntifungalBotrytis cinereaEC₅₀: <10 µg/mL (Highly active)[12]
Chaetoglobosin P AntifungalCryptococcus neoformansMIC: 6.3 µg/mL (at 37°C)[2][6]
Chaetoglobosin P AntifungalAspergillus fumigatusMIC: 12.5 µg/mL[2][6]

Note: IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values indicate the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Experimental Protocols

Protocol 1: Determination of IC₅₀ for Cell Viability

This protocol describes how to determine the concentration of this compound that inhibits cell viability by 50% using a colorimetric method like the MTT assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

start Start: Seed Cells (96-well plate) prepare Prepare Serial Dilutions of this compound start->prepare treat Treat Cells with Compound (e.g., 24-72h incubation) prepare->treat mtt Add MTT Reagent (3-4h incubation) treat->mtt solubilize Solubilize Formazan Crystals (Add DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis: Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end

Workflow for determining the IC₅₀ of this compound.

Protocol 2: Visualization of Actin Cytoskeleton Disruption

This protocol outlines the use of fluorescently-labeled phalloidin to stain F-actin and visualize the effects of this compound on the cytoskeleton via fluorescence microscopy.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound stock solution

  • Vehicle control (DMSO)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-TRITC, Phalloidin-FITC)

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips. Once they reach 50-70% confluency, treat them with an effective concentration of this compound (e.g., at or near the IC₅₀ value) and a vehicle control for a specified time (e.g., 1-4 hours).[6]

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by adding 0.1% Triton X-100 and incubating for 10 minutes.

  • Staining: Wash the cells three times with PBS. Add the fluorescent phalloidin solution (prepared according to the manufacturer's instructions) to the coverslips and incubate for 30-60 minutes at room temperature in the dark.[6]

  • Nuclear Counterstaining: Wash three times with PBS. Add DAPI solution and incubate for 5 minutes to stain the nuclei.

  • Mounting: Wash a final three times with PBS. Carefully mount the coverslips onto glass slides using a drop of mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the structure of actin filaments in treated cells (expect punctate, aggregated actin) versus control cells (expect defined stress fibers).

cluster_Control Control (Vehicle) cluster_Treatment Treatment Control_Cells Healthy Cells Control_Result Result: Organized Actin Stress Fibers Control_Cells->Control_Result Phalloidin Staining Treated_Cells This compound Treated Cells Treatment_Result Result: Disrupted Actin, Punctate Staining Treated_Cells->Treatment_Result Phalloidin Staining

Expected outcomes of actin staining experiment.

Applications in Research and Drug Development

  • Validating Cytoskeletal-Targeting Drugs: this compound can be used as a positive control when screening for new compounds that target the actin cytoskeleton.

  • Studying Cell Motility and Invasion: By inhibiting actin polymerization, it allows researchers to probe the role of the cytoskeleton in cancer cell metastasis and immune cell migration.[8]

  • Investigating Host-Pathogen Interactions: As many pathogens utilize the host cell's actin cytoskeleton for invasion and intracellular movement, this compound can be used to study these mechanisms.

  • Antifungal Research: Given its potent fungicidal activity, this compound and its analogs are of interest in the development of new antifungal agents.[12]

References

Preparation of Chaetoglobosin C Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a cytochalasan mycotoxin produced by various fungi, including species of Chaetomium. It exhibits a range of biological activities, including cytotoxic and antifungal effects, making it a compound of interest in drug discovery and biomedical research.[1][2][3][4] Like other chaetoglobosins, its mechanism of action is primarily attributed to its ability to bind to actin, thereby disrupting microfilament dynamics, which can inhibit cell division, movement, and the formation of cellular projections.[2] Due to its hydrophobic nature, careful preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro assays.[5] This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSolventSource(s)
Molecular Weight 528.64 g/mol N/A[6]
Appearance White to off-white solidN/A[1][6]
Solubility SolubleDMSO, Methanol[1][7]
Almost insolubleWater[1][3]
~10 µg/mLWater (approximate)[3]
≥10 mg/mL (for Chaetoglobosin A)DMSO, Methanol[7]
Recommended Stock Solution Concentration 1-10 mMDMSOGeneral Practice
Storage of Solid Compound -20°C for up to 3 yearsN/A[6]
Storage of Stock Solution (in DMSO) -80°C for up to 6 monthsDMSO[6]
-20°C for up to 1 monthDMSO[6]
Stable for at least 2 years (for Chaetoglobosin A)DMSO[7]
Final DMSO Concentration in Assay < 0.1% - 0.5%Aqueous media[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm DMSO: Bring the anhydrous, sterile DMSO to room temperature before opening to prevent moisture condensation.

  • Weigh this compound: In a sterile microcentrifuge tube or vial, accurately weigh out 1 mg of this compound powder. To minimize handling of small quantities, it is advisable to weigh a larger amount (e.g., 5 mg) and scale the solvent volume accordingly.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 528.64 g/mol .

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For 1 mg (0.001 g): Volume (L) = 0.001 g / (0.01 mol/L * 528.64 g/mol ) = 0.000189 L = 189 µL.

  • Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat as chaetoglobosins can be heat-sensitive.[3]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[6][7]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the primary DMSO stock solution into aqueous cell culture media or assay buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer, pre-warmed to the experimental temperature (e.g., 37°C)

  • Sterile polypropylene tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is recommended to perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in pre-warmed sterile medium to create a 1 mM intermediate stock.

  • Final Dilution: Further dilute the intermediate stock solution into the final assay medium to achieve the desired working concentration. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution.

    • Stepwise Dilution: It is crucial to add the stock solution to the larger volume of aqueous medium while vortexing or gently mixing to ensure rapid dispersal and minimize precipitation.[9]

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay medium is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[9] Some cell lines may tolerate up to 0.5% DMSO.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Use Immediately: It is best practice to prepare the final working solutions fresh for each experiment.

Visualizations

experimental_workflow Workflow for Preparation and Use of this compound Stock Solutions cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot for Storage dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw A. Thaw Stock Aliquot store->thaw Retrieve for Experiment intermediate_dilution B. Intermediate Dilution (in warm medium) thaw->intermediate_dilution final_dilution C. Final Dilution (to working concentration) intermediate_dilution->final_dilution add_to_assay D. Add to In Vitro Assay final_dilution->add_to_assay

Caption: Experimental workflow for preparing this compound solutions.

logical_relationship Key Considerations for this compound Stock Solutions chaetoglobosin_c This compound (Hydrophobic Compound) solubility Solubility chaetoglobosin_c->solubility stability Stability chaetoglobosin_c->stability assay_compatibility Assay Compatibility chaetoglobosin_c->assay_compatibility dmso High in DMSO solubility->dmso water Low in Water solubility->water storage_temp Store at -20°C to -80°C stability->storage_temp avoid_heat Avoid High Temperatures stability->avoid_heat dmso_toxicity Minimize Final DMSO % assay_compatibility->dmso_toxicity precipitation Stepwise Dilution assay_compatibility->precipitation

Caption: Key properties and handling considerations for this compound.

References

Application Notes and Protocols: Chaetoglobosin C in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a mycotoxin belonging to the cytochalasan family of fungal metabolites, primarily isolated from fungi of the Chaetomium genus.[1][2] Like other cytochalasans, this compound exerts its biological effects primarily by interacting with the actin cytoskeleton. It binds to the barbed end of actin filaments, inhibiting both the polymerization and depolymerization of actin monomers.[3][4] This disruption of actin dynamics interferes with crucial cellular processes such as cell division, migration, and maintenance of cell morphology, leading to cytotoxic effects in a variety of cell types.[5] These properties make this compound a valuable tool for studying the roles of the actin cytoskeleton in cellular processes and a potential candidate for further investigation in drug development, particularly in oncology.

These application notes provide an overview of the effective concentrations of this compound in various cell lines and detailed protocols for its use in common cell-based assays.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and other relevant chaetoglobosins across various human cancer cell lines. This data can serve as a starting point for determining the appropriate concentration range for your specific cell culture experiments.

CompoundCell LineCell TypeIC50 (µM)Citation
This compoundHeLaCervical Cancer>30 µg/mL[6]
This compoundA549Lung Cancer>30 µg/mL[6]
Chaetoglobosin VK562Leukemia18.89 µg/mL[6]
Chaetoglobosin VMCF-7Breast Cancer>30 µg/mL[6]
Chaetoglobosin VHepG2Liver Cancer>30 µg/mL[6]
Chaetoglobosin WK562Leukemia20.90 µg/mL[6]
Chaetoglobosin WMCF-7Breast Cancer>30 µg/mL[6]
Chaetoglobosin WHepG2Liver Cancer>30 µg/mL[6]
Chaetoglobosin FexPC-3Prostate Cancer2.32 µM[7]
Chaetoglobosin EKYSE-30Esophageal Squamous Cell Carcinoma2.57 µmol/L[8]
Chaetoglobosin GA549Lung CancerDose-dependent inhibition[1]
Chaetoglobosin KOVCAR-3Ovarian CancerMore potent than cisplatin[9]
Chaetoglobosin KA2780/CP70Ovarian CancerMore potent than cisplatin[9]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 528.6 g/mol .

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10][11]

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

    • Wash the cells once with ice-cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for a suitable time (e.g., 12, 24, or 48 hours).[1]

  • Cell Harvesting:

    • Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Cytotoxicity

This compound, as a cytochalasan, primarily targets actin. The disruption of the actin cytoskeleton has widespread consequences on cellular signaling, including the regulation of Rho GTPases, which are key regulators of actin dynamics and cell morphology.

ChaetoglobosinC_Signaling ChC This compound Actin Actin Filaments (F-Actin) ChC->Actin Binds to barbed end Depolymerization Inhibition of Polymerization & Promotion of Depolymerization Cytoskeleton Actin Cytoskeleton Disruption Depolymerization->Cytoskeleton RhoGTPases Rho GTPase Signaling (e.g., RhoA, Rac1, Cdc42) Cytoskeleton->RhoGTPases Dysregulation Migration Inhibition of Cell Migration Cytoskeleton->Migration Morphology Altered Cell Morphology Cytoskeleton->Morphology CellCycle Cell Cycle Arrest (G2/M Phase) RhoGTPases->CellCycle Apoptosis Apoptosis RhoGTPases->Apoptosis CellCycle->Apoptosis

Caption: this compound signaling pathway leading to cytotoxicity.

General Experimental Workflow for this compound Treatment

The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis StockPrep Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with This compound StockPrep->Treatment CellCulture Culture and Seed Cells CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Microscopy Morphological Analysis (Microscopy) Treatment->Microscopy

Caption: General workflow for this compound cell culture experiments.

References

Analytical Standards for Chaetoglobosin C: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the analytical standards of chaetoglobosin C, a cytochalasan mycotoxin produced by the fungus Chaetomium globosum. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of this compound.

This compound, a member of the chaetoglobosin family of mycotoxins, has garnered significant interest due to its wide range of biological activities, including antifungal, cytotoxic, and phytotoxic effects.[1] Accurate and reliable analytical methods are paramount for the qualitative and quantitative assessment of this compound in various matrices. This document outlines standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₃₆N₂O₅[2]
Molecular Weight528.64 g/mol [2]
CAS Number50645-76-6[2]
AppearanceWhite to off-white solid[2]
Purity≥95%Commercially available
SolubilitySoluble in DMSO. Almost insoluble in water.[3]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterRecommended ConditionsReference
Column Agilent Eclipse C8 (4.6 x 250 mm, 5 µm)[4]
Mobile Phase Gradient: Acetonitrile and Water[4]
Start with 35% of a 95% water/5% acetonitrile solution, increasing to 80% acetonitrile over 20 minutes.[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 40 °C[4]
Detection UV at 260 nm[4]
Injection Volume 10-20 µLGeneral Practice
Standard Preparation Prepare stock solutions in methanol or DMSO.[4]

Experimental Protocol: HPLC Analysis of this compound

  • Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range.

  • Sample Preparation: Extract the sample matrix with a suitable solvent (e.g., methanol or ethyl acetate).[4] The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances. Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the detection and structural elucidation of this compound.

Table 3: Mass Spectrometry Parameters for this compound

ParameterValueReference
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Molecular Ion [M+H]⁺[5]
Observed m/z 529.26Calculated
High-Resolution MS HRESIMS can be used for accurate mass determination.[6]

Experimental Protocol: LC-MS Analysis of this compound

  • LC Separation: Utilize the HPLC conditions outlined in Table 2.

  • MS Detection: Interface the HPLC system with a mass spectrometer equipped with an ESI source.

  • MS Parameters: Set the mass spectrometer to operate in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the [M+H]⁺ ion of this compound.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

  • Data Analysis: Extract the ion chromatogram for the m/z corresponding to the protonated molecule of this compound. Confirm the identity of the peak by its retention time and mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Position¹³C (ppm)¹H (ppm, J in Hz)Reference
1173.3-[7]
358.14.05 (m)[7]
438.92.60 (m)[7]
546.83.15 (m)[7]
673.24.20 (d, 9.0)[7]
750.82.80 (m)[7]
832.52.10 (m)[7]
9170.1-[7]
1030.12.35 (m), 2.55 (m)[7]
1115.81.05 (d, 7.0)[7]
13134.55.70 (dd, 15.0, 9.0)[7]
14128.95.45 (dd, 15.0, 8.0)[7]
1539.82.40 (m)[7]
1631.51.90 (m)[7]
17125.85.25 (d, 10.0)[7]
18135.2-[7]
19209.8-[7]
2045.13.60 (m)[7]
21145.26.85 (d, 16.0)[7]
22130.56.35 (d, 16.0)[7]
2320.91.15 (d, 7.0)[7]
2'122.97.20 (s)[7]
3'109.9-[7]
3a'127.3-[7]
4'118.57.60 (d, 8.0)[7]
5'119.87.10 (t, 8.0)[7]
6'122.07.15 (t, 8.0)[7]
7'111.37.35 (d, 8.0)[7]
7a'136.4-[7]
NH-8.10 (s)[7]

Note: Chemical shifts are reported relative to the solvent signal.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard 1D experiments are usually sufficient for routine identification. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Data Analysis: Process the NMR data (Fourier transformation, phase correction, and baseline correction). Compare the obtained chemical shifts and coupling constants with the reference data in Table 4 to confirm the structure of this compound.

Mechanism of Action and Biological Signaling

This compound, like other cytochalasans, exerts its biological effects primarily by interacting with actin, a critical component of the eukaryotic cytoskeleton.[4] This interaction disrupts actin polymerization, leading to the inhibition of crucial cellular processes such as cell division, motility, and the maintenance of cell shape.[4]

The disruption of the actin cytoskeleton can trigger downstream signaling events, leading to cellular responses such as apoptosis (programmed cell death) and cell cycle arrest. While the precise signaling pathways are still under investigation, the morphological and cellular changes induced by chaetoglobosins are consistent with the activation of stress-response pathways.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Matrix Extraction Solvent Extraction (Methanol/Ethyl Acetate) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Inject LCMS LC-MS Analysis Reconstitution->LCMS Inject Quantification Quantification HPLC->Quantification Identification Identification HPLC->Identification LCMS->Identification NMR NMR Spectroscopy Structure Structural Confirmation NMR->Structure

Caption: Experimental workflow for the analysis of this compound.

actin_disruption ChaetoC This compound Polymerization Polymerization ChaetoC->Polymerization Inhibits Actin Actin Monomers (G-actin) Actin->Polymerization Filament Actin Filaments (F-actin) Depolymerization Depolymerization Filament->Depolymerization Polymerization->Filament Disruption Disruption of Actin Cytoskeleton Polymerization->Disruption Depolymerization->Actin CellProcesses Inhibition of: - Cell Division - Cell Motility - Cell Shape Maintenance Disruption->CellProcesses Downstream Downstream Signaling: - Apoptosis - Cell Cycle Arrest Disruption->Downstream

Caption: Mechanism of action of this compound on actin polymerization.

References

Application Notes and Protocols for the Large-Scale Production of Chaetoglobosin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale production of chaetoglobosin C, a secondary metabolite from the fungus Chaetomium globosum. This document outlines the fermentation, extraction, purification, and analytical methods necessary for obtaining high-purity this compound for research and development purposes.

Introduction

This compound is a cytochalasan alkaloid with a range of biological activities. Like other chaetoglobosins, it is produced by various fungi, most notably Chaetomium globosum. While much of the research has focused on its analogue, chaetoglobosin A, there is growing interest in the specific therapeutic potential of this compound. The key to successful large-scale production lies in optimizing fermentation conditions to favor the synthesis of this compound and employing efficient purification strategies.

A critical factor in the selective production of this compound is the pH of the culture medium. Research has indicated that a neutral pH environment promotes the synthesis of this compound while suppressing the production of chaetoglobosin A.[1][2] This discovery is fundamental to the protocol outlined below.

Data Presentation

Table 1: Fermentation Parameters for this compound Production
ParameterRecommended Value/RangeNotes
Producing OrganismChaetomium globosumVarious strains can be used; screening for high producers is recommended.
Culture MediumPotato Dextrose Broth (PDB) or Oatmeal Agar (for solid culture)Oatmeal agar has been shown to support high production of chaetoglobosins.[3]
pH 7.0 Optimal for selective this compound production. [1][2]
Temperature25-28 °C
Incubation Time4 weeks (for solid culture)
Agitation150-180 rpm (for liquid culture)
Table 2: Reported Yield of this compound
Culture ConditionYieldSource
Solid Culture (Potato Dextrose Agar, pH 7.01)203 µg per five agar plates[1]

Note: Large-scale liquid fermentation data for this compound is limited; the provided data is from solid culture and serves as a baseline.

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Chaetomium globosum for this compound Production

This protocol is designed for a large-scale liquid fermentation process.

1. Inoculum Preparation: a. Prepare Potato Dextrose Agar (PDA) plates. b. Inoculate the PDA plates with a pure culture of Chaetomium globosum. c. Incubate at 25-28 °C for 7-10 days until sufficient sporulation is observed. d. Harvest the spores by flooding the plate with sterile distilled water containing 0.1% Tween 80 and gently scraping the surface. e. Determine the spore concentration using a hemocytometer.

2. Fermentation: a. Prepare the production medium (e.g., Potato Dextrose Broth) in a suitable bioreactor. b. Adjust the pH of the medium to 7.0 using sterile buffers (e.g., phosphate buffer). This is a critical step for selective production. c. Sterilize the bioreactor and medium. d. Inoculate the bioreactor with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL. e. Maintain the fermentation at 25-28 °C with an agitation of 150-180 rpm. f. Monitor the pH of the culture and adjust as necessary to maintain it at 7.0. g. Continue the fermentation for a predetermined period (e.g., 14-21 days), which should be optimized for the specific strain and conditions.

Protocol 2: Extraction of this compound

1. Biomass Separation: a. At the end of the fermentation, separate the fungal mycelia from the culture broth by filtration or centrifugation.

2. Extraction from Mycelia: a. Dry the mycelial biomass. b. Grind the dried mycelia to a fine powder. c. Extract the powdered mycelia with methanol or acetone at room temperature with agitation for 24 hours.[4] d. Repeat the extraction process three times. e. Combine the solvent extracts.

3. Extraction from Culture Broth (optional but recommended): a. Extract the culture broth with an equal volume of ethyl acetate three times. b. Combine the ethyl acetate extracts.

4. Concentration: a. Combine all extracts (from mycelia and broth). b. Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification of this compound

This protocol outlines a multi-step purification process.

1. Liquid-Liquid Partitioning: a. Dissolve the crude extract in a mixture of methanol and water. b. Partition the extract against n-hexane to remove nonpolar impurities. c. Separate the methanolic layer and concentrate it.

2. Column Chromatography: a. Subject the concentrated methanolic extract to column chromatography on silica gel. b. Elute the column with a gradient of chloroform and methanol. c. Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). d. Pool the fractions containing this compound.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. For final purification, use a preparative reverse-phase HPLC column (e.g., C18). b. Use a mobile phase of acetonitrile and water. The gradient and isocratic conditions should be optimized to achieve good separation from chaetoglobosin A and other analogues. c. Collect the peak corresponding to this compound. d. Lyophilize the purified fraction to obtain pure this compound.

Protocol 4: Analytical Quantification of this compound

1. Sample Preparation: a. Dissolve a known amount of the extract or purified sample in methanol. b. Filter the sample through a 0.22 µm syringe filter.

2. HPLC Analysis: a. Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector. b. Column: C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: A gradient of acetonitrile and water. d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: Monitor at 220 nm and 280-290 nm. f. Quantification: Use a standard curve prepared with a certified reference standard of this compound.

Visualizations

Chaetoglobosin Biosynthesis Regulatory Pathway

Chaetoglobosin_Biosynthesis_Regulation cluster_positive Positive Regulators cluster_negative Negative Regulators cluster_biosynthesis Biosynthesis Gene Cluster CgLaeA CgLaeA (Global Regulator) Gene_Cluster chaetoglobosin Gene Cluster (che) CgLaeA->Gene_Cluster CgcheR CgcheR (Pathway-Specific TF) CgcheR->Gene_Cluster CgXpp1 CgXpp1 (bHLH Regulator) CgXpp1->Gene_Cluster CgTF1 CgTF1 (Zn2Cys6 TF) CgTF6 CgTF6 (C2H2 TF) CgTF1->CgTF6 CgTF6->Gene_Cluster Chaetoglobosins Chaetoglobosins (A, C, etc.) Gene_Cluster->Chaetoglobosins Chaetoglobosin_C_Production_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculum Inoculum Preparation (C. globosum) Fermentation Large-Scale Fermentation (pH 7.0) Inoculum->Fermentation Harvest Harvest Biomass Fermentation->Harvest Extraction Solvent Extraction (Methanol/Acetone) Harvest->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Column_Chromo Column Chromatography (Silica Gel) Partitioning->Column_Chromo Prep_HPLC Preparative HPLC (C18) Column_Chromo->Prep_HPLC QC Purity & Yield Analysis (HPLC) Prep_HPLC->QC

References

Application Notes and Protocols: Chaetoglobosin C in Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Chaetoglobosin C, a cytochalasan alkaloid, with a focus on its significance as a bioactive natural product and a target for synthetic efforts. While this compound is primarily studied for its biological activities rather than as a starting material in the synthesis of other natural products, this document outlines its biological context, synthetic strategies toward related compounds, and protocols relevant to its study.

Biological Significance and Applications of this compound

This compound is a secondary metabolite produced by various fungi, most notably from the genus Chaetomium.[1][2][3] It belongs to the large family of cytochalasan alkaloids, which are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[1][4] Chaetoglobosins, including this compound, have garnered significant attention from the scientific community due to their diverse and potent biological activities.

Key Biological Activities:

  • Antitumor Activity: Chaetoglobosins have demonstrated cytotoxic effects against various cancer cell lines.[1][2]

  • Antifungal and Antibacterial Properties: These compounds exhibit inhibitory activity against pathogenic fungi and bacteria.[1][5][6]

  • Anti-inflammatory and Immunosuppressive Effects: Studies have indicated the potential for chaetoglobosins to modulate inflammatory responses.[6][7]

  • Anti-tuberculosis Activity: this compound, isolated from the fungus Chaetomium globosum KMITL-N0802, has shown activity against Mycobacterium tuberculosis.[8]

  • Nematicidal Activity: Chaetoglobosins have been investigated for their potential to control nematode pests in agriculture.[1]

The wide range of biological activities makes this compound and its analogs promising candidates for drug discovery and development. The following table summarizes some of the reported biological activities of the chaetoglobosin family.

Table 1: Summary of Reported Biological Activities of Chaetoglobosins

ActivityTarget/OrganismCompound(s)Reported EffectReference
AntitumorVarious cancer cell linesChaetoglobosinsCytotoxicity[1][2]
AntifungalBotrytis cinerea, Sclerotinia sclerotiorumChaetoglobosins 2, 6, 7, 9Significant fungicidal effect[5]
AntibacterialDrug-resistant microbial pathogensCytochalasan alkaloidsInhibitory activity[1]
Anti-tuberculosisMycobacterium tuberculosisThis compoundAnti-tuberculosis activity[8]
ImmunosuppressiveNot specifiedHalogenated chaetoglobosinsImmunosuppressive action[7]

Synthetic Approaches to the Chaetoglobosin Core

While the direct use of this compound as a synthetic precursor is not widely reported, the total synthesis of related chaetoglobosins, such as Chaetoglobin A, provides valuable insights into the synthetic challenges and strategies for this class of complex natural products.[9][10] These syntheses are crucial for confirming structures, enabling the synthesis of analogs for structure-activity relationship (SAR) studies, and providing a potential route for the production of these compounds.

A key challenge in the synthesis of chaetoglobosins is the construction of the highly substituted and stereochemically complex macrocyclic core.

Generalized Synthetic Workflow for Chaetoglobosins:

The synthesis of a complex chaetoglobosin molecule can be conceptually broken down into several key stages. The following diagram illustrates a generalized workflow.

G cluster_0 Fragment Synthesis cluster_1 Key Coupling and Cyclization cluster_2 Final Modifications A Indole-containing Fragment C Fragment Coupling A->C B Macrocycle Precursor B->C D Macrocyclization C->D E Late-stage Functionalization D->E F Global Deprotection E->F G Chaetoglobosin Core F->G

Caption: Generalized workflow for the total synthesis of chaetoglobosins.

Protocol: Precursor-Directed Biosynthesis of Chaetoglobosin Analogs

A powerful technique to generate novel and potentially more potent analogs of natural products is precursor-directed biosynthesis. This involves feeding unnatural precursors to the producing microorganism, which then incorporates them into the final structure. A study has shown that feeding halogenated tryptophan derivatives to cultures of Chaetomium globosum can produce novel halogenated chaetoglobosins with enhanced immunosuppressive activity.[7]

Experimental Protocol for Precursor-Directed Biosynthesis:

Objective: To produce novel halogenated chaetoglobosins by feeding halogenated tryptophan analogs to a culture of Chaetomium globosum.

Materials:

  • Chaetomium globosum culture

  • Potato Dextrose Agar (PDA) for solid culture

  • Potato Dextrose Broth (PDB) for liquid culture

  • Halogenated tryptophan analog (e.g., 5-fluoro-DL-tryptophan)

  • Sterile flasks and culture tubes

  • Incubator shaker

  • Ethyl acetate for extraction

  • Silica gel for chromatography

  • HPLC and NMR for analysis

Procedure:

  • Culturing of Chaetomium globosum:

    • Inoculate C. globosum onto PDA plates and incubate at 28°C for 5-7 days to obtain a mature mycelial culture.

    • Prepare a seed culture by inoculating a small piece of the mycelial agar into 50 mL of PDB in a 250 mL flask. Incubate at 28°C on a rotary shaker at 180 rpm for 3 days.

  • Precursor Feeding:

    • Inoculate 1 mL of the seed culture into 100 mL of PDB in a 500 mL flask.

    • After 3 days of incubation at 28°C and 180 rpm, add a sterile-filtered solution of the halogenated tryptophan analog to a final concentration of 1 mM.

  • Fermentation and Extraction:

    • Continue the fermentation for another 7-10 days under the same conditions.

    • After the fermentation period, separate the mycelia from the broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Isolation and Characterization:

    • Subject the crude extract to column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the fractions.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Purify the fractions containing the desired compounds by preparative HPLC.

    • Characterize the structure of the purified novel chaetoglobosins using NMR spectroscopy and mass spectrometry.

Biosynthetic Pathway and Precursor Incorporation:

The biosynthesis of chaetoglobosins involves a complex pathway utilizing a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).[4][11] The following diagram illustrates the general concept of precursor incorporation into the chaetoglobosin scaffold.

G cluster_0 Precursors cluster_1 Biosynthetic Machinery A Acetate/Malonate Units C PKS-NRPS Enzyme Complex A->C B Tryptophan (or analog) B->C D Chaetoglobosin Scaffold C->D

Caption: Simplified schematic of precursor incorporation in chaetoglobosin biosynthesis.

Future Perspectives

The potent and diverse biological activities of this compound and its related compounds continue to make them attractive targets for research in drug discovery and development. Future efforts in this area are likely to focus on:

  • Total Synthesis: Development of more efficient and scalable total syntheses to provide access to larger quantities of these natural products and their analogs.

  • Medicinal Chemistry: Synthesis of a wider range of analogs through both chemical synthesis and biosynthetic methods to explore the SAR and optimize the therapeutic properties.

  • Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways affected by chaetoglobosins to better understand their biological effects.

  • Biotechnological Production: Metabolic engineering of the producing fungal strains to improve the yield of desired chaetoglobosins.[11]

These application notes are intended to provide a starting point for researchers interested in the fascinating class of chaetoglobosin natural products. The provided protocols and background information should facilitate further investigation into their synthesis, biological activities, and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chaetoglobosin C Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Chaetoglobosin C production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the culture of Chaetomium globosum for the production of this valuable secondary metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a cytochalasin mycotoxin produced by the fungus Chaetomium globosum.[1][2] It is of significant interest to researchers due to its various biological activities, including potential applications in drug development. Like other chaetoglobosins, it is known to interact with actin, affecting cell division and movement, which makes it a subject of study for its cytotoxic properties.[2]

Q2: What are the most critical factors influencing this compound production?

A2: The production of this compound is highly sensitive to culture conditions. The most critical factors include pH, temperature, aeration (rotational speed), media composition (carbon and nitrogen sources), and inoculum size.[3] Optimizing these parameters is essential for achieving high yields.

Q3: What is the optimal pH for this compound production?

A3: Optimal growth of C. globosum and production of this compound occur at a neutral pH.[1][4][5] While the fungus can grow in a pH range of 4.3 to 9.4, this compound has been detected at a pH of 7.01.[1][6]

Q4: What is the ideal temperature for fermentation?

A4: The optimal temperature for Chaetoglobosin production can vary depending on the strain and other fermentation conditions.[3] However, a temperature of around 28°C has been reported as optimal for the production of Chaetoglobosin A, a closely related compound, and serves as a good starting point for optimizing this compound production.[3]

Q5: Which culture media are recommended for C. globosum?

A5: Chaetomium globosum can be cultured on various media, including Potato Dextrose Agar (PDA) and Oatmeal Agar (OA).[4][7][8] For submerged fermentation, Potato Dextrose Broth (PDB) is commonly used.[9] The composition of the medium, particularly the carbon and nitrogen sources, significantly impacts mycelial growth and mycotoxin production.

Troubleshooting Guide

Issue 1: Low or no yield of this compound.

  • Possible Cause 1: Suboptimal pH.

    • Solution: The pH of the culture medium is a critical factor. C. globosum favors a neutral pH for both growth and this compound production.[1][4][5] Ensure the initial pH of your medium is adjusted to approximately 7.0. Monitor the pH throughout the fermentation process, as fungal metabolism can cause it to shift. Buffering the medium can help maintain a stable pH.

  • Possible Cause 2: Incorrect fermentation temperature.

    • Solution: Temperature significantly affects fungal growth and secondary metabolite synthesis.[3] While the optimal temperature can be strain-dependent, a good starting point is 28°C.[3] If you are experiencing low yields, consider running a temperature optimization experiment, testing a range from 24°C to 32°C.

  • Possible Cause 3: Inadequate aeration.

    • Solution: Proper aeration is crucial for the growth of this aerobic fungus. In shake flask cultures, this is controlled by the rotational speed. A speed of 180 rpm is often used.[3] If you observe poor growth, ensure adequate gas exchange by using baffled flasks or increasing the agitation speed. However, be aware that excessive shear force from very high speeds can damage the mycelia.[3]

  • Possible Cause 4: Inappropriate media composition.

    • Solution: The nutritional environment directly impacts this compound production. Ensure your medium is not depleted of essential nutrients. Potato-based media are commonly successful.[4] Consider supplementing with additional carbon or nitrogen sources. Some studies have also shown that the addition of certain metal ions, like Cu²⁺, can enhance production.[3]

Issue 2: Inconsistent this compound production between batches.

  • Possible Cause 1: Variation in inoculum.

    • Solution: The age and size of the inoculum can lead to variability. Standardize your inoculum preparation by using a specific number of spores or a consistent amount of mycelial biomass from a pre-culture of a defined age. An inoculation amount of 2% (v/v) has been reported to be effective for Chaetoglobosin A production.[3]

  • Possible Cause 2: Genetic instability of the producing strain.

    • Solution: Fungal strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing. It is advisable to go back to a frozen stock of a high-yielding isolate periodically to restart your cultures.

Issue 3: Fungal culture sporulates early and produces less this compound.

  • Possible Cause: Environmental stress or nutrient limitation.

    • Solution: Early sporulation can be a response to stress, which can divert resources away from secondary metabolite production. An acidic environment tends to favor sporulation in C. globosum.[1][4] Ensure the pH is maintained at a neutral level. Also, check for any nutrient limitations in your medium.

Data Presentation

Table 1: Influence of Culture Parameters on Chaetoglobosin A Production (as a proxy for this compound)

ParameterTested RangeOptimal ValueReported Yield (mg/L)Reference
pH5 - 96.0174.17[3]
Temperature (°C)24 - 3228179.07[3]
Rotational Speed (rpm)120 - 240180-[3]
Inoculation Amount (%)0.5 - 2.52.0177.76[3]

Note: The data presented is for Chaetoglobosin A, a closely related metabolite. These parameters provide a strong starting point for optimizing this compound production.

Table 2: Effect of pH on C. globosum Growth and this compound Production

pHGrowthThis compound DetectionReference
4.3 - 9.4Capable of growth-[1][4]
7.01Optimal growthDetected (203 µg per five agar plates)[1][6]
AcidicFavors sporulationNot detected[1][4]

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Chaetomium globosum

  • Inoculum Preparation:

    • Inoculate Chaetomium globosum onto a Potato Dextrose Agar (PDA) plate and incubate at 28°C until confluent growth is achieved.[1]

    • Prepare a spore suspension by adding sterile water with 0.1% Tween 80 to the plate and gently scraping the surface.

    • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.[10]

  • Fermentation:

    • Prepare the fermentation medium (e.g., Potato Dextrose Broth).

    • Adjust the pH of the medium to 6.0-7.0 before sterilization.[3]

    • Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.

    • Inoculate the flasks with 1 mL of the spore suspension (2% v/v).[3]

    • Incubate the flasks at 28°C on a rotary shaker at 180 rpm for the desired fermentation period (e.g., 9-15 days).[3][9]

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • After fermentation, separate the mycelia from the culture broth by centrifugation or filtration.[9]

    • Extract the culture broth with an equal volume of ethyl acetate.[3][9]

    • Extract the mycelial biomass by ultrasonication in ethyl acetate.[9]

    • Combine the ethyl acetate extracts and dry them using anhydrous sodium sulfate.[3]

    • Concentrate the extract under reduced pressure using a rotary evaporator.[3]

  • Quantification:

    • Dissolve the dried extract in a known volume of methanol.[1][3]

    • Filter the sample through a 0.45 µm syringe filter.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) equipped with a C8 or C18 column and a UV detector set at 227 nm.[3]

    • Use a mobile phase of acetonitrile and water (e.g., 55:45 v/v) at a flow rate of 1.0 mL/min.[3]

    • Quantify this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain C. globosum Strain pda PDA Plate Culture strain->pda Inoculation spore_suspension Spore Suspension pda->spore_suspension Harvesting inoculation Inoculation (2%) spore_suspension->inoculation medium Liquid Medium (PDB) medium->inoculation fermentation Shake Flask Incubation (28°C, 180 rpm) inoculation->fermentation extraction Extraction with Ethyl Acetate fermentation->extraction concentration Rotary Evaporation extraction->concentration hplc HPLC Analysis concentration->hplc result This compound Yield hplc->result Quantification

Caption: Experimental workflow for this compound production and analysis.

signaling_pathway cluster_output Experimental Outcome pH pH (Optimal ~7.0) Growth Mycelial Growth pH->Growth Biosynthesis This compound Biosynthesis pH->Biosynthesis Temp Temperature (Optimal ~28°C) Temp->Growth Temp->Biosynthesis Aeration Aeration (e.g., 180 rpm) Aeration->Growth Media Media Composition (Carbon/Nitrogen) Media->Growth Inoculum Inoculum Size (Optimal ~2%) Inoculum->Growth Growth->Biosynthesis Yield This compound Yield Biosynthesis->Yield

Caption: Key factors influencing this compound production.

References

Technical Support Center: Maximizing Chaetoglobosin C Yield from Chaetomium Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of chaetoglobosin C from Chaetomium species. All recommendations are supported by detailed experimental protocols and quantitative data to facilitate reproducible and high-yield experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production in Chaetomium globosum?

A1: The optimal pH for both the growth of Chaetomium globosum and the production of this compound is a neutral pH, around 7.0.[1][2] While the fungus can grow in a pH range of 4.3 to 9.4, this compound production is significantly favored at a neutral pH.[1][2] It is also noteworthy that acidic conditions tend to favor sporulation, while basic conditions may inhibit it.[1]

Q2: Which culture medium is recommended for the highest yield of this compound?

A2: Oatmeal agar (OA) has been shown to support the highest colony diameter, spore production, and mycotoxin production, including this compound, in Chaetomium globosum.[3][4] While other media like Potato Dextrose Agar (PDA), Corn Meal Agar (CMA), and Malt Extract Agar (MEA) can also be used, OA consistently results in superior growth and metabolite production.[3][4]

Q3: What are the key genes involved in the biosynthesis of chaetoglobosins in Chaetomium globosum?

A3: The biosynthesis of chaetoglobosins is governed by a gene cluster that includes a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) gene (cheA), an enoyl reductase gene (cheB), two cytochrome P450 oxygenase genes (cheD and cheG), and a FAD-dependent monooxygenase gene (cheE).

Q4: How is the biosynthesis of this compound regulated?

A4: The biosynthesis of chaetoglobosins is regulated by a network of transcription factors. CgLaeA and CgcheR are positive regulators, meaning they promote the expression of the biosynthetic genes. Conversely, the basic helix-loop-helix family regulator CgXpp1 and the putative C2H2 transcription factor CgTF6 act as negative regulators, suppressing chaetoglobosin production.

Troubleshooting Guides

This section addresses common issues encountered during the fermentation, extraction, and purification of this compound.

Problem Potential Causes Recommended Solutions
Low or No Mycelial Growth Incorrect pH of the medium.Adjust the pH of the culture medium to neutral (around 7.0) before inoculation.[1][2]
Inappropriate culture medium.Use Oatmeal Agar (OA) for optimal growth.[3][4]
Suboptimal incubation temperature.Maintain an incubation temperature between 25-30°C.
Poor quality inoculum.Use a fresh, actively growing culture for inoculation. Ensure a sufficient spore concentration in the inoculum.
Good Mycelial Growth but Low this compound Yield Suboptimal pH for production.Even if growth occurs at a wider pH range, this compound production is highest at a neutral pH.[1][2] Ensure the pH is maintained around 7.0 throughout the fermentation.
Insufficient aeration in submerged culture.Optimize the agitation speed (e.g., 150-180 rpm) to ensure adequate oxygen supply.
Nutrient limitation.Ensure the medium is not depleted of essential nutrients, particularly carbon and nitrogen sources.
Feedback inhibition by the product.Consider strategies for in situ product removal or using fed-batch fermentation to maintain a low concentration of this compound in the medium.
Contamination of Cultures Non-sterile equipment or media.Ensure all glassware, media, and instruments are properly sterilized before use.
Airborne contaminants.Work in a laminar flow hood or a sterile environment during all inoculation and transfer procedures.
Contaminated inoculum.Visually inspect the seed culture for any signs of foreign microbial growth (e.g., unusual colony morphology, color, or odor) before using it for inoculation.
Low Recovery of this compound During Extraction and Purification Inefficient extraction solvent.Use appropriate solvents for extraction. Methanol and acetone have been shown to be effective.[5] For solid-state fermentation residues, acetone is an optimal extractant.[5]
Degradation of the compound.Avoid high temperatures during extraction and solvent evaporation, as chaetoglobosins can be heat-sensitive.[5]
Poor separation during chromatography.Optimize the mobile phase and stationary phase for column chromatography and HPLC to achieve better separation from impurities.
Presence of interfering compounds.Use a preliminary purification step, such as liquid-liquid extraction or solid-phase extraction, to remove major impurities before final purification. For example, n-hexane can be used for degreasing.[5]

Data Presentation

Comparison of Different Culture Media on Chaetomium globosum Growth and Mycotoxin Production

The following table summarizes the performance of Chaetomium globosum ATCC 16021 on four different solid agar media after four weeks of incubation.

Medium Average Colony Diameter (mm) Spore Production (Spores/mL) Chaetoglobosin A Production This compound Production
Oatmeal Agar (OA) 85HighDetected in 16 out of 30 isolatesDetected in all isolates
Potato Dextrose Agar (PDA) ~60ModerateDetected in some isolatesDetected in some isolates
Corn Meal Agar (CMA) ~55LowNot specifiedNot specified
Malt Extract Agar (MEA) ~50Very Low/NoneNot specifiedNot specified

Data compiled from studies by Fogle et al. (2007).[3][4]

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

This protocol outlines the steps for submerged fermentation of Chaetomium globosum to produce this compound.

1. Media Preparation (per liter):

  • Oatmeal: 40 g
  • Agar: 20 g (if preparing solid media for inoculum)
  • Distilled water: 1 L
  • Adjust pH to 7.0 using 1M NaOH or HCl before autoclaving.

2. Inoculum Preparation:

  • Grow Chaetomium globosum on Oatmeal Agar (OA) plates at 28°C for 7-10 days until sporulation is observed.
  • Prepare a spore suspension by adding sterile distilled water to the plate and gently scraping the surface with a sterile loop.
  • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

3. Fermentation:

  • Inoculate 100 mL of sterile Oatmeal Broth in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
  • Incubate the flasks at 28°C on a rotary shaker at 150-180 rpm for 14-21 days.

4. Experimental Workflow:

Submerged_Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_harvest Harvesting & Extraction Media_Prep Media Preparation (Oatmeal Broth, pH 7.0) Fermentation Incubation (28°C, 150-180 rpm, 14-21 days) Media_Prep->Fermentation Inoculate Inoculum_Prep Inoculum Preparation (Spore Suspension) Inoculum_Prep->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction

Workflow for submerged fermentation of Chaetomium globosum.
Protocol 2: Solid-State Fermentation using Cornstalks

This protocol describes a method for producing this compound using a solid substrate.

1. Substrate Preparation:

  • Grind dried cornstalks to a fine powder and pass through a 40-mesh sieve.
  • For each 250 mL flask, add 10 g of cornstalk powder, 0.5 g of ammonium chloride, and 20 mL of distilled water.
  • Autoclave the flasks to sterilize the substrate.

2. Inoculation:

  • Prepare a spore suspension of Chaetomium globosum as described in Protocol 1.
  • Inoculate each flask with 1 mL of the spore suspension (containing approximately 1 x 10^7 spores).

3. Fermentation:

  • Incubate the flasks at 28°C for 14 days, or until the surface of the medium is completely covered by mycelia and spores.

4. Experimental Workflow:

Solid_State_Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_harvest Harvesting & Extraction Substrate_Prep Substrate Preparation (Cornstalks, NH4Cl, Water) Fermentation Incubation (28°C, 14 days) Substrate_Prep->Fermentation Inoculate Inoculum_Prep Inoculum Preparation (Spore Suspension) Inoculum_Prep->Fermentation Harvest Harvest Fermented Substrate Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction

Workflow for solid-state fermentation of Chaetomium globosum.
Protocol 3: Extraction and Purification of this compound

This protocol details the steps for extracting and purifying this compound from fungal cultures.

1. Extraction:

  • From Submerged Culture: Separate the mycelia from the culture broth by filtration. Extract both the mycelia and the filtrate with an equal volume of ethyl acetate or methanol.
  • From Solid-State Culture: Extract the entire fermented solid substrate with acetone.[5]
  • Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.

2. Preliminary Purification:

  • Dissolve the crude extract in a minimal amount of methanol.
  • To remove nonpolar impurities like lipids, perform a liquid-liquid extraction with n-hexane.[5] Discard the n-hexane layer.

3. Chromatographic Purification:

  • Column Chromatography: Pack a silica gel column and equilibrate with a nonpolar solvent (e.g., hexane or dichloromethane). Load the crude extract and elute with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate or methanol).
  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a C18 reverse-phase HPLC column. A typical mobile phase is a gradient of acetonitrile and water.

4. HPLC Analysis Method:

  • Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at approximately 220 nm and 280 nm.

Signaling Pathway Visualization

The following diagram illustrates the regulatory network controlling the biosynthesis of chaetoglobosins in Chaetomium globosum.

Chaetoglobosin_Regulation cluster_regulators Regulatory Genes CgLaeA CgLaeA cheA cheA (PKS-NRPS) CgLaeA->cheA + CgcheR CgcheR CgcheR->cheA + CgXpp1 CgXpp1 CgXpp1->cheA - CgTF6 CgTF6 CgTF6->cheA - cheB cheB (Enoyl Reductase) cheD_G cheD, cheG (P450s) cheE cheE (FAD-monooxygenase) Chaetoglobosin_C This compound cheE->Chaetoglobosin_C Biosynthesis

Regulatory pathway of chaetoglobosin biosynthesis in Chaetomium globosum.

References

overcoming low solubility of chaetoglobosin C in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chaetoglobosin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous media?

This compound is a type of mycotoxin belonging to the cytochalasan family of fungal metabolites.[1][2][3] Its chemical structure includes a complex macrocyclic ring, a perhydroisoindolone moiety, and a 10-(indol-3-yl) group, which makes the molecule large and lipophilic (fat-soluble).[3] This inherent lipophilicity and lack of polar functional groups that can interact favorably with water molecules are the primary reasons for its very low solubility in aqueous solutions.[1]

Q2: What is the recommended primary solvent for dissolving this compound?

The most effective and commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is a white solid that is soluble in DMSO but almost insoluble in water or other common organic solvents.[1]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound powder directly in 100% anhydrous DMSO. To ensure complete dissolution, vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Store the stock solution at -20°C or -80°C for long-term stability.

Q4: My experiment is sensitive to DMSO. What is the maximum concentration of DMSO that can be used in cell culture?

The tolerance of cell lines to DMSO can vary significantly. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in the experiment) to determine the specific tolerance of your cell line.

Q5: How can I prevent this compound from precipitating when I add it to my aqueous cell culture medium or buffer?

Precipitation typically occurs when the highly concentrated DMSO stock is diluted into an aqueous solution, dropping the DMSO concentration below the level required to keep the compound dissolved. To minimize this, add the DMSO stock solution to your final aqueous medium in a stepwise manner while vortexing or stirring vigorously. Never add the aqueous solution directly to the concentrated DMSO stock. The final concentration of DMSO in your working solution should be kept as high as experimentally permissible to maintain solubility.

Q6: Are there alternative methods to improve the aqueous solubility of this compound if DMSO is not an option?

Yes, several advanced formulation strategies can be explored for poorly soluble drugs.[4][5][6][7] These methods typically require more development but can be effective:

  • Co-solvents: Using a mixture of water-miscible organic solvents can sometimes improve solubility more effectively than a single solvent.[5][8]

  • Inclusion Complexes: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a complex with an outer hydrophilic shell that is more soluble in water.[4][5]

  • Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used to solubilize lipophilic compounds and facilitate absorption.[4][5][6]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to an increased dissolution rate.[5][7]

Troubleshooting Guide

Problem 1: The this compound powder is not dissolving, even in DMSO.

  • Possible Cause: The DMSO may have absorbed water from the atmosphere, reducing its solvating power.

  • Solution: Use fresh, anhydrous, research-grade DMSO. Ensure the cap is replaced tightly immediately after use.

  • Possible Cause: Insufficient mixing or low temperature.

  • Solution: Vortex the solution for several minutes. If dissolution is still slow, you can gently warm the vial in a 37°C water bath for a short period. Always bring the solution back to room temperature before dispensing.

Problem 2: My compound precipitates immediately after I add the DMSO stock to my aqueous buffer or cell culture medium.

  • Possible Cause: The final concentration of DMSO is too low to maintain the solubility of this compound at the desired concentration. This is the most common reason for precipitation.

  • Solution 1: Increase the final DMSO concentration in your working solution. For example, if you see precipitation at 0.1% DMSO, try preparing a working solution with 0.5% DMSO (if your experimental system can tolerate it). This will require adjusting the concentration of your initial stock solution.

  • Solution 2: Decrease the final concentration of this compound. Your desired concentration may be above the solubility limit in the final low-percentage DMSO medium.

  • Solution 3: Change the dilution method. Add the DMSO stock dropwise into the vortexing aqueous medium. This rapid mixing can sometimes prevent the formation of large precipitates.

  • Possible Cause: The pH or salt concentration of the aqueous medium is unfavorable.

  • Solution: While this compound is not ionizable, extreme pH or high salt concentrations can affect the properties of the solvent mixture. If possible, test the solubility in a simpler buffer (like PBS) first. Studies have shown that the production of this compound by Chaetomium globosum is favored in a neutral pH environment, suggesting stability in that range.[9][10]

Problem 3: I am observing high levels of cytotoxicity or other off-target effects in my experiment.

  • Possible Cause: The vehicle (DMSO) is causing toxicity.

  • Solution: It is critical to run a vehicle control experiment. Treat a sample of your cells or system with the exact same concentration of DMSO as your this compound-treated samples. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Possible Cause: The concentration of this compound is too high.

  • Solution: Perform a dose-response curve to determine the optimal concentration for your desired effect. Chaetoglobosins are known to be cytotoxic against cell lines like HeLa cells at concentrations in the µg/mL range.[11]

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityRecommended UseNotes
Aqueous Buffers (e.g., PBS, Media) Almost Insoluble[1]Diluted working solutionsPrecipitation is a major risk. Requires a co-solvent.
Dimethyl Sulfoxide (DMSO) Soluble[1]Primary stock solutionsUse anhydrous, high-purity DMSO.
Ethanol Poorly SolubleNot recommendedMay require very high percentages, unsuitable for most biological assays.
Methanol Poorly SolubleUsed for extraction from cultures[9]Not typically used for preparing solutions for biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 528.7 g/mol )[12]

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 528.7 g/mol = 0.0005287 g = 0.5287 mg.

    • It is recommended to weigh a larger mass (e.g., 5 mg) for accuracy and dissolve it in the appropriate volume of DMSO (for 5 mg, this would be 9.46 mL).

  • Weigh the this compound powder accurately and place it into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex vigorously for 2-5 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Determine the final volume of the working solution needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required. To make 1 mL (1000 µL) of a 10 µM working solution:

    • V1 = (M2 * V2) / M1 = (10 µM * 1000 µL) / 10,000 µM = 1 µL.

  • The final DMSO concentration will be (1 µL / 1000 µL) * 100% = 0.1%. Ensure this is tolerated by your cells.

  • Dispense the required volume of pre-warmed cell culture medium into a sterile tube (e.g., 999 µL).

  • While the tube is on a vortex mixer at medium speed, add the calculated volume of the 10 mM this compound stock solution (1 µL) dropwise into the medium.

  • Continue vortexing for another 10-15 seconds to ensure rapid and complete mixing.

  • Visually inspect the solution for any signs of precipitation (cloudiness, crystals). If the solution is clear, it is ready for immediate use in your experiment.

Visualizations

G start Compound Precipitates in Aqueous Medium q1 Is the final DMSO concentration >= 0.5%? start->q1 s1 Increase final DMSO concentration (if tolerated by cells). Re-calculate stock concentration. q1->s1 Yes q2 Is the final compound concentration high? q1->q2 No success Solution is Clear s1->success s2 Lower the final compound concentration. Perform a dose-response experiment. q2->s2 Yes q3 Was the stock added slowly to vortexing medium? q2->q3 No s2->success s3 Improve mixing technique: Add stock dropwise to vigorously stirred aqueous solution. q3->s3 Yes end Consider Advanced Formulation: - Cyclodextrins - Co-solvents - Lipid-based systems q3->end No s3->success

Caption: Troubleshooting workflow for precipitation issues.

G cluster_processes Affected Cellular Processes ChaeC This compound Actin Actin Monomers (G-Actin) ChaeC->Actin Binds to Filament Actin Filaments (F-Actin) ChaeC->Filament Prevents Polymerization & Promotes Depolymerization Actin->Filament Polymerization Cytoskeleton Cytoskeletal Disruption Filament->Cytoskeleton Cytokinesis Cytokinesis (Cell Division) Cytoskeleton->Cytokinesis Motility Cell Motility Cytoskeleton->Motility Transport Vesicular Transport Cytoskeleton->Transport

Caption: Mechanism of action for this compound.

References

minimizing off-target effects of chaetoglobosin C in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chaetoglobosin C in cellular assays. The information provided aims to help minimize off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a member of the cytochalasan family of mycotoxins.[1][2][3] Its primary and most well-characterized mechanism of action is the disruption of the actin cytoskeleton.[4] It binds to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers.[5][6][7][8] This interference with actin polymerization disrupts cellular processes that are highly dependent on a dynamic actin cytoskeleton, such as cell division, motility, and maintenance of cell shape.[4]

Q2: What are the potential off-target effects of this compound?

While the primary target of this compound is actin, off-target effects can occur, particularly at higher concentrations. These may not be due to direct binding to other proteins but rather downstream consequences of actin cytoskeleton disruption or other less-characterized interactions. Observed effects that may be concentration-dependent and potentially diverge from the primary on-target effect include:

  • Induction of Apoptosis: Chaetoglobosin compounds have been shown to induce apoptosis through various signaling pathways, including p53-dependent pathways.[9]

  • Cell Cycle Arrest: Treatment with chaetoglobosins can lead to cell cycle arrest at different phases, such as the G2/M phase.[9][10][11]

  • Modulation of Signaling Pathways: Chaetoglobosins have been reported to affect signaling pathways such as the EGFR/MEK/ERK pathway.[10][11]

  • General Cytotoxicity: At high concentrations, this compound exhibits broad cytotoxicity against various cell lines.[12][13][14][15]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for accurate interpretation of experimental results. Here are key strategies:

  • Titrate for the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect (i.e., actin disruption) in your specific cell line and assay.

  • Use Appropriate Controls:

    • Vehicle Control (e.g., DMSO): To control for the effects of the solvent.

    • Negative Control Compound: A structurally related but inactive compound, if available.

    • Positive Control Compound: Another well-characterized actin polymerization inhibitor (e.g., Cytochalasin D) to compare phenotypes.

  • Orthogonal Approaches: Confirm key findings using an alternative method that does not rely on small molecules, such as siRNA- or CRISPR-mediated knockdown/knockout of genes involved in actin regulation.

  • Monitor Cytotoxicity: Always assess cell viability (e.g., using an MTT or LDH assay) in parallel with your functional assays to ensure that the observed effects are not simply a result of widespread cell death.

  • Shorten Incubation Times: Use the shortest incubation time necessary to observe the on-target effect to minimize the accumulation of downstream, potentially off-target, consequences.

Q4: What is a typical effective concentration range for this compound?

The effective concentration of this compound can vary significantly depending on the cell line, assay duration, and the specific biological question. Based on available literature, concentrations can range from nanomolar to micromolar. It is essential to empirically determine the optimal concentration for your experimental system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Cell Death/Toxicity Concentration of this compound is too high.Perform a dose-response experiment to determine the IC50 value in your cell line. Use concentrations well below the IC50 for functional assays. Shorten the incubation time.
Cell line is particularly sensitive.Consider using a more resistant cell line if appropriate for the experimental question.
Inconsistent or No Effect on Actin Cytoskeleton This compound degradation.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Insufficient concentration.Increase the concentration of this compound. Confirm the on-target effect with a positive control (e.g., phalloidin staining to visualize actin).
Cell permeability issues.While generally cell-permeable, ensure that the experimental conditions (e.g., serum concentration in media) are not interfering with uptake.
Observed Phenotype is Different from Expected Actin Disruption Potential off-target effect.Lower the concentration of this compound. Use an orthogonal method (e.g., siRNA) to target the actin cytoskeleton to see if the phenotype is recapitulated.
Downstream consequence of prolonged actin disruption.Perform a time-course experiment to distinguish early (likely on-target) from late (potentially off-target or indirect) effects.
Variability Between Experiments Inconsistent cell density or passage number.Standardize cell seeding density and use cells within a consistent passage number range.
Inconsistent preparation of this compound.Prepare a large batch of stock solution and aliquot to ensure consistency across experiments.

Quantitative Data

Table 1: Reported Cytotoxic Activities of this compound and Related Compounds

CompoundCell Line(s)ActivityReported IC50 / Effective Concentration
This compoundHCT116 (Colon Cancer)CytotoxicityIC50: 4.43 µM
This compoundHeLa (Cervical Cancer)CytotoxicityNoted as cytotoxic
Chaetoglobosin AHCT116 (Colon Cancer)CytotoxicityIC50: 3.15 µM
Chaetoglobosin EK562, MCF-7, HepG2CytotoxicityIC50: 18-30 µg/mL
Chaetoglobosin FHCT116 (Colon Cancer)CytotoxicityIC50: 4.43 µM
Chaetoglobosin GA549 (Lung Cancer)Proliferation Inhibition, G2/M ArrestDose-dependent inhibition
Chaetoglobosin KOVCAR-3, A2780/CP70 (Ovarian Cancer)Apoptosis, G2 ArrestEffective at sub-micromolar concentrations

Note: IC50 values and effective concentrations are highly dependent on the specific experimental conditions and cell line used.

Experimental Protocols

Protocol 1: Actin Co-Sedimentation Assay

This assay is used to determine if a protein of interest binds to filamentous actin (F-actin) in vitro.

Materials:

  • G-actin (monomeric actin)

  • Polymerization buffer (e.g., 10x ME buffer: 100 mM MgCl2, 20 mM EGTA, pH 7.5)

  • ATP solution (10 mM)

  • Protein of interest

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

Procedure:

  • Actin Polymerization:

    • Thaw G-actin on ice.

    • Induce polymerization by adding polymerization buffer and ATP to a final concentration of 1x.

    • Incubate at room temperature for at least 1 hour to allow for the formation of F-actin.

  • Binding Reaction:

    • In an ultracentrifuge tube, combine the polymerized F-actin with your protein of interest at various concentrations.

    • Include a control tube with the protein of interest alone (no F-actin) to check for protein precipitation.

    • Incubate at room temperature for 30 minutes.

  • Sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at room temperature to pellet the F-actin and any bound proteins.

  • Analysis:

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to visualize the distribution of your protein of interest.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification and Western blotting

Procedure:

  • Cell Treatment:

    • Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by a non-denaturing method (e.g., three freeze-thaw cycles).

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble actin (the target protein) at each temperature for both vehicle- and this compound-treated samples by Western blotting. A shift in the melting curve of actin in the presence of this compound indicates direct target engagement.

Visualizations

G cluster_workflow Experimental Workflow for Assessing On- and Off-Target Effects A 1. Determine Lowest Effective Concentration (Dose-Response Curve) B 2. Confirm On-Target Effect (Actin Disruption Assay) A->B C 3. Assess Cell Viability (Cytotoxicity Assay) A->C D 4. Investigate Potential Off-Target Effects (e.g., Signaling Pathway Analysis) B->D C->D E 5. Validate Off-Target Engagement (Optional) (e.g., CETSA for other proteins) D->E

Caption: A logical workflow for characterizing the effects of this compound.

G ChC This compound FActin F-Actin Filaments ChC->FActin Binds to barbed end Actin G-Actin Actin->FActin Polymerization FActin->Actin Depolymerization Disruption Disruption of Actin Dynamics FActin->Disruption CellProcesses Inhibition of: - Cell Motility - Cytokinesis - Cell Shape Maintenance Disruption->CellProcesses

Caption: On-target mechanism of this compound leading to actin disruption.

G cluster_egfr EGFR/MEK/ERK Pathway cluster_p53 p53-Dependent Apoptosis ChG Chaetoglobosins EGFR p-EGFR ChG->EGFR Inhibits p53 p53 ChG->p53 Increases Expression MEK p-MEK EGFR->MEK ERK p-ERK MEK->ERK Autophagy Autophagy ERK->Autophagy Casp8 Caspase-8 p53->Casp8 Apoptosis Apoptosis Casp8->Apoptosis

Caption: Potential off-target or downstream signaling pathways affected by chaetoglobosins.

References

Technical Support Center: Refining Chaetoglobosin C Dosage for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the dosage of Chaetoglobosin C for various cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a member of the cytochalasan family of mycotoxins, primarily functions by disrupting cellular division and movement in mammalian cells. Its main target is actin, where it binds and interferes with actin polymerization. This disruption of the actin cytoskeleton leads to downstream effects such as cell cycle arrest and apoptosis.

Q2: Where should I start with determining the optimal dosage for my cell line?

A2: A good starting point is to perform a dose-response experiment using a broad range of concentrations. A logarithmic or half-log dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) is often effective in identifying an approximate effective range.[1] Literature-reported IC50 values for similar cell lines can also provide a valuable reference for initial concentration ranges.

Q3: How does the effective concentration of this compound vary between different cell lines?

A3: The cytotoxic effects of chaetoglobosins can vary significantly between cell lines. It is crucial to empirically determine the optimal dosage for each specific cell line used in your experiments. The provided data table summarizes reported cytotoxic activities of various chaetoglobosins to give an indication of potential effective concentrations.

Data Presentation: Cytotoxicity of Chaetoglobosins in Various Cancer Cell Lines

The following table summarizes the reported 50% inhibitory concentration (IC50) values for various chaetoglobosins, including this compound, in different human cancer cell lines. This data can serve as a reference for designing initial dose-ranging experiments.

Chaetoglobosin Analogue(s)Cell LineCell TypeReported IC50 / Effective Concentration
Chaetoglobosins V, W, and othersKBOral Epidermoid Carcinoma20-30 µg/mL
Chaetoglobosins (unspecified)K562Chronic Myelogenous Leukemia18.89 - 25.40 µg/mL[2]
Chaetoglobosin VMCF-7Breast Adenocarcinoma27.86 µg/mL[2]
Chaetoglobosin WHepG2Hepatocellular Carcinoma27.87 µg/mL[2]
Chaetoglobosins (isolated from an endophyte)A549Lung Carcinoma>20 µM[3]
Chaetoglobosins (isolated from an endophyte)MDA-MB-231Breast Adenocarcinoma>20 µM[3]
This compound and othersHeLaCervical AdenocarcinomaIC50 = 11.0 µg/mL (for the extract)[4]
Demethylchaetocochin C, chaetoperazine A, and othersHCT-8Ileocecal Adenocarcinoma4.5 to 65.0 µM

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a range of this compound concentrations. Include untreated cells as a negative control and a solvent control if the drug is dissolved in a solvent like DMSO.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

Apoptosis Detection using Annexin V Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

  • Flow cytometry tubes

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution by flow cytometry after staining with Propidium Iodide (PI), which intercalates with DNA.

Materials:

  • Flow cytometry tubes

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

  • Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI staining solution, which includes RNase A to degrade RNA and prevent its staining.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting Guide

Q4: My cell viability results are inconsistent between experiments. What could be the cause?

A4: Inconsistent results in cell viability assays can stem from several factors:

  • Cell Seeding Density: Ensure that a consistent and optimal number of cells are seeded in each well. Overly confluent or sparse cultures can respond differently to treatment.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Incubation Time: Use a consistent incubation time for both drug treatment and the viability assay itself.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outermost wells for experimental samples or ensure the incubator has adequate humidity.

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug sensitivity.[5] Regularly test your cell lines for mycoplasma contamination.[5]

Q5: I am not observing a clear dose-dependent effect on cell viability. What should I do?

A5: If you are not seeing a clear dose-response curve, consider the following:

  • Concentration Range: The effective concentration range may be outside of what you have tested. Try a wider range of concentrations, including both lower and higher doses. A 10-fold dilution series can be a good starting point for a pilot experiment.[1]

  • Treatment Duration: The effect of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.

  • Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment.

Q6: In my apoptosis assay, I see a high percentage of necrotic cells (Annexin V and PI positive) even at low drug concentrations. Why is this happening?

A6: A high necrotic population could be due to:

  • Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to PI uptake.

  • High Drug Concentration: The "low" concentrations you are using might still be highly toxic to your specific cell line, causing rapid cell death that bypasses the early apoptotic stages. Try even lower concentrations.

  • Late-Stage Apoptosis: If the incubation time is too long, cells that were initially apoptotic may have progressed to secondary necrosis. Consider analyzing at earlier time points.

Visualizations

Signaling Pathway of this compound

ChaetoglobosinC_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound Actin Filaments (F-actin) Actin Filaments (F-actin) This compound->Actin Filaments (F-actin) Binds to barbed end Cell Membrane Cell Membrane Actin Monomers (G-actin) Actin Monomers (G-actin) Actin Monomers (G-actin)->Actin Filaments (F-actin) Polymerization Actin Filaments (F-actin)->Actin Monomers (G-actin) Depolymerization Disrupted Actin Cytoskeleton Disrupted Actin Cytoskeleton Actin Filaments (F-actin)->Disrupted Actin Cytoskeleton Downstream Signaling Downstream Signaling Disrupted Actin Cytoskeleton->Downstream Signaling Alters signaling cascades (e.g., MAPK, PI3K/Akt) Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Dosage Refinement

Dosage_Refinement_Workflow cluster_workflow Dosage Refinement Workflow Start Start Literature Review Literature Review Start->Literature Review Dose-Ranging Study (e.g., MTT Assay) Dose-Ranging Study (e.g., MTT Assay) Literature Review->Dose-Ranging Study (e.g., MTT Assay) Determine Approximate IC50 Determine Approximate IC50 Dose-Ranging Study (e.g., MTT Assay)->Determine Approximate IC50 Refined Dose-Response Study Refined Dose-Response Study Determine Approximate IC50->Refined Dose-Response Study Confirm IC50 Confirm IC50 Refined Dose-Response Study->Confirm IC50 Functional Assays Functional Assays (Apoptosis, Cell Cycle) Confirm IC50->Functional Assays Analyze and Interpret Results Analyze and Interpret Results Functional Assays->Analyze and Interpret Results End End Analyze and Interpret Results->End Troubleshooting_Tree cluster_troubleshooting Troubleshooting Cell Viability Assays Problem Inconsistent or Unexpected Cell Viability Results Check1 Are controls (untreated, solvent) behaving as expected? Problem->Check1 Check2 Is there a clear dose-response relationship? Check1->Check2 Yes Solution1 Investigate basic cell culture issues: - Mycoplasma contamination - Cell seeding density - Media/reagent quality Check1->Solution1 No Solution2 Re-evaluate experimental parameters: - Widen concentration range - Adjust treatment duration - Check compound stability Check2->Solution2 No Solution3 Review assay protocol: - Check incubation times - Ensure proper reagent preparation - Calibrate plate reader Check2->Solution3 Inconsistent Replicates Proceed Proceed with Optimized Protocol Check2->Proceed Yes Solution1->Problem Solution2->Problem Solution3->Problem

References

preventing degradation of chaetoglobosin C during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of chaetoglobosin C during storage and experimental handling.

Troubleshooting Guide

Question: I observed a significant loss of activity in my this compound sample after a few weeks of storage. What could be the cause?

Answer: Loss of activity is likely due to chemical degradation. Several factors can contribute to this:

  • Improper Storage Temperature: this compound is heat-sensitive. Storage at temperatures above the recommended -20°C can lead to significant degradation.

  • Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution of this compound can accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Inappropriate Solvent: The stability of this compound can be solvent-dependent. It is readily soluble in DMSO.[1] Storing it in solvents in which it has poor solubility or that are reactive can lead to precipitation or degradation.

  • Exposure to Light: While specific photostability data is limited, many complex organic molecules, especially those with aromatic rings like the indole moiety in this compound, are sensitive to light. Exposure to ambient or UV light can initiate photodegradation.

  • Incorrect pH: The stability of this compound can be influenced by pH. Extreme acidic or basic conditions can catalyze hydrolysis of its ester and amide functional groups.

Question: My this compound solution has changed color. Is it still usable?

Answer: A change in color is a visual indicator of potential chemical degradation. The appearance of new colored species suggests the formation of degradation products. It is strongly recommended to discard the solution and prepare a fresh one from a properly stored solid stock. To verify the integrity of your stock, you can perform an analytical check using a technique like HPLC.

Question: I need to work with this compound in an aqueous buffer for my cell-based assay. How can I minimize degradation?

Answer: Given that this compound is almost insoluble in water, you will likely be making a dilution from a DMSO stock solution.[1] To minimize degradation in your aqueous working solution:

  • Prepare Fresh: Prepare the aqueous dilution immediately before your experiment.

  • Minimize Exposure: Protect the solution from light and keep it on ice or at 4°C during preparation and use.

  • pH Control: Use a buffer system to maintain a neutral pH, as this is generally where many compounds exhibit optimal stability.[2][3][4][5]

  • Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible to avoid solvent-induced artifacts in your assay, while ensuring the compound remains in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[6] Under these conditions, it can be stable for up to three years.[6] Some suppliers also recommend storage at +4°C for shorter periods.[1]

Q2: How should I store this compound in solution?

A2: this compound dissolved in a suitable solvent such as DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[6] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.

Q3: What are the primary factors that cause this compound to degrade?

A3: The main factors contributing to the degradation of this compound are elevated temperature, and potentially inappropriate pH and exposure to light. Its chemical structure contains functional groups susceptible to degradation, such as ester and amide bonds that can undergo hydrolysis, and an indole ring that can be prone to oxidation.

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The macrocyclic lactone (an ester) and the lactam (an amide) functionalities can be hydrolyzed under acidic or basic conditions, leading to the opening of these rings and a loss of biological activity.

  • Oxidation: The indole nucleus is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Thermal Degradation: At elevated temperatures, complex rearrangements and fragmentation of the molecule can occur.[7][8]

Data on Thermal Degradation of this compound

The following table summarizes the heat stability of this compound when exposed to various temperatures for different durations. The data is adapted from a study by Fogle et al. (2008).[7][8]

Temperature (°C)Exposure TimeRemaining this compound (%)Notes
50Up to 3 daysNo significant lossChaetoglobosin A showed significant loss after 4-5 days at this temperature.
7524 hoursLower, but not statistically significant reductionChaetoglobosin A was significantly reduced under the same conditions.
10090-150 minutesLower, but not statistically significant reduction-
100, 125, 15024 hoursSignificantly lower amounts observedNo chaetoglobosin A was detected under these conditions.
17530 minutesSignificantly reducedNo chaetoglobosin A was detected after 15 minutes.

Experimental Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method to assess the stability of this compound.

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products generated under various stress conditions.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

3. Preparation of Stock and Working Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with an appropriate solvent (e.g., acetonitrile or methanol) to a suitable working concentration (e.g., 100 µg/mL).

4. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the working solution with 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the working solution with 0.1 N NaOH and incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the working solution with 3% H₂O₂ and store at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Expose the solid this compound and the working solution to dry heat (e.g., 75°C) for a specified period.

  • Photodegradation: Expose the working solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.

5. HPLC Method Development (Example Conditions):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). Start with a higher proportion of A and gradually increase B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined by a UV scan).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

6. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

7. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Calculate the percentage of degradation for each stress condition.

Visualizations

DegradationPathways cluster_factors Degradation Factors cluster_products Degradation Products ChaC This compound Temp Elevated Temperature ChaC->Temp Light Light Exposure ChaC->Light pH Extreme pH ChaC->pH Thermal Thermal Degradants Temp->Thermal Photo Photodegradation Products Light->Photo Hydrolysis Hydrolysis Products pH->Hydrolysis

Caption: Factors leading to the degradation of this compound.

ExperimentalWorkflow start Prepare this compound Solution stress Forced Degradation (Heat, Light, pH, Oxidation) start->stress hplc HPLC Analysis stress->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data validation Method Validation data->validation

Caption: Workflow for stability testing of this compound.

References

quality control methods for chaetoglobosin C purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chaetoglobosin C. Our goal is to help you ensure the highest purity of this compound in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the quality control of this compound.

Issue 1: Low Purity of this compound in Crude Extract

Q1: My initial this compound extract shows low purity after extraction from Chaetomium globosum culture. What are the likely causes and how can I improve it?

Possible Causes:

  • Suboptimal Culture Conditions: The growth medium and pH can significantly impact the production of this compound and co-metabolites.[1] Optimal production has been observed at a neutral pH.[2][1]

  • Inefficient Extraction Solvent: The choice of solvent is critical for selectively extracting this compound while leaving impurities behind.

  • Presence of Co-eluting Impurities: Other fungal metabolites may have similar properties to this compound, leading to their co-extraction and complicating purification.

Troubleshooting Steps:

  • Optimize Culture Conditions:

    • Ensure the pH of your culture medium is neutral (around 7.0) for optimal this compound production.[3][1]

    • Consider using oatmeal agar (OA) as it has been shown to support high production of chaetoglobosins.[4]

  • Refine Extraction Protocol:

    • Acetone has been identified as an effective solvent for extracting chaetoglobosin A, a closely related compound, and may also be optimal for this compound.[5][6]

    • A multi-step purification process can be employed to remove impurities. For instance, using n-hexane to remove non-polar impurities before extracting with a more polar solvent.[5]

  • Implement a Purification Strategy:

    • Utilize flash chromatography with a C18 column as a preliminary purification step.[7]

    • Follow up with semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[7][8]

Issue 2: Degradation of this compound During Handling and Storage

Q2: I am observing a decrease in the concentration of my purified this compound over time. What could be causing this degradation, and what are the best practices for storage?

Possible Causes:

  • Thermal Instability: this compound is susceptible to degradation at elevated temperatures.[9]

  • Inappropriate Storage Solvent: The solvent used for storage can affect the stability of the compound.

  • Exposure to Light: While not explicitly detailed in the provided results, many complex organic molecules are light-sensitive.

Troubleshooting Steps:

  • Control Temperature:

    • Avoid exposing this compound solutions to high temperatures. Significant degradation has been observed at temperatures of 175°C.[9] For long-term storage, temperatures of -20°C are recommended.[5]

    • During experimental procedures, try to maintain samples at room temperature (20-25°C) or below, as significant reduction is observed at 60°C and above over 24 hours.[5]

  • Select Appropriate Solvents:

    • Methanol is commonly used to dissolve crude extracts for HPLC analysis and is a suitable short-term solvent.

    • For long-term storage, ensure the solvent is of high purity and inert.

  • Protect from Light:

    • Store this compound, both in solid form and in solution, in amber vials or otherwise protected from light to prevent potential photodegradation.

Frequently Asked Questions (FAQs)

Q3: What is the recommended HPLC method for analyzing the purity of this compound?

A common method for the analysis of this compound is reverse-phase HPLC. A typical setup includes:

  • System: Agilent 1100 Series HPLC system or equivalent.[3]

  • Column: Agilent Eclipse C8 or Zorbax SB-C18 analytical column.[3][7]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient from 35% acetonitrile in water to 80% acetonitrile over 20 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detector at 260 nm.[3]

Q4: Are there any known impurities that I should be aware of when working with this compound from Chaetomium globosum?

Chaetomium globosum is known to produce a variety of secondary metabolites. The most common related impurity is chaetoglobosin A .[4][9] Depending on the culture conditions and the specific strain, other chaetoglobosins and unrelated fungal metabolites may also be present.[8]

Q5: How does pH affect the production and purity of this compound?

The production of this compound by Chaetomium globosum is pH-dependent, with optimal production occurring at a neutral pH.[1] Operating at a neutral pH will maximize the yield of this compound, which can simplify purification by increasing its relative abundance in the crude extract.

Quantitative Data Summary

Table 1: Thermal Stability of this compound

Temperature (°C)TimeRemaining this compound
7524 hLower, but not significantly
10090, 120, 150 minLower, but not significantly
17530 minSignificantly reduced

Data adapted from Fogle et al., 2008.[9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound

1. Objective: To determine the purity of a this compound sample using reverse-phase HPLC with UV detection.

2. Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Agilent 1100 Series HPLC system (or equivalent) with a UV-visible diode array detector

  • Agilent Eclipse C8 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • 0.2 µm syringe filters

3. Sample Preparation: a. Accurately weigh a small amount of the this compound sample. b. Dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL). c. Vortex the solution until the sample is completely dissolved. d. Filter the solution through a 0.2 µm syringe filter into an HPLC vial.

4. HPLC Method: a. Column Temperature: 40°C b. Flow Rate: 1.0 mL/min c. Mobile Phase A: 95% Water / 5% Acetonitrile d. Mobile Phase B: 100% Acetonitrile e. Gradient:

  • 0-20 min: 35% B to 80% B
  • 20-25 min: Hold at 80% B
  • 25.1-30 min: Return to 35% B and equilibrate f. Injection Volume: 10 µL g. Detection Wavelength: 260 nm

5. Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. Calculate the purity of this compound as the percentage of the area of the this compound peak relative to the total area of all peaks.

Visualizations

QC_Workflow This compound Quality Control Workflow cluster_extraction Extraction & Initial Assessment cluster_purification Purification (if required) start Crude Extract from Chaetomium globosum Culture hplc_initial Initial HPLC Analysis start->hplc_initial purity_check Purity > 95%? hplc_initial->purity_check flash_chrom Flash Chromatography (C18 Column) purity_check->flash_chrom No final_product High-Purity this compound purity_check->final_product Yes prep_hplc Semi-Preparative HPLC flash_chrom->prep_hplc hplc_final Final HPLC Purity Check prep_hplc->hplc_final purity_final_check Purity > 98%? hplc_final->purity_final_check purity_final_check->final_product Yes troubleshoot Troubleshoot Extraction & Purification purity_final_check->troubleshoot No Troubleshooting_Low_Purity Troubleshooting Low this compound Purity cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity Detected in Crude Extract cause1 Suboptimal Culture Conditions (e.g., pH) start->cause1 cause2 Inefficient Extraction Solvent start->cause2 cause3 Co-eluting Impurities start->cause3 solution1 Optimize Culture Medium (Neutral pH) cause1->solution1 solution2 Refine Extraction Protocol (e.g., use Acetone) cause2->solution2 solution3 Implement Multi-Step Purification cause3->solution3 end_node Re-analyze Purity solution1->end_node solution2->end_node solution3->end_node

References

Technical Support Center: Total Synthesis of Chaetoglobosin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Chaetoglobosin C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols from related syntheses, and visualizations of key synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex cytochalasan alkaloid, presents several significant challenges:

  • Construction of the densely functionalized perhydroisoindolone core: This bicyclic system contains multiple stereocenters that require precise control during synthesis.

  • Stereoselective formation of the macrocycle: The large carbocyclic ring features several stereocenters and specific geometry that can be difficult to control, particularly during the key macrocyclization step.

  • Intramolecular Diels-Alder reaction: While a powerful tool for forming the macrocycle, controlling the facial selectivity and achieving a good yield for this transformation can be problematic due to the conformational flexibility of the precursor.

  • Late-stage functionalization: The introduction of the C-19 ketone and the C-20/C-21 double bond in the final stages of the synthesis requires robust and selective chemical transformations that are compatible with the complex molecular architecture.

  • Protecting group strategy: The numerous functional groups (hydroxyls, amides, ketones) necessitate a carefully orchestrated protecting group strategy to avoid unwanted side reactions. Selective protection and deprotection can be challenging and may lead to decomposition of sensitive intermediates.

Q2: Which key reaction is typically used to construct the macrocycle in chaetoglobosin synthesis?

The intramolecular Diels-Alder (IMDA) reaction is a cornerstone of many synthetic strategies toward chaetoglobosins and other cytochalasans. This powerful cycloaddition allows for the formation of the complex macrocyclic ring and the simultaneous installation of several stereocenters. The success of the IMDA reaction is highly dependent on the conformation of the linear precursor.

Q3: What are common issues encountered during the intramolecular Diels-Alder reaction for macrocyclization?

Researchers may encounter several issues during the IMDA reaction:

  • Low yields: The precursor may adopt conformations that are unfavorable for the cycloaddition, leading to the formation of side products or decomposition.

  • Poor stereoselectivity: The facial selectivity of the Diels-Alder reaction can be difficult to control, resulting in a mixture of diastereomers that can be challenging to separate.

  • Epimerization: Under the thermal conditions often required for the IMDA reaction, epimerization of existing stereocenters can occur.

  • Failure to cyclize: In some cases, the linear precursor may fail to undergo the desired intramolecular reaction, instead favoring intermolecular reactions or decomposition pathways.

Troubleshooting Guides

Problem 1: Low yield in the intramolecular Diels-Alder (IMDA) macrocyclization step.
Possible Cause Suggested Solution
Unfavorable precursor conformation- Modify the tether connecting the diene and dienophile to restrict conformational freedom and favor the reactive conformation. - Introduce temporary steric bulk or coordinating groups to pre-organize the molecule for cyclization.
Thermal decomposition of the precursor- Screen a variety of Lewis acid catalysts to promote the reaction at a lower temperature. - Experiment with different high-boiling point, non-polar solvents to find an optimal balance of solubility and reaction rate.
Intermolecular side reactions- Perform the reaction under high dilution conditions to favor the intramolecular pathway. - Utilize a slow-addition technique for the precursor to maintain a low concentration in the reaction mixture.
Problem 2: Poor diastereoselectivity in the IMDA reaction.
Possible Cause Suggested Solution
Insufficient facial bias- Introduce a chiral auxiliary on the dienophile or diene to direct the approach of the reaction partners. - Employ a chiral Lewis acid catalyst to create a chiral environment around the reacting moieties.
Conformational flexibility- As with low yield, modify the precursor structure to lock it into a conformation that favors the formation of the desired diastereomer.
Problem 3: Difficulty with selective deprotection of hydroxyl groups in late-stage intermediates.

This is a known challenge, as highlighted in the total synthesis of the related Chaetoglobin A.[1]

Possible Cause Suggested Solution
Steric hindrance around the target hydroxyl group- Screen a range of deprotection conditions, including enzymatic methods, which can sometimes overcome steric congestion. - In the case of silyl ethers, explore fluoride sources with varying steric bulk (e.g., TBAF, HF-pyridine, TASF).
Lability of the molecule to standard acidic or basic conditions- Employ milder, buffered deprotection conditions to avoid decomposition. - For acetates, consider enzymatic hydrolysis (e.g., with a lipase) or transesterification under neutral conditions.[1]
Multiple protecting groups of similar reactivity- Redesign the protecting group strategy to incorporate orthogonal protecting groups that can be removed under specific, non-interfering conditions.

Data Presentation

The following table summarizes key reaction yields from the total synthesis of Chaetoglobin A, a structurally similar analogue to this compound. This data can serve as a benchmark for researchers planning their synthetic route.[1]

Reaction Step Reactants Conditions Product Yield (%)
Sonogashira CouplingIodophenol and terminal alkynePd(PPh₃)₂, CuI, Et₃N, THFDiaryl acetylene98
Atroposelective Oxidative Phenol CouplingDiaryl acetyleneVanadium catalyst, O₂Axially chiral biaryl65
Oxidative Dearomatization/CyclizationAxially chiral biarylIBX, Au(OAc)₃Bicyclic core72 (over 3 steps)
Selective DeprotectionAcetoxy-protected intermediateTi(Oi-Pr)₄, CH₂Cl₂Free hydroxyl52

Experimental Protocols

The following are representative experimental protocols adapted from the total synthesis of Chaetoglobin A and are likely applicable to the synthesis of this compound with appropriate modifications.[1]

1. Sonogashira Coupling:

To a solution of iodophenol (1.0 eq) and a terminal alkyne (1.2 eq) in degassed THF and Et₃N (3:1) is added Pd(PPh₃)₂ (0.05 eq) and CuI (0.1 eq). The reaction mixture is stirred at room temperature under an inert atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the coupled product.

2. Atroposelective Oxidative Phenol Coupling:

A solution of the diaryl acetylene precursor (1.0 eq) and a vanadium catalyst (0.1 eq) in a suitable solvent is stirred under an atmosphere of oxygen at room temperature for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the product is purified by preparative HPLC to yield the axially chiral biaryl.

3. Late-Stage Selective Deacetylation:

To a solution of the acetylated intermediate (1.0 eq) in CH₂Cl₂ at elevated temperature is added Ti(Oi-Pr)₄ (10.0 eq). The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Rochelle's salt and stirred vigorously. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.[1]

Mandatory Visualizations

Synthetic Strategy Overview

Synthetic_Strategy A Simple Starting Materials B Perhydroisoindolone Core (with stereocenters set) A->B Multi-step synthesis C Macrocyclization Precursor (Linear Diene-Dienophile) B->C Coupling with side chain D Macrocyclic Core (via IMDA) C->D Intramolecular Diels-Alder E This compound (Late-stage functionalization) D->E Oxidation & Isomerization

Caption: Retrosynthetic analysis of this compound.

Intramolecular Diels-Alder (IMDA) Workflow

IMDA_Workflow cluster_prep Precursor Preparation cluster_reaction IMDA Reaction cluster_analysis Analysis & Purification Prep Synthesize Linear IMDA Precursor Reaction High Dilution Thermal or Lewis Acid Catalyzed Cyclization Prep->Reaction Analysis LC-MS/NMR Analysis of Diastereomeric Ratio Reaction->Analysis Purification Chromatographic Separation of Diastereomers Analysis->Purification

Caption: Experimental workflow for the IMDA macrocyclization.

Protecting Group Strategy Logic

Protecting_Groups PG_Strategy Protecting Group Strategy Orthogonal Sets are CRITICAL Compatibility with reaction conditions Ease of introduction and removal Hydroxyls Hydroxyl Groups (e.g., silyl ethers, esters) PG_Strategy->Hydroxyls Amide Amide Nitrogen (e.g., Boc, Cbz) PG_Strategy->Amide Ketone Ketone (e.g., acetal) PG_Strategy->Ketone

Caption: Key considerations for the protecting group strategy.

References

Technical Support Center: Optimizing pH for Enhanced Chaetoglobosin C Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on optimizing pH for enhanced Chaetoglobosin C production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production by Chaetomium globosum?

A1: The optimal pH for this compound production by Chaetomium globosum is a neutral pH.[1][2][3] Experimental data indicates that detectable levels of this compound are produced at a pH of 7.01.[1]

Q2: What is the permissible pH range for the growth of Chaetomium globosum?

A2: Chaetomium globosum is capable of growing over a wide pH range, approximately from 4.3 to 9.4.[1][2][4] However, for optimal growth and this compound production, maintaining a neutral pH is crucial.

Q3: I've observed a drop in the pH of my culture medium over time. Is this normal and how can I prevent it?

A3: A shift in pH, often referred to as pH drift, is a common issue in fungal fermentations. This can be caused by the fungus consuming medium components and secreting metabolites, some of which may be acidic or alkaline. To prevent significant pH drift, it is essential to use a buffered medium. A citrate-phosphate buffer has been successfully used to maintain a stable pH for this compound production.[1]

Q4: What will happen to my this compound yield if the pH of my culture deviates from the optimal neutral pH?

A4: Any significant deviation from a neutral pH is detrimental to this compound production. In one study, this compound was only detected at a pH of 7.01 and was not found at other acidic or alkaline pH values tested.[1] Therefore, maintaining the pH at neutral is critical for achieving a good yield.

Q5: Are there any specific signaling pathways involved in pH regulation of secondary metabolite production in fungi?

A5: Yes, filamentous fungi possess a conserved pH-sensing signaling pathway known as the Pal/Rim pathway. This pathway involves a series of proteins that detect the ambient pH and ultimately activate a transcription factor called PacC. PacC then regulates the expression of genes involved in various processes, including the production of secondary metabolites.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very low this compound yield The pH of the culture medium is not at the optimal neutral level (around 7.0).Prepare a fresh batch of medium using a suitable buffer, such as a citrate-phosphate buffer, to maintain a stable neutral pH throughout the fermentation period. Verify the final pH of the medium before inoculation.
pH of the culture is drifting into the acidic or alkaline range during fermentation. The buffering capacity of the medium is insufficient to counteract the metabolic activity of the fungus.Increase the concentration of the buffering agents in your medium. Alternatively, consider a fed-batch culture strategy where a pH-controlled feeding of acid or base is used to maintain the optimal pH.
Poor growth of Chaetomium globosum The pH of the medium is outside the growth-permissive range (below 4.3 or above 9.4).Adjust the initial pH of your medium to be within the 4.3 to 9.4 range. For optimal growth that supports this compound production, a neutral pH is recommended.[1][2][4]
Inconsistent this compound yields between batches. Inconsistent initial pH of the culture medium or significant pH drift during fermentation.Standardize your media preparation protocol to ensure a consistent starting pH. Implement regular pH monitoring throughout the fermentation process to ensure stability.

Data Presentation

Table 1: Effect of pH on this compound Production by Chaetomium globosum

pHThis compound Concentration (µg per five agar plates)Reference
7.01203 (average)[1]
Other acidic or alkaline pH valuesNot Detected[1]

Table 2: Growth Range of Chaetomium globosum at Various pH Levels

pH RangeGrowth ObservationReference
4.3 - 9.4Fungus is capable of growth.[1][2][4]
NeutralOptimal growth.[1][2][4]

Experimental Protocols

Protocol for Optimizing pH for this compound Production

This protocol outlines a general procedure for testing the effect of different pH levels on this compound production by Chaetomium globosum.

1. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA).

  • Divide the PDA into several aliquots.

  • For each aliquot, prepare a different buffer solution (e.g., citrate-phosphate buffer) to achieve a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

  • Add the respective buffer to each PDA aliquot and adjust the final pH using a calibrated pH meter.

  • Autoclave the buffered media and pour into sterile petri plates.

2. Inoculation:

  • Prepare a spore suspension of Chaetomium globosum in sterile water.

  • Inoculate the center of each buffered PDA plate with a standardized amount of the spore suspension.

3. Incubation:

  • Incubate the plates at room temperature (approximately 25°C) for a defined period (e.g., 4 weeks).

4. pH Monitoring:

  • At the end of the incubation period, measure the final pH of the agar to assess any pH drift.

5. Extraction and Analysis:

  • Extract the secondary metabolites from the fungal culture and the agar using a suitable solvent (e.g., methanol).

  • Analyze the extract for the presence and quantity of this compound using High-Performance Liquid Chromatography (HPLC).

Visualizations

Fungal_pH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ambient_pH Ambient pH (Alkaline Signal) PalH PalH Ambient_pH->PalH senses PalI PalI PalF PalF PalC PalC PalF->PalC activates PalA PalA PalB PalB PalA->PalB activates PacC_inactive PacC (inactive) PalB->PacC_inactive cleaves PalC->PalA activates PacC_active PacC (active) PacC_inactive->PacC_active processing Alkaline_genes Alkaline-expressed genes PacC_active->Alkaline_genes activates Acidic_genes Acid-expressed genes PacC_active->Acidic_genes represses Secondary_Metabolite_Genes Secondary Metabolite Biosynthesis Genes PacC_active->Secondary_Metabolite_Genes regulates

Caption: The conserved Pal/PacC pH signaling pathway in filamentous fungi.

Experimental_Workflow A 1. Media Preparation (PDA with different pH buffers) B 2. Inoculation (Chaetomium globosum spores) A->B C 3. Incubation (~25°C, 4 weeks) B->C D 4. pH Measurement (Final pH of the culture) C->D E 5. Extraction (Methanol extraction of metabolites) D->E F 6. Analysis (HPLC for this compound quantification) E->F G 7. Data Interpretation (Correlate pH with yield) F->G

Caption: Experimental workflow for pH optimization of this compound production.

References

Validation & Comparative

A Comparative Guide: Chaetoglobosin C versus Cytochalasin D Effects on Actin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two well-known actin polymerization inhibitors: Chaetoglobosin C and Cytochalasin D. Both are fungal metabolites that disrupt the actin cytoskeleton, a critical component for numerous cellular processes. Understanding their distinct mechanisms and effects is crucial for their application in research and potential therapeutic development.

At a Glance: Key Differences

FeatureThis compoundCytochalasin D
Primary Mechanism Inhibits actin polymerization, likely by interacting with actin filaments.[1][2]Binds to the barbed (+) end of F-actin, preventing monomer addition.[3] Can also induce G-actin dimerization.[4][5]
Effect on Polymerization Rate Generally considered to decrease the rate and extent of polymerization.[6]Can increase the initial rate of polymerization by forming nucleation-competent dimers, but decreases the overall extent.[4][5][6]
Binding Affinity Data not availableHigh affinity for F-actin (Kd ≈ 2 nM); Lower affinity for G-actin (Kd ≈ 2–20 μM).[7]
Potency Considered to have weaker effects at substoichiometric concentrations compared to other cytochalasans.A potent inhibitor of actin polymerization.[3]

Mechanism of Action

This compound , a member of the cytochalasan family of mycotoxins, exerts its effects by interfering with the dynamics of the actin cytoskeleton.[1][2] While the precise molecular details of its interaction are not as extensively characterized as those of Cytochalasin D, it is understood to inhibit actin polymerization.[1][2] Studies on related chaetoglobosins, such as Chaetoglobosin J, suggest that it decreases both the rate and the extent of actin polymerization by inhibiting elongation at the barbed end of actin filaments.[6]

Cytochalasin D is a well-studied inhibitor of actin polymerization with a multifaceted mechanism of action.[3] Its primary mode of action is binding to the fast-growing barbed end of filamentous actin (F-actin), which physically blocks the addition of new actin monomers.[3] This "capping" activity leads to a net depolymerization of actin filaments. Uniquely, Cytochalasin D can also bind to monomeric actin (G-actin) and induce the formation of G-actin dimers.[4][5] These dimers can act as nuclei for polymerization, which explains the observed initial acceleration in the rate of actin polymerization under certain conditions.[4][5] However, because these dimers are not efficient at elongating into long filaments and the barbed ends of any formed filaments are capped, the final extent of polymerization is significantly reduced.[4]

Quantitative Comparison of Effects on Actin Polymerization

Direct quantitative comparisons of the potency of this compound and Cytochalasin D in actin polymerization assays are limited in the available literature. However, some key data points and qualitative observations are summarized below.

ParameterThis compoundCytochalasin D
IC50 (Actin Polymerization) Not available. Described as having "weak effects" at substoichiometric concentrations in viscometry assays.Not explicitly stated as a single IC50 value, but its high affinity for F-actin (Kd ≈ 2 nM) indicates high potency.[7]
Effect on Elongation Rate Inhibits elongation.[6]Inhibits elongation at the barbed end.
Effect on Nucleation Likely inhibits or has no significant effect on nucleation.Can promote nucleation by inducing G-actin dimer formation.[4][5]
Effect on Final Polymer Mass Decreases the extent of polymerization.[6]Decreases the extent of polymerization.[4][5]

Experimental Protocols

Pyrene-Actin Polymerization Assay

A widely used method to monitor the kinetics of actin polymerization in vitro is the pyrene-actin assay. This assay utilizes actin that has been covalently labeled with a fluorescent probe, pyrene. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon its incorporation into F-actin. This change in fluorescence can be monitored over time to determine the rate and extent of polymerization.

Detailed Methodology:

  • Preparation of Pyrene-Labeled G-Actin:

    • Purify actin from a suitable source (e.g., rabbit skeletal muscle).

    • Label G-actin with N-(1-pyrene)iodoacetamide at cysteine-374.

    • Remove excess pyrene dye by dialysis or gel filtration.

    • Determine the concentration and labeling efficiency of the pyrene-actin stock.

  • Assay Setup:

    • Prepare a reaction mixture containing G-actin (typically a mixture of unlabeled and 5-10% pyrene-labeled actin) in a low ionic strength buffer (G-buffer) to prevent spontaneous polymerization.

    • Add the compound to be tested (this compound or Cytochalasin D) at various concentrations. A vehicle control (e.g., DMSO) should also be included.

    • Initiate polymerization by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl2).

  • Data Acquisition:

    • Immediately place the reaction mixture in a fluorometer.

    • Measure the increase in pyrene fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • From these curves, determine key kinetic parameters such as the lag time, the maximum rate of polymerization (the slope of the steepest part of the curve), and the final steady-state fluorescence intensity (proportional to the total amount of F-actin).

Signaling Pathways and Cellular Effects

Both this compound and Cytochalasin D, by disrupting the actin cytoskeleton, impact a multitude of cellular processes and signaling pathways that are dependent on actin dynamics.

This compound

The effects of this compound on specific signaling pathways are not as extensively documented as those of Cytochalasin D. However, studies on related chaetoglobosins provide insights. For instance, Chaetoglobosin A has been shown to induce apoptosis in cancer cells through the MAPK and PI3K-AKT-mTOR pathways.[8] Chaetoglobosin F has been reported to modulate the TLR9 signaling pathway in dendritic cells.[9] It is plausible that this compound may affect similar pathways due to its structural similarity and its primary effect on the actin cytoskeleton, which acts as a signaling scaffold.

Chaetoglobosin_C_Signaling This compound This compound Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption This compound->Actin Cytoskeleton Disruption Cell Motility Cell Motility Actin Cytoskeleton Disruption->Cell Motility Inhibition Cytokinesis Cytokinesis Actin Cytoskeleton Disruption->Cytokinesis Inhibition Phagocytosis Phagocytosis Actin Cytoskeleton Disruption->Phagocytosis Inhibition MAPK Pathway MAPK Pathway Actin Cytoskeleton Disruption->MAPK Pathway Modulation (Inferred) PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Actin Cytoskeleton Disruption->PI3K-AKT-mTOR Pathway Modulation (Inferred) Apoptosis Apoptosis MAPK Pathway->Apoptosis PI3K-AKT-mTOR Pathway->Apoptosis

Caption: Inferred signaling pathways affected by this compound.

Cytochalasin D

Cytochalasin D's impact on signaling is more thoroughly investigated. Disruption of the actin cytoskeleton by Cytochalasin D has been shown to modulate the activity of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway (ERK1/2, p38, and JNK).[10] This can subsequently affect gene expression, cell proliferation, and apoptosis. Furthermore, by altering the actin network, Cytochalasin D influences processes such as cell migration, cytokinesis, and phagocytosis.[3]

Cytochalasin_D_Signaling Cytochalasin D Cytochalasin D Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption Cytochalasin D->Actin Cytoskeleton Disruption Cell Motility Cell Motility Actin Cytoskeleton Disruption->Cell Motility Inhibition Cytokinesis Cytokinesis Actin Cytoskeleton Disruption->Cytokinesis Inhibition Phagocytosis Phagocytosis Actin Cytoskeleton Disruption->Phagocytosis Inhibition MAPK Pathway (ERK, p38, JNK) MAPK Pathway (ERK, p38, JNK) Actin Cytoskeleton Disruption->MAPK Pathway (ERK, p38, JNK) Modulation Gene Expression Gene Expression MAPK Pathway (ERK, p38, JNK)->Gene Expression Cell Proliferation Cell Proliferation MAPK Pathway (ERK, p38, JNK)->Cell Proliferation Apoptosis Apoptosis MAPK Pathway (ERK, p38, JNK)->Apoptosis

Caption: Signaling pathways affected by Cytochalasin D.

Experimental Workflow: Investigating Actin Polymerization Inhibitors

The following diagram outlines a typical experimental workflow for characterizing the effects of compounds like this compound and Cytochalasin D on actin polymerization.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis Actin Purification Actin Purification Pyrene Labeling Pyrene Labeling Actin Purification->Pyrene Labeling Pyrene-Actin Assay Pyrene-Actin Assay Pyrene Labeling->Pyrene-Actin Assay Data Analysis Data Analysis Pyrene-Actin Assay->Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Fluorescence Microscopy Fluorescence Microscopy Compound Treatment->Fluorescence Microscopy Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Western Blot Western Blot Compound Treatment->Western Blot

Caption: General experimental workflow for inhibitor characterization.

Conclusion

Both this compound and Cytochalasin D are valuable tools for studying the role of the actin cytoskeleton in various cellular functions. Cytochalasin D is a more potent and well-characterized inhibitor with a dual mechanism of affecting both actin monomers and filaments. This compound, while also an effective inhibitor, appears to be less potent and its precise molecular interactions with actin require further investigation. The choice between these two compounds will depend on the specific experimental context, the desired potency, and the cellular processes under investigation. For researchers and drug development professionals, understanding these nuances is critical for designing informative experiments and interpreting their outcomes accurately.

References

Chaetoglobosin C and its Antifungal Potential Against Botrytis cinerea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of chaetoglobosins, with a focus on their efficacy against the significant plant pathogen Botrytis cinerea. While specific data for Chaetoglobosin C is limited, this document synthesizes available experimental results for closely related and potent chaetoglobosin analogues, offering valuable insights into their potential as novel antifungal agents. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of the proposed mechanism of action.

Comparative Antifungal Efficacy

Recent studies have highlighted the potent in vitro antifungal activity of several chaetoglobosin compounds against Botrytis cinerea. These natural products, isolated from endophytic fungi such as Chaetomium sp., have demonstrated significantly greater efficacy than commercially available fungicides.[1][2][3]

The following table summarizes the 50% effective concentration (EC50) values of various chaetoglobosins compared to conventional fungicides. A lower EC50 value indicates a higher antifungal potency.

CompoundEC50 (µg/mL) against Botrytis cinereaReference
Chaetoglobosin analogue (Compound 7)0.40[1][2][3]
Chaetoglobosin analogue (Compound 2)2.19[1][2]
Chaetoglobosin analogue (Compound 9)5.83[1][2]
Chaetoglobosin analogue (Compound 6)8.25[1][2]
Azoxystrobin (Commercial Fungicide)39.02[1][2][3]
Carbendazim (Commercial Fungicide)70.11[1][2][3]

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for determining the antifungal activity of chaetoglobosins.[1]

Mycelial Growth Inhibition Assay

This assay is used to determine the EC50 values of the test compounds.

  • Fungal Strain and Culture Conditions:

    • The plant pathogen Botrytis cinerea is acquired from a reputable culture collection (e.g., Shandong Academy of Pesticide Science).

    • Pure cultures are maintained on Potato Dextrose Agar (PDA: potato extract 20 g/L, dextrose 20 g/L, agar 15 g/L) at 25°C in the dark.

  • Preparation of Test Compounds and Positive Controls:

    • Chaetoglobosin compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Commercial fungicides (e.g., azoxystrobin, carbendazim) are prepared as positive controls.

  • Assay Procedure:

    • The test compounds and controls are incorporated into the PDA medium at various concentrations.

    • Mycelial plugs (typically 5 mm in diameter) from the edge of an actively growing B. cinerea culture are placed in the center of the PDA plates containing the test compounds.

    • Plates with PDA and DMSO serve as the negative control.

    • The plates are incubated at 25°C in the dark.

  • Data Collection and Analysis:

    • The diameter of the fungal colony is measured in two perpendicular directions after a set incubation period (e.g., 3 days).

    • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • The EC50 values are calculated using regression analysis of the concentration-response data.

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is employed to observe the effect of the compounds on the morphology of fungal hyphae.

  • Sample Preparation:

    • Fresh mycelia of B. cinerea are inoculated into Potato Dextrose Broth (PDB) and cultured for a specific period (e.g., 12 hours) at 25°C.

    • The test compound is added to the medium at concentrations around its EC50 value.

    • The culture is further incubated for a defined period (e.g., 48 hours) at 25°C.

  • Fixation and Dehydration:

    • The mycelia are harvested and fixed with a 2.5% glutaraldehyde solution at 4°C for 12 hours.

    • The fixed samples are washed three times with a phosphate buffer (0.1 M, pH 7.2).

    • The samples are then dehydrated through a graded series of ethanol concentrations.

  • Drying and Coating:

    • The dehydrated samples are subjected to critical point drying.

    • The dried samples are mounted on stubs and coated with a thin layer of gold-palladium.

  • Imaging:

    • The prepared samples are observed under a scanning electron microscope to visualize any morphological changes in the fungal hyphae.

Proposed Mechanism of Action

While the precise signaling pathways affected by chaetoglobosins in Botrytis cinerea are still under investigation, it is widely accepted that their primary mode of action involves the disruption of the actin cytoskeleton. Actin is a crucial protein for various cellular processes in fungi, including cell division, morphogenesis, and vesicle transport.

The following diagram illustrates the proposed mechanism of action of chaetoglobosins on B. cinerea.

chaetoglobosin_mechanism cluster_cell Botrytis cinerea Cell cluster_effects Cellular Effects actin Actin Filaments vesicles Secretory Vesicles actin->vesicles Transport hyphal_tip Hyphal Tip Growth actin->hyphal_tip cell_wall Cell Wall Integrity actin->cell_wall morphogenesis Normal Morphogenesis actin->morphogenesis impaired_growth Impaired Hyphal Growth reduced_virulence Reduced Virulence abnormal_morphology Abnormal Morphology vesicles->hyphal_tip Delivery of cell wall components virulence Virulence Factors hyphal_tip->virulence Secretion chaeto This compound chaeto->actin

Caption: Proposed mechanism of action of this compound on Botrytis cinerea.

The diagram illustrates that this compound is hypothesized to disrupt the polymerization of actin filaments within the fungal cell. This disruption leads to a cascade of downstream effects, including impaired vesicular transport, which is crucial for delivering enzymes and cell wall components to the growing hyphal tip. Consequently, this results in inhibited hyphal growth, abnormal morphology, and a reduction in the secretion of virulence factors, ultimately leading to the antifungal effect.

Experimental Workflow

The following diagram outlines the general workflow for the validation of this compound's antifungal activity.

experimental_workflow start Start isolation Isolation & Purification of this compound start->isolation antifungal_assay In Vitro Antifungal Assay (Mycelial Growth Inhibition) isolation->antifungal_assay ec50 Determine EC50 Value antifungal_assay->ec50 sem Scanning Electron Microscopy (Morphological Analysis) ec50->sem comparison Compare with Commercial Fungicides ec50->comparison mechanism Mechanism of Action Studies (e.g., Cytoskeleton Staining) sem->mechanism conclusion Conclusion on Antifungal Potential mechanism->conclusion comparison->conclusion

Caption: General experimental workflow for antifungal validation.

References

Unveiling Chaetoglobosin C: A Comparative Guide to Mass Spectrometry and NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of natural products is a critical step in the discovery and development pipeline. This guide provides a detailed comparison of two cornerstone analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the definitive identification of Chaetoglobosin C, a potent mycotoxin from the Chaetomium genus.

This guide presents a comprehensive overview of the expected data from both methodologies, detailed experimental protocols, and a comparative analysis with alternative techniques, offering a robust resource for the structural elucidation of complex fungal metabolites.

At a Glance: MS and NMR Data for this compound

The structural confirmation of this compound relies on the complementary data obtained from high-resolution mass spectrometry and a suite of NMR experiments. The following tables summarize the key quantitative data expected from these analyses.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterExpected ValueReference
Molecular FormulaC₃₂H₃₆N₂O₅[1]
Calculated Mass528.2624[1]
Ionization ModePositive Electrospray Ionization (ESI+)[2]
Observed Ion[M+H]⁺[2]
Expected m/z529.2697[1]
Diagnostic Product Ions (MS/MS)m/z 130.0648, 185.0704[3]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δн, ppm, multiplicity, J in Hz)
1~175-
3~60~4.0 (d)
4~45~3.5 (m)
5~40~2.5 (m)
6~70~4.5 (d)
7~65~3.0 (d)
8~40~2.8 (m)
9~170-
10~35~3.2 (dd), ~2.8 (dd)
11-Me~15~1.2 (d)
12-Me~20~1.4 (s)
13~130~5.5 (m)
14~125~5.8 (m)
15~30~2.2 (m)
16~40~3.0 (m)
17~135~5.7 (m)
18~140~6.5 (dd)
19~200-
20~75~5.0 (d)
21~130~7.0 (d)
22~120~6.8 (d)
23~210-
1'~110-
2'~125~7.2 (s)
3'a~135-
4'~120~7.5 (d)
5'~122~7.1 (t)
6'~120~7.0 (t)
7'~112~7.6 (d)
7'a~128-

The Analytical Workflow: From Sample to Structure

The process of confirming the structure of this compound involves a logical sequence of steps, beginning with sample preparation and culminating in the integration of data from both MS and NMR analyses.

ChaetoglobosinC_Confirmation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Confirmation Fungal_Culture Fungal Culture (e.g., Chaetomium globosum) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification MS_Analysis Mass Spectrometry (HR-ESIMS, MS/MS) Purification->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR_Analysis Molecular_Formula Determine Molecular Formula (from HR-ESIMS) MS_Analysis->Molecular_Formula Fragmentation_Analysis Analyze Fragmentation Pattern (from MS/MS) MS_Analysis->Fragmentation_Analysis NMR_Signal_Assignment Assign NMR Signals (1D and 2D NMR) NMR_Analysis->NMR_Signal_Assignment Structural_Elucidation Elucidate Planar Structure & Relative Stereochemistry Molecular_Formula->Structural_Elucidation Fragmentation_Analysis->Structural_Elucidation NMR_Signal_Assignment->Structural_Elucidation

References

A Comparative Analysis of Chaetoglobosin C from Diverse Fungal Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of Chaetoglobosin C, a potent cytochalasan alkaloid, reveals variations in production and bioactivity depending on the source fungal isolate. This guide provides a comparative analysis of this compound derived from different fungi, offering valuable insights for researchers in drug discovery and natural product chemistry.

This compound, a member of the extensive chaetoglobosin family of mycotoxins, has garnered significant attention for its wide-ranging biological activities, including potent cytotoxic and antifungal properties.[1] This complex indole alkaloid is characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and substituted with an indole group.[1] While Chaetomium globosum is the most prolific and well-documented producer of chaetoglobosins, including this compound, a number of other fungal genera have also been identified as sources of this and related compounds.[2][3] Understanding the nuances of this compound from different fungal isolates is crucial for harnessing its therapeutic potential.

Comparative Biological Activity

The primary mechanism of action for chaetoglobosins is the disruption of actin microfilaments, which interferes with crucial cellular processes such as cell division, motility, and signaling.[3] This activity underpins their significant cytotoxicity against various cancer cell lines and their inhibitory effects on fungal pathogens. The potency of this compound can, however, vary between fungal sources, likely due to subtle differences in the metabolic profile of the producing organism and the co-extraction of other bioactive compounds.

Below is a summary of the reported cytotoxic and antifungal activities of this compound and its close analogues from different fungal isolates.

Fungal IsolateCompoundTarget Organism/Cell LineActivity MetricValueReference
Chaetomium globosumThis compoundBotrytis cinereaEC50<10 µg/mL[4]
Chaetomium globosumChaetoglobosin A & CVarious tissue culture cell linesLethal DoseLow levels[5][6][7]
Penicillium chrysogenum V11This compoundRhizoctonia solaniMIC11.79–23.66 µM[2]
Penicillium chrysogenum V11This compoundColletotrichum gloeosporioidesMIC>47.35 µM[2]
Chaetomium sp. UJN-EF006This compoundBotrytis cinereaEC50<10 µg/mL[4]
Discosia rubiChaetoglobosin PCryptococcus neoformans H99 (37°C)MIC6.3 µg/mL[3]
Chaetomium globosum IFB-E041Chaetoglobosins V & WKB, K562, MCF-7, HepG2IC5018-30 µg/mL[8][9]
Chaetomium sp. (soil-derived)Chaetoglobosin analoguesA549, MDA-MB231-Good inhibitory activity[10]

Note: The table includes data for this compound and closely related chaetoglobosins to provide a broader comparative context. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The isolation and purification of this compound from fungal cultures generally follow a standardized workflow, with minor variations depending on the fungal species and the scale of production.

General Isolation and Purification Workflow

A typical protocol involves the cultivation of the fungal isolate on a suitable nutrient medium, followed by extraction of the secondary metabolites and subsequent chromatographic purification.

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification A Inoculation of Fungal Isolate B Incubation on Solid or Liquid Medium (e.g., PDA, PDB) A->B C Solvent Extraction of Mycelium and/or Broth (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Column Chromatography (e.g., Silica Gel, C18) D->E F Fraction Collection E->F G Further Purification (e.g., HPLC) F->G H Pure this compound G->H

General workflow for the isolation of this compound.

Detailed Methodologies:

  • Fungal Culture: Isolates such as Chaetomium globosum, Penicillium chrysogenum, or Discosia rubi are typically cultured on potato dextrose agar (PDA) or in potato dextrose broth (PDB) for several weeks to allow for sufficient growth and secondary metabolite production.[11][12] Some studies have shown that oatmeal agar (OA) can enhance the production of chaetoglobosins in C. globosum.[5]

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, most commonly ethyl acetate.[13] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.

    • Initial Fractionation: This is often performed using column chromatography with silica gel or a macroporous resin like D101.[13] A step gradient of solvents with increasing polarity (e.g., dichloromethane-methanol or ethanol-water) is used to elute different fractions.

    • Fine Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) or bioassay, are further purified using reversed-phase column chromatography (C18 silica gel) and/or high-performance liquid chromatography (HPLC).[3]

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[10][14]

Signaling Pathway Disruption by this compound

The primary molecular target of this compound is actin. By binding to the barbed end of actin filaments, it inhibits both the polymerization and depolymerization of actin monomers, leading to a disruption of the cellular cytoskeleton. This has downstream effects on numerous signaling pathways that are dependent on a dynamic actin network.

G cluster_0 Cellular Processes cluster_1 Molecular Interaction A Actin Dynamics (Polymerization/Depolymerization) B Cytoskeleton Integrity A->B C Cell Division (Cytokinesis) B->C D Cell Motility B->D E Intracellular Transport B->E F This compound F->A Inhibition

Mechanism of action of this compound on actin dynamics.

Biosynthesis of Chaetoglobosins

The biosynthesis of chaetoglobosins is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme.[12][15] The pathway initiates with the condensation of acetate and malonate units by the PKS portion, followed by the incorporation of tryptophan by the NRPS module.[12] A series of subsequent enzymatic modifications, including reductions and oxidations, lead to the final complex structure of this compound.

G A Acetate & Malonate B Polyketide Chain (PKS) A->B D PKS-NRPS Hybrid Enzyme B->D C Tryptophan C->D E Prochaetoglobosin Intermediate D->E F Enzymatic Modifications (e.g., Oxidation, Reduction) E->F G This compound F->G

Simplified biosynthetic pathway of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities. While Chaetomium globosum is a primary source, exploring other fungal isolates such as Penicillium chrysogenum and Discosia species could unveil novel analogues with potentially enhanced or more selective activities. The comparative data and standardized protocols presented in this guide aim to facilitate further research into this promising class of natural products, ultimately paving the way for the development of new therapeutic agents. Researchers are encouraged to consider the fungal source as a key variable that can influence the yield and bioactivity of this compound.

References

Cross-Validation of Chaetoglobosin C's Cytotoxic Effects in Multiple Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Chaetoglobosin C across various cancer models, juxtaposed with other members of the chaetoglobosin family and the conventional chemotherapeutic agent, cisplatin. The data herein is compiled from multiple studies to offer a broad perspective on its potential as an anti-cancer agent.

Comparative Cytotoxicity of this compound and Alternatives

The in vitro efficacy of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the proliferation of 50% of a cancer cell population. The following table summarizes the IC50 values of this compound, other notable chaetoglobosins, and cisplatin across a range of human cancer cell lines. It is important to note that variations in experimental conditions, such as incubation times and specific assay protocols, can influence IC50 values, making direct comparisons between different studies challenging.

CompoundCancer Cell LineIC50 Value (µM)Reference
This compound HeLa (Cervical)~12.2 - 20[1]
A549 (Lung)~12.2 - 20[1]
PC-3 (Prostate)19.97[2]
Chaetoglobosin A T-24 (Bladder)48.14 ± 10.25[3][4]
A549 (Lung)6.56[4]
HCT116 (Colon)3.15[4]
PC-3 (Prostate)37.56[2]
Chaetoglobosin E KYSE-30 (Esophageal)2.57[5]
HeLa (Cervical)-[5]
HCT-116 (Colon)-[5]
Chaetoglobosin K OVCAR-3 (Ovarian)<1 - 10[6]
A2780/CP70 (Ovarian)<1 - 10[6]
Cisplatin OVCAR-3 (Ovarian)>10[6]
A2780/CP70 (Ovarian)>10[6]
KYSE-30 (Esophageal)-[5]

Note: Some values are presented as ranges due to the nature of the source data. A direct comparison is most accurate when data is derived from the same study under identical conditions.

Experimental Protocols

The cytotoxic effects of chaetoglobosins are predominantly assessed using colorimetric assays that measure cell viability. The two most common methods cited in the literature are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a method based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which reflects the number of viable cells.

Protocol Outline:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound in 96-well plates.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • SRB Staining: The fixed cells are stained with the SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 510-540 nm.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in evaluating the cytotoxic effects of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed Cells in 96-well Plates cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion treatment Treat Cells adhesion->treatment compound_prep Prepare Drug Dilutions (this compound & Alternatives) compound_prep->treatment incubation Incubate (24-72h) treatment->incubation assay_choice MTT or SRB Assay incubation->assay_choice reagent_add Add Assay Reagent assay_choice->reagent_add incubation_assay Incubate reagent_add->incubation_assay solubilization Solubilize Formazan/Dye incubation_assay->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Experimental workflow for determining cytotoxicity.

Chaetoglobosins exert their cytotoxic effects through the modulation of several key cellular signaling pathways, leading to apoptosis and cell cycle arrest.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects chaeto_c This compound pi3k PI3K chaeto_c->pi3k mapk MAPK chaeto_c->mapk p53 p53 chaeto_c->p53 akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis inhibition p38 p38 mapk->p38 p38->p53 p53->apoptosis induction g2m_arrest G2/M Arrest p53->g2m_arrest induction cyclin_b1 Cyclin B1 g2m_arrest->cyclin_b1 inhibition

Simplified signaling pathway of this compound.

Mechanism of Action

This compound, along with other members of its family, induces cytotoxicity in cancer cells through a multi-faceted mechanism. A primary mode of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase.[6][7]

The underlying molecular pathways are complex and can be cell-type dependent. However, several key signaling cascades have been implicated:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some studies suggest that chaetoglobosins can modulate this pathway, leading to a decrease in pro-survival signals and promoting apoptosis.[3]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Chaetoglobosin A has been shown to activate the MAPK pathway, which can contribute to its apoptotic effects.[3][4]

  • p53-Dependent Pathway: The tumor suppressor protein p53 plays a critical role in responding to cellular stress and can trigger apoptosis and cell cycle arrest. Chaetoglobosin K has been demonstrated to induce apoptosis and G2 cell cycle arrest through a p53-dependent mechanism in cisplatin-resistant ovarian cancer cells.[6][7] This involves the activation of downstream targets that halt cell cycle progression and initiate the apoptotic cascade.

References

A Head-to-Head Comparison of Chaetoglobosin C and Other Actin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chaetoglobosin C with other prominent actin inhibitors, namely Cytochalasin D and Latrunculin A. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on the actin cytoskeleton.

Introduction to Actin Inhibitors

The actin cytoskeleton is a dynamic network of filaments essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.[1] Small molecule inhibitors that perturb actin dynamics are invaluable tools for dissecting these processes. Chaetoglobosins, a class of mycotoxins belonging to the cytochalasan alkaloids, are known to interact with actin and disrupt cytoskeletal functions.[2][3] this compound, like other cytochalasans, exerts its effects by interfering with actin polymerization. This guide compares its activity and mechanism with two of the most widely used actin inhibitors: Cytochalasin D, another cytochalasan, and Latrunculin A, a marine macrolide with a distinct mechanism of action.

Mechanism of Action

The primary difference between these inhibitors lies in how they interact with the actin polymerization cycle.

  • This compound and Cytochalasin D: These compounds belong to the cytochalasan family and share a similar mechanism of action.[4] They bind to the barbed (+)-end of actin filaments (F-actin).[5][6] This "capping" activity prevents the addition of new actin monomers to the growing filament, thereby inhibiting elongation.[5][6] While both inhibit polymerization, some studies suggest that at stoichiometric concentrations, Cytochalasin D can accelerate actin polymerization, a contrast to the inhibitory effects observed for Chaetoglobosin J, a related compound.[6]

  • Latrunculin A: In contrast to the filament-capping mechanism of cytochalasans, Latrunculin A acts on monomeric actin (G-actin).[7][8] It forms a 1:1 complex with G-actin, sequestering it and preventing its incorporation into filaments.[7][9] This depletion of the available monomer pool leads to the net disassembly of existing actin filaments.[5][8]

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic effects of this compound and its counterparts. It is important to note that the IC50 values are highly dependent on the cell line and experimental conditions. A direct comparison from a single study is ideal but not always available; therefore, data from various studies are presented.

InhibitorCell LineAssayIC50 / Effective ConcentrationReference
This compound HeLaCytotoxicity< 20 µM[10]
A549 (Lung)Cytotoxicity< 20 µM[10]
Cytochalasin D Human TM cellsMorphological Changes25 µM[11]
FibroblastsMechanical Properties200 pM - 2 µM (effective range)[12]
Latrunculin A Human TM cellsMorphological Changes0.25 µM[11]
FibroblastsMechanical Properties20 nM - 200 nM (effective range)[12]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate a key signaling pathway regulating the actin cytoskeleton and a typical workflow for assessing the effects of actin inhibitors.

G cluster_0 Extracellular Signals cluster_1 Rho GTPase Signaling cluster_2 Actin Cytoskeleton Regulation Extracellular_Signals Growth Factors, Cytokines GEFs GEFs Extracellular_Signals->GEFs Activate Rho_GTPases Rho, Rac, Cdc42 Effectors ROCK, WASp, WAVE Rho_GTPases->Effectors Activate GEFs->Rho_GTPases Activate GAPs GAPs GAPs->Rho_GTPases Inactivate Actin_Polymerization Actin Polymerization Effectors->Actin_Polymerization Stress_Fibers Stress Fiber Formation Actin_Polymerization->Stress_Fibers Lamellipodia Lamellipodia Formation Actin_Polymerization->Lamellipodia

Caption: Rho GTPase signaling pathway regulating actin dynamics.

G cluster_workflow Experimental Workflow: Assessing Actin Inhibitors cluster_assays Downstream Assays A Cell Culture (e.g., HeLa, A549) B Treatment with Inhibitor (this compound, Cytochalasin D, Latrunculin A) A->B C Incubation (Time and Dose-Response) B->C D Cell Viability Assay (MTT/MTS) C->D E Phalloidin Staining (Visualize F-actin) C->E F Actin Polymerization Assay (Pyrene-Actin) C->F G Data Analysis (IC50, Morphological Changes, Polymerization Kinetics) D->G E->G F->G

Caption: Workflow for evaluating actin inhibitor effects.

Experimental Protocols

Actin Polymerization Assay (Pyrene-Actin Assay)

This assay measures the change in fluorescence of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

  • G-actin (unlabeled and pyrene-labeled)

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • Actin inhibitors (this compound, Cytochalasin D, Latrunculin A) dissolved in DMSO

  • Fluorometer and cuvettes

Procedure:

  • Prepare a G-actin monomer solution in G-buffer on ice, containing 5-10% pyrene-labeled G-actin.

  • Add the desired concentration of the actin inhibitor or DMSO (vehicle control) to the G-actin solution.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix quickly.

  • Immediately place the sample in a fluorometer and record the fluorescence intensity over time (Excitation: 365 nm, Emission: 407 nm).

  • The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • Actin inhibitors

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the actin inhibitors and incubate for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

F-Actin Visualization (Phalloidin Staining)

Fluorescently-labeled phalloidin binds specifically to F-actin, allowing for the visualization of the actin cytoskeleton by fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips

  • Actin inhibitors

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a culture dish and allow them to adhere.

  • Treat cells with the actin inhibitors for the desired time.

  • Wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash three times with PBS.

  • Incubate with the fluorescent phalloidin solution (diluted in PBS with 1% BSA) for 20-60 minutes at room temperature, protected from light.

  • Wash three times with PBS.

  • (Optional) Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides using a mounting medium.

  • Image the cells using a fluorescence microscope to observe changes in actin filament organization and cell morphology.

Conclusion

This compound, Cytochalasin D, and Latrunculin A are all potent inhibitors of the actin cytoskeleton, but they operate through distinct mechanisms.

  • This compound and Cytochalasin D are ideal for studying processes that depend on the elongation of actin filaments, as they act by capping the barbed ends.

  • Latrunculin A is more suitable for experiments requiring the rapid and widespread disruption of the entire actin filament network through monomer sequestration.

The choice of inhibitor will depend on the specific biological question being addressed. The quantitative data and protocols provided in this guide serve as a starting point for researchers to design and interpret their experiments accurately.

References

Unveiling the Molecular Embrace: A Comparative Guide to the Actin Binding Site of Chaetoglobosin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between a compound and its target is paramount. This guide provides a comprehensive comparison of the binding site of Chaetoglobosin C on actin, drawing upon experimental data from closely related analogs to illuminate its mechanism of action. While direct structural confirmation for this compound's binding site remains to be elucidated, a wealth of data from its chemical family, the cytochalasans, offers compelling insights.

Chaetoglobosins are a class of fungal metabolites known to exhibit a range of biological activities, primarily through their interaction with the actin cytoskeleton.[1] These compounds, belonging to the larger family of cytochalasans, disrupt actin dynamics, impacting cellular processes such as motility, division, and morphology.[2][3] this compound, a prominent member of this family, has been shown to be produced by the fungus Chaetoglobium globosum.[4]

The Postulated Binding Site of this compound on Actin

Based on extensive research on other chaetoglobosins and the closely related cytochalasins, it is strongly suggested that this compound binds to the barbed end (or fast-growing end) of actin filaments .[2][5] This interaction is thought to occur within a hydrophobic cleft situated between actin subdomains 1 and 3 .

The binding of chaetoglobosins to this site effectively "caps" the barbed end of the actin filament. This capping action inhibits both the association and dissociation of actin monomers, thereby disrupting the dynamic equilibrium of actin polymerization and depolymerization, which is crucial for cellular function.[2]

Comparative Analysis with Other Actin-Targeting Agents

To provide a clearer context for the mechanism of this compound, the following table compares its postulated binding and effects with other well-characterized actin inhibitors.

CompoundPutative/Confirmed Binding Site on ActinPrimary Effect on Actin Dynamics
This compound Barbed end, in the cleft between subdomains 1 and 3 (inferred)Inhibits monomer association and dissociation, capping the filament.
Cytochalasin D Barbed end, in the hydrophobic cleft between subdomains 1 and 3[6]Binds to the barbed end of F-actin with high affinity, inhibiting polymerization.[6]
Latrunculin A Monomer-binding site, sequestering G-actinSequesters actin monomers, preventing their incorporation into filaments.[8]
Phalloidin Along the sides of F-actin, stabilizing the filamentStabilizes actin filaments by preventing depolymerization.[8]
Jasplakinolide Binds to and stabilizes F-actinInduces polymerization and stabilizes existing filaments.[8]

Visualizing the Interaction and Experimental Workflow

To conceptualize the proposed mechanism and the experimental approaches to confirm it, the following diagrams are provided.

ChaetoglobosinC_Actin_Binding cluster_actin Actin Filament G_Actin G-Actin Monomers F_Actin F-Actin Filament G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Barbed_End Barbed End (Fast Growing) Pointed_End Pointed End (Slow Growing) Barbed_End->G_Actin Inhibits Monomer Association/Dissociation Chaetoglobosin_C This compound Chaetoglobosin_C->Barbed_End Binds to cleft between subdomains 1 and 3

Caption: Proposed binding of this compound to the barbed end of an actin filament.

Experimental_Workflow Start Hypothesis: This compound binds to the barbed end of actin Co_Sedimentation Actin Co-sedimentation Assay Start->Co_Sedimentation Initial binding confirmation ITC Isothermal Titration Calorimetry (ITC) Co_Sedimentation->ITC Determine thermodynamics Fluorescence Fluorescence Spectroscopy ITC->Fluorescence Monitor conformational changes NMR NMR Spectroscopy Fluorescence->NMR Identify residues in proximity Crystallography X-ray Co-crystallography NMR->Crystallography High-resolution structure Mutagenesis Site-Directed Mutagenesis Crystallography->Mutagenesis Validate key residues Confirmation Confirmation of Binding Site and Affinity Mutagenesis->Confirmation

Caption: Workflow for confirming the binding site of this compound on actin.

Key Experimental Protocols

The confirmation of a ligand's binding site on a protein target relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments that would be pivotal in definitively identifying the this compound binding site on actin.

Actin Co-sedimentation Assay

This assay is a fundamental technique to determine if a small molecule binds to filamentous actin (F-actin).[9][10][11]

  • Objective: To qualitatively and quantitatively assess the binding of this compound to F-actin.

  • Principle: F-actin can be pelleted by ultracentrifugation. If this compound binds to F-actin, it will co-sediment with the filaments and be found in the pellet.

  • Methodology:

    • Actin Polymerization: Monomeric G-actin is polymerized into F-actin by incubation in a polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl2, 1 mM ATP) at room temperature for 1 hour.

    • Incubation: Various concentrations of this compound are incubated with a fixed concentration of pre-formed F-actin for a specified period (e.g., 30 minutes) at room temperature.

    • Ultracentrifugation: The mixture is centrifuged at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the F-actin and any bound ligands.

    • Analysis: The supernatant and pellet fractions are separated. The pellet is resuspended in a depolymerization buffer. Both fractions are then analyzed by SDS-PAGE to visualize and quantify the amount of actin. The amount of this compound in each fraction can be quantified using techniques like HPLC.

    • Data Interpretation: An increase in the amount of this compound in the pellet in the presence of F-actin compared to a control without F-actin indicates binding. The dissociation constant (Kd) can be estimated by titrating the concentration of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamics of binding interactions.[12][13][14]

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the this compound-actin interaction.

  • Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.

  • Methodology:

    • Sample Preparation: Purified G-actin is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution.

    • Titration: A series of small injections of this compound are made into the actin solution while the temperature is kept constant.

    • Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding reaction reaches equilibrium.

    • Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to actin. The resulting binding isotherm is fitted to a binding model to calculate Kd, n, ΔH, and ΔS.

Fluorescence Spectroscopy

Fluorescence-based assays can be used to monitor the binding event and its effect on actin polymerization dynamics.

  • Objective: To monitor the binding of this compound to actin and its effect on actin polymerization in real-time.

  • Principle: The fluorescence of a probe (e.g., N-(1-pyrenyl)iodoacetamide-labeled actin) changes upon polymerization. The binding of an inhibitor can alter the kinetics of this change.

  • Methodology:

    • Actin Labeling: A small fraction of G-actin is labeled with a fluorescent probe like pyrene.

    • Polymerization Assay: The polymerization of pyrene-labeled G-actin is initiated by adding polymerization buffer. The increase in fluorescence intensity is monitored over time.

    • Inhibition Assay: The polymerization assay is repeated in the presence of varying concentrations of this compound.

    • Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves. Inhibition by this compound will be reflected in a change in the polymerization kinetics.

Site-Directed Mutagenesis

This technique is crucial for identifying the specific amino acid residues involved in the binding interaction.[15][16]

  • Objective: To identify key amino acid residues in actin that are critical for the binding of this compound.

  • Principle: By mutating specific amino acids in the putative binding site and observing a loss or reduction in binding, one can confirm the importance of those residues.

  • Methodology:

    • Mutant Design: Based on the presumed binding site (from homology modeling with the Cytochalasin D-actin structure), specific amino acid residues in actin are selected for mutation (e.g., to alanine).

    • Generation of Mutants: The mutations are introduced into the actin-expressing plasmid using standard molecular biology techniques. The mutant actin proteins are then expressed and purified.

    • Binding Assays: The binding of this compound to the mutant actin proteins is assessed using the assays described above (e.g., co-sedimentation, ITC).

    • Data Analysis: A significant decrease or loss of binding affinity for a particular mutant compared to the wild-type actin indicates that the mutated residue is critical for the interaction with this compound.

Conclusion

While direct structural evidence for the this compound-actin complex is not yet available, a strong body of indirect evidence from related compounds points towards a specific binding site at the barbed end of the actin filament. This guide provides a framework for understanding this interaction, comparing it with other actin inhibitors, and outlines the experimental strategies required for its definitive confirmation. For researchers in drug discovery and cell biology, a thorough understanding of this binding interaction is a critical step in harnessing the therapeutic potential of chaetoglobosins and developing novel modulators of the actin cytoskeleton.

References

Chaetoglobosin C Demonstrates Potent Antifungal Activity, Outperforming Commercial Fungicides in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent scientific investigations have highlighted the significant antifungal potential of Chaetoglobosin C, a natural compound produced by endophytic fungi of the Chaetomium genus. In direct comparative studies, this compound and its analogues have exhibited superior or comparable efficacy to conventional commercial fungicides such as carbendazim and azoxystrobin against a range of plant pathogenic fungi. These findings position chaetoglobosins as promising candidates for the development of new, effective biological fungicides.

Quantitative Comparison of Antifungal Efficacy

The antifungal activity of chaetoglobosins has been quantified using metrics such as Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC₅₀). Lower values indicate higher potency. The data presented below, compiled from multiple studies, compares the efficacy of various chaetoglobosins, including this compound, against that of commercial fungicides.

CompoundTarget PathogenEfficacy Metric (μg/mL)Commercial FungicideEfficacy Metric (μg/mL)Reference
This compound (9) Botrytis cinereaEC₅₀: 5.83AzoxystrobinEC₅₀: 39.02[1]
CarbendazimEC₅₀: 70.11[1]
Chaetoglobosin A (7) Botrytis cinereaEC₅₀: 0.40AzoxystrobinEC₅₀: 39.02[1]
CarbendazimEC₅₀: 70.11[1]
Penochalasin J (2) Botrytis cinereaEC₅₀: 2.19AzoxystrobinEC₅₀: 39.02[1]
CarbendazimEC₅₀: 70.11[1]
Chaetoglobosin F (6) Botrytis cinereaEC₅₀: 8.25AzoxystrobinEC₅₀: 39.02[1]
CarbendazimEC₅₀: 70.11[1]
This compound (5) Rhizoctonia solaniMIC: 23.66 µMCarbendazimMIC: >65.38 µM[2]
Chaetoglobosin A (6) Rhizoctonia solaniMIC: 11.83 µMCarbendazimMIC: >65.38 µM[2]
Chaetoglobosin E (7) Rhizoctonia solaniMIC: 11.79 µMCarbendazimMIC: >65.38 µM[2]
Armochaetoglobosin I (8) Rhizoctonia solaniMIC: 12.11 µMCarbendazimMIC: >65.38 µM[2]
Penochalasin J (2) Colletotrichum gloeosporioidesMIC: 25.08 µMCarbendazimMIC: 65.38 µM[2]
Chaetoglobosin A (6) Colletotrichum gloeosporioidesMIC: 47.35 µMCarbendazimMIC: 65.38 µM[2]
Chaetoglobosin E (7) Colletotrichum gloeosporioidesMIC: 23.58 µMCarbendazimMIC: 65.38 µM[2]

Note: MIC values in µM were not directly converted to µg/mL due to the lack of molecular weight information in the source for precise conversion. However, the molar comparison still demonstrates higher potency.

The data clearly indicates that several chaetoglobosins, including this compound, exhibit significantly more potent antifungal activity against key plant pathogens like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum gloeosporioides when compared to carbendazim.[2] Notably, Chaetoglobosin A was found to be 175- and 96-fold more active than carbendazim and azoxystrobin, respectively, against B. cinerea.[1][3]

Experimental Protocols

The following outlines the methodologies employed in the cited studies to determine the antifungal efficacy of chaetoglobosins.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This method is used to determine the EC₅₀ and MIC values of the compounds.

  • Preparation of Fungal Cultures: The pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until the mycelia cover the plate.

  • Preparation of Test Compounds: The isolated chaetoglobosins and commercial fungicides (positive controls) are dissolved in a solvent like DMSO to create stock solutions. These are then diluted to various concentrations.

  • Assay Procedure:

    • Mycelial discs (typically 5 mm in diameter) are taken from the edge of an actively growing fungal colony.

    • These discs are placed at the center of new PDA plates that have been amended with the test compounds at different concentrations.

    • A PDA plate with only the solvent serves as the blank control.

    • The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge.

  • Data Collection and Analysis:

    • The diameter of the fungal colonies is measured in both the treatment and control groups.

    • The mycelial growth inhibition rate is calculated using the formula: Inhibition (%) = [(dc - dt) / (dc - 5 mm)] × 100% where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter in the treatment group.

    • The EC₅₀ values are then calculated using regression analysis of the inhibition rates at different concentrations.[1]

Scanning Electron Microscopy (SEM) for Morphological Changes

To observe the physical impact of the compounds on the fungal structure, SEM is employed.

  • Treatment: Fungal mycelia are treated with a specific concentration of the test compound (e.g., a new chaetoglobosin, compound 2) for a set duration.[1][4]

  • Fixation: The treated mycelia are fixed in a solution like glutaraldehyde to preserve their structure.

  • Dehydration: The samples are dehydrated using a graded series of ethanol concentrations.

  • Drying and Coating: The samples are critically point-dried and then coated with a conductive material (e.g., gold).

  • Imaging: The prepared samples are observed under a scanning electron microscope to identify any morphological changes, such as impaired or deformed hyphae.[1][4]

Visualizations

Experimental Workflow for Antifungal Efficacy Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., on PDA) inoculation Inoculate Amended Media with Fungal Discs fungal_culture->inoculation compound_prep Prepare Test Compounds (Chaetoglobosins & Fungicides) compound_prep->inoculation incubation Incubate at Controlled Temperature inoculation->incubation measure Measure Colony Diameters incubation->measure calculate Calculate Inhibition Rate measure->calculate ec50 Determine EC50/MIC Values calculate->ec50

Caption: Workflow for determining the in vitro antifungal efficacy of test compounds.

Mechanism of Action: Disruption of Actin Polymerization

Chaetoglobosins are known to exert their biological effects by interfering with the actin cytoskeleton.[5][6][7] This disruption affects crucial cellular processes in fungi.

G cluster_cell Fungal Cell Processes cluster_normal Normal Function cluster_disrupted Disrupted by this compound actin Actin Monomers filament Actin Filaments (Microfilaments) actin->filament Polymerization filament->actin Depolymerization cytokinesis Cytokinesis (Cell Division) filament->cytokinesis Essential for motility Intracellular Motility filament->motility Essential for disrupted_cytokinesis Inhibited Cell Division filament->disrupted_cytokinesis disrupted_motility Impaired Motility filament->disrupted_motility chaetoC This compound chaetoC->filament Binds to & Disrupts

Caption: Signaling pathway showing this compound's disruption of actin polymerization.

Conclusion

The available data strongly supports the potential of this compound and other related compounds as highly effective antifungal agents. Their performance in in vitro assays against economically important plant pathogens surpasses that of some widely used commercial fungicides. The mechanism of action, which involves the disruption of the fundamental cellular process of actin polymerization, presents a different target compared to some existing fungicide classes, which could be advantageous in managing fungicide resistance. Further research, particularly field trials, is warranted to evaluate their performance under agricultural conditions and to assess their broader applicability and safety as next-generation bio-fungicides.

References

Validating the Role of Chaetoglobosin C in Fungal Pathogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chaetoglobosin C with other related fungal metabolites, offering insights into its potential as a factor in fungal pathogenesis. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of research in this area.

Comparative Performance Analysis

This compound, a cytochalasan mycotoxin produced by fungi of the genus Chaetomium, plays a significant role in the interaction between the fungus and its host.[1] Its primary mechanism of action involves the disruption of actin polymerization, a fundamental process for various cellular functions in eukaryotic cells.[1] This section compares the biological activities of this compound with its structural analogs, Chaetoglobosin A, D, and F, as well as the commercial fungicides Azoxystrobin and Carbendazim.

Antifungal Activity

The efficacy of this compound and its analogs against various fungal pathogens is a key indicator of their potential role in inter-fungal competition and pathogenesis. The following table summarizes the half-maximal effective concentration (EC50) values against two common plant pathogenic fungi, Botrytis cinerea and Sclerotinia sclerotiorum.

CompoundTarget FungusEC50 (µg/mL)Reference
This compound Botrytis cinerea5.83[2]
Chaetoglobosin ABotrytis cinerea0.40[2]
Chaetoglobosin DSclerotinia sclerotiorum0.62[3]
Chaetoglobosin FBotrytis cinerea8.25[2]
Azoxystrobin (Fungicide)Botrytis cinerea39.02[2]
Carbendazim (Fungicide)Sclerotinia sclerotiorum0.17[3]
Cytotoxicity

The cytotoxic effects of chaetoglobosins on mammalian cells are crucial for understanding their role in pathogenesis and for assessing their potential as therapeutic agents. The table below presents the half-maximal inhibitory concentration (IC50) values against HeLa cells.

CompoundCell LineIC50 (µg/mL)Reference
This compound HeLa10 - 32[4]
Chaetoglobosin AHeLa3.2 - 10[4]

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is actin. By binding to the barbed end of actin filaments, it inhibits the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[5] This interference with a fundamental cellular component has pleiotropic effects on both the fungal pathogen and the host cells.

ChC This compound Actin Actin Filaments ChC->Actin Inhibits polymerization PolarizedGrowth Polarized Growth & Hyphal Elongation Actin->PolarizedGrowth Essential for VesicleTransport Vesicle Transport Actin->VesicleTransport Mediates Endocytosis Endocytosis Actin->Endocytosis Required for CellDivision Cell Division Actin->CellDivision Required for cytokinesis RhoGTPases Rho GTPases (e.g., Rho, Rac, Cdc42) RhoGTPases->Actin Regulates dynamics Adhesion Adhesion to Host Cells PolarizedGrowth->Adhesion Invasion Invasion of Host Tissues PolarizedGrowth->Invasion VirulenceFactors Secretion of Virulence Factors (e.g., enzymes, toxins) VesicleTransport->VirulenceFactors Endocytosis->Invasion VirulenceFactors->Invasion HostImmune Host Immune Evasion VirulenceFactors->HostImmune Adhesion->Invasion FungalPathogenesis Fungal Pathogenesis Invasion->FungalPathogenesis HostImmune->FungalPathogenesis

Figure 1: Signaling pathway of this compound in fungal pathogenesis.

Experimental Protocols

This section provides detailed protocols for key experiments to validate the role of this compound in fungal pathogenesis.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This assay determines the concentration of a compound required to inhibit fungal growth.

Materials:

  • Fungal pathogen of interest (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • This compound and comparator compounds

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of this compound and comparator compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 55°C.

  • Add the test compounds to the molten PDA to achieve a series of final concentrations (e.g., 0.5, 2.5, 5.0, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO alone.

  • Pour the PDA supplemented with the compounds into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the fungal pathogen.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / (dc - 5)] * 100

    • Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 value from the dose-response curve.[1][6]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the mammalian cells at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and comparator compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Fungal Adhesion Assay

This assay quantifies the ability of a fungal pathogen to adhere to host cells.

Materials:

  • Fungal pathogen (e.g., Candida albicans)

  • Epithelial cell line (e.g., Caco-2)

  • Appropriate culture media for both cell types

  • This compound

  • 24-well tissue culture plates

  • Microscope

Procedure:

  • Seed the epithelial cells in 24-well plates and grow them to confluency.

  • Wash the fungal cells and resuspend them in the epithelial cell culture medium.

  • Pre-treat the fungal cells with different concentrations of this compound for 1 hour.

  • Remove the medium from the epithelial cell monolayers and wash with PBS.

  • Add the pre-treated fungal cell suspension to the epithelial cells at a specific multiplicity of infection (MOI).

  • Incubate for 1-2 hours to allow for adhesion.

  • Gently wash the monolayers three times with PBS to remove non-adherent fungal cells.

  • Lyse the epithelial cells with a mild detergent (e.g., 0.1% Triton X-100).

  • Plate serial dilutions of the lysate on appropriate agar plates to determine the number of adherent fungal cells (CFU).

  • Alternatively, the adherent fungi can be visualized and quantified by microscopy after staining.[7][8]

Fungal Invasion Assay (Transwell Assay)

This assay measures the ability of a fungal pathogen to invade through a layer of host cells or an extracellular matrix.

cluster_0 Transwell Invasion Assay Workflow A 1. Coat Transwell insert with Matrigel (ECM) B 2. Seed host cells on top of Matrigel and grow to confluency A->B C 3. Add fungal cells (pre-treated with This compound) to the upper chamber B->C D 4. Add chemoattractant (e.g., serum) to the lower chamber C->D E 5. Incubate to allow for invasion D->E F 6. Remove non-invading cells from the top E->F G 7. Stain and quantify invading cells on the bottom of the membrane F->G

Figure 2: Workflow for a Transwell-based fungal invasion assay.

Materials:

  • Fungal pathogen

  • Epithelial cell line

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • 24-well plates

  • Matrigel or other extracellular matrix components

  • Culture media

  • This compound

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed the epithelial cells onto the Matrigel-coated inserts and grow them to form a confluent monolayer.

  • Prepare a suspension of fungal cells and pre-treat them with various concentrations of this compound.

  • Replace the medium in the lower chamber of the 24-well plate with fresh medium, which may contain a chemoattractant like FBS.

  • Add the pre-treated fungal cell suspension to the upper chamber of the Transwell inserts.

  • Incubate the plates for 24-48 hours to allow for invasion.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with Crystal Violet.

  • Wash the inserts to remove excess stain and allow them to dry.

  • Count the number of stained cells on the membrane using a microscope.[9][10][11]

In Vivo Studies

While the majority of research on this compound has been conducted in vitro, some animal studies have provided insights into the toxicity of related compounds. The acute toxicity of Chaetoglobosin A has been examined in rodents, with a reported LD50 of less than 2.0 mg/kg when administered intraperitoneally in mice. Systemic mycosis in a dog caused by Chaetomium globosum has been reported, highlighting the pathogenic potential of this fungus in animals. However, specific in vivo studies validating the direct role of this compound in the progression of fungal infections are currently limited. Future research using animal models of fungal pathogenesis will be crucial to fully elucidate the contribution of this compound to virulence.

References

Comparative Transcriptomic Analysis of Cells Treated with Actin-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of publicly available transcriptomic data for cells treated with chaetoglobosin C. Extensive searches have not yielded any studies detailing the genome-wide gene expression changes induced by this specific compound. Consequently, a direct comparative transcriptomic guide featuring this compound cannot be constructed at this time. This guide, therefore, focuses on a comparative analysis of other well-characterized actin cytoskeleton inhibitors for which transcriptomic data is available: Latrunculin A, Jasplakinolide, and Cytochalasin D.

This guide is intended for researchers, scientists, and drug development professionals interested in the cellular effects of compounds that modulate the actin cytoskeleton. By presenting a comparative overview of the transcriptomic consequences of treating cells with these agents, we aim to provide a valuable resource for understanding their mechanisms of action and for designing future experiments.

Comparison of Transcriptomic Effects of Actin Inhibitors

The following table summarizes the key transcriptomic findings from studies utilizing Latrunculin A, Jasplakinolide, and Cytochalasin D. These compounds, while all targeting the actin cytoskeleton, elicit distinct gene expression profiles, reflecting their different modes of action.

Actin Inhibitor Cell Type Key Transcriptomic Effects Number of DEGs Key Upregulated Genes/Pathways Key Downregulated Genes/Pathways Reference
Latrunculin A TenocytesInduces tendinosis-like gene expression changes.Not specifiedSox9, ProteasesTenogenic markers, α-SMA[1]
Rhabdomyosarcoma CellsAssociated with growth inhibition.Not specifiedNot specifiedReduced ERK1/2 phosphorylation[2][3]
Latrunculin B Human Umbilical Vein Endothelial Cells (HUVECs)Primarily affects genes related to angiogenesis and hypoxia.344Genes involved in response to hypoxiaMRTF-SRF and YAP/TAZ target genes[4]
Jasplakinolide Human Umbilical Vein Endothelial Cells (HUVECs)Affects genes related to chemotaxis and MAP kinase activity.224Not specifiedNot specified[5]
Cytochalasin D Murine Erythroleukemia CellsInduces β- and γ-actin gene transcription.Not specifiedβ-actin, γ-actinNot specified[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are summarized protocols from the cited literature for experiments involving actin inhibitor treatments followed by RNA sequencing.

General Experimental Workflow for Transcriptomic Analysis

G cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_data_analysis Data Analysis cell_culture 1. Cell Seeding & Culture drug_treatment 2. Treatment with Actin Inhibitor (e.g., Latrunculin A, Jasplakinolide, Cytochalasin D) cell_culture->drug_treatment control Vehicle Control (e.g., DMSO) cell_culture->control rna_extraction 3. Total RNA Extraction drug_treatment->rna_extraction control->rna_extraction quality_control1 4. RNA Quality Control (e.g., Bioanalyzer) rna_extraction->quality_control1 library_prep 5. Library Preparation (e.g., Poly-A selection, cDNA synthesis) quality_control1->library_prep sequencing 6. High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control2 7. Raw Read Quality Control sequencing->quality_control2 alignment 8. Alignment to Reference Genome quality_control2->alignment quantification 9. Gene Expression Quantification alignment->quantification deg_analysis 10. Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis 11. Pathway & GO Enrichment Analysis deg_analysis->pathway_analysis

Figure 1. A generalized workflow for transcriptomic analysis of cells treated with actin inhibitors.

Specific Protocols from Literature:

1. Latrunculin B and Miuraenamide A Treatment of HUVECs[4]:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured under standard conditions.

  • Treatment: Cells were treated with 60 nM Miuraenamide A or Latrunculin B for a specified duration.

  • RNA Sequencing: RNA was extracted, and libraries were prepared for sequencing.

  • Data Analysis: Gene expression patterns were analyzed to identify differentially expressed genes and enriched gene ontologies.

2. Jasplakinolide and Miuraenamide A Treatment of HUVECs[5]:

  • Cell Culture: HUVECs were used for the experiments.

  • Treatment: Cells were treated with 60 nM Miuraenamide A or 120 nM Jasplakinolide for 4 hours.

  • Transcriptional Analysis: The effects on gene expression were analyzed and compared between the two treatments.

Signaling Pathways Modulated by Actin Inhibitors

Actin dynamics are intricately linked to cellular signaling pathways that control gene expression. The disruption of the actin cytoskeleton by chemical inhibitors can, therefore, have profound effects on these pathways.

MRTF-SRF and Hippo-YAP/TAZ Signaling

A key finding from the comparative transcriptomic study of Latrunculin B and Miuraenamide A is the differential regulation of the MRTF-SRF and Hippo-YAP/TAZ pathways[4].

  • MRTF-SRF Pathway: This pathway is regulated by the balance of globular (G-) actin and filamentous (F-) actin. High levels of G-actin sequester Myocardin-Related Transcription Factor (MRTF), preventing its nuclear translocation and subsequent activation of Serum Response Factor (SRF) target genes.

    • Actin-stabilizing agents (e.g., Miuraenamide A): Decrease the pool of G-actin, leading to MRTF nuclear translocation and activation of SRF target genes[4].

    • Actin-depolymerizing agents (e.g., Latrunculin B): Increase the G-actin pool, leading to the downregulation of MRTF-SRF target genes[4].

  • Hippo-YAP/TAZ Pathway: This pathway is regulated by mechanical cues and cell-cell adhesion, which are influenced by the integrity of the F-actin network. Disruption of F-actin generally leads to the inactivation of the transcriptional co-activators YAP and TAZ.

    • Both actin-stabilizing and -destabilizing compounds were found to not significantly affect the Hippo-YAP/TAZ axis in the same manner as physiological stimuli, suggesting a more complex regulation[4].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G_actin G-actin F_actin F-actin G_actin->F_actin polymerization MRTF MRTF G_actin->MRTF sequesters F_actin->G_actin depolymerization YAP_TAZ_cyto YAP/TAZ (Phosphorylated/Inactive) F_actin->YAP_TAZ_cyto promotes dephosphorylation & nuclear import SRF SRF MRTF->SRF co-activates YAP_TAZ_nuc YAP/TAZ (Active) YAP_TAZ_cyto->YAP_TAZ_nuc Target_Genes_SRF SRF Target Genes (e.g., c-fos, ACTA2) SRF->Target_Genes_SRF activates transcription Target_Genes_YAP YAP/TAZ Target Genes (e.g., CTGF, CYR61) YAP_TAZ_nuc->Target_Genes_YAP activates transcription Latrunculin Latrunculin A/B Latrunculin->G_actin sequesters monomers Jasplakinolide Jasplakinolide Jasplakinolide->F_actin stabilizes filaments

Figure 2. Simplified diagram of the MRTF-SRF and Hippo-YAP/TAZ signaling pathways and the points of intervention by actin inhibitors.

Conclusion

While the transcriptomic effects of this compound remain to be elucidated, the analysis of other actin inhibitors reveals that these compounds induce distinct and complex changes in gene expression. The differential regulation of key signaling pathways like MRTF-SRF highlights the nuanced cellular responses to different modes of actin cytoskeleton disruption. Future research involving RNA sequencing of this compound-treated cells is necessary to place its activity within the context of other actin-targeting agents and to fully understand its therapeutic potential.

References

Assessing the Synergistic Potential of Chaetoglobosin C with Conventional Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Combination therapy, which can lead to synergistic effects, offers a promising avenue to enhance efficacy, reduce dosages, and overcome resistance. Chaetoglobosin C, a cytochalasan alkaloid known for its activity against fungal actin polymerization, presents an intriguing candidate for synergistic combinations. This guide provides a framework for assessing the synergistic effects of this compound with major classes of antifungal agents, supported by detailed experimental protocols and a mechanistic rationale.

While direct experimental data on the synergistic effects of this compound is limited in published literature, studies on the closely related Chaetoglobosin P have demonstrated significant synergy with both amphotericin B and caspofungin against pathogenic fungi like Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus.[1][2] These findings provide a strong impetus for investigating similar interactions with this compound.

Quantitative Analysis of Synergistic Interactions

A systematic evaluation of synergy requires quantitative assays to determine the nature and extent of the interaction between this compound and other antifungal agents. The following tables are presented as templates for structuring and comparing experimental data obtained from such studies.

Table 1: In Vitro Synergy of this compound with Azole Antifungals against Candida albicans

Antifungal AgentThis compound MIC (µg/mL) AloneAzole MIC (µg/mL) AloneThis compound MIC in Combination (µg/mL)Azole MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Fluconazole[Enter Data][Enter Data][Enter Data][Enter Data][Calculate][Synergy/Additive/Indifference/Antagonism]
Voriconazole[Enter Data][Enter Data][Enter Data][Enter Data][Calculate][Synergy/Additive/Indifference/Antagonism]
Itraconazole[Enter Data][Enter Data][Enter Data][Enter Data][Calculate][Synergy/Additive/Indifference/Antagonism]

Table 2: In Vitro Synergy of this compound with Echinocandins against Aspergillus fumigatus

Antifungal AgentThis compound MIC (µg/mL) AloneEchinocandin MIC (µg/mL) AloneThis compound MIC in Combination (µg/mL)Echinocandin MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Caspofungin[Enter Data][Enter Data][Enter Data][Enter Data][Calculate][Synergy/Additive/Indifference/Antagonism]
Micafungin[Enter Data][Enter Data][Enter Data]*[Enter
Anidulafungin[Enter Data][Enter Data][Enter Data][Enter Data][Calculate][Synergy/Additive/Indifference/Antagonism]

Table 3: In Vitro Synergy of this compound with Polyenes against Cryptococcus neoformans

Antifungal AgentThis compound MIC (µg/mL) AlonePolyene MIC (µg/mL) AloneThis compound MIC in Combination (µg/mL)Polyene MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Amphotericin B[Enter Data][Enter Data][Enter Data][Enter Data][Calculate][Synergy/Additive/Indifference/Antagonism]
Nystatin[Enter Data][Enter Data][Enter Data][Enter Data][Calculate][Synergy/Additive/Indifference/Antagonism]

Experimental Protocols

Accurate and reproducible assessment of synergistic interactions is paramount. The following are detailed methodologies for key experiments.

Checkerboard Broth Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Stock solutions of this compound and the partner antifungal agent at concentrations significantly higher than their individual Minimum Inhibitory Concentrations (MICs).

  • Appropriate broth medium (e.g., RPMI-1640 with MOPS buffer).

2. Assay Setup:

  • Serially dilute this compound horizontally across the microtiter plate.

  • Serially dilute the partner antifungal agent vertically down the microtiter plate.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Include control wells with each drug alone, and a drug-free well for growth control.

  • Inoculate all wells (except for a sterility control) with the standardized fungal suspension.

3. Incubation and Reading:

  • Incubate the plates at 35-37°C for 24-48 hours, depending on the fungus.

  • Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by using a spectrophotometer. The MIC is the lowest concentration that inhibits visible growth.

4. Calculation of FICI:

  • FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FICI values:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Indifference (or Additive)

    • 4.0: Antagonism

Time-Kill Curve Analysis

This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents, alone and in combination.

1. Preparation of Materials:

  • Flasks or tubes containing appropriate broth medium.

  • Standardized fungal inoculum (e.g., 1-5 x 10^5 CFU/mL).

  • Stock solutions of this compound and the partner antifungal agent.

2. Assay Setup:

  • Prepare flasks containing:

    • Drug-free medium (growth control).

    • This compound alone at a specific concentration (e.g., 1x or 2x MIC).

    • Partner antifungal agent alone at a specific concentration.

    • The combination of both agents at the same concentrations.

  • Inoculate all flasks with the standardized fungal suspension.

3. Incubation and Sampling:

  • Incubate the flasks at 35-37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.

4. Viable Cell Counting:

  • Perform serial dilutions of the collected aliquots.

  • Plate the dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates until colonies are visible, and then count the number of Colony Forming Units (CFUs).

5. Data Analysis:

  • Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizing Experimental Workflows and Mechanistic Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing synergy and the potential mechanisms of action.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_analysis Analysis A Prepare Fungal Inoculum E Inoculate 96-Well Plate A->E B Prepare Drug Stock Solutions (this compound & Partner Drug) C Serial Dilution of this compound (Horizontal Axis) B->C D Serial Dilution of Partner Drug (Vertical Axis) B->D C->E D->E F Incubate at 35-37°C for 24-48h E->F G Determine MICs (Alone & Combination) F->G H Calculate FICI G->H I Interpret Interaction (Synergy, Indifference, Antagonism) H->I

Checkerboard Assay Workflow

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Flasks A->C B Prepare Drug Solutions (Single & Combination) B->C D Incubate with Shaking C->D E Collect Aliquots at Time Intervals (0-48h) D->E F Perform Serial Dilutions & Plate for CFU Count E->F G Incubate Plates F->G H Count Colonies (CFU/mL) G->H I Plot log10 CFU/mL vs. Time H->I J Determine Synergy/ Indifference/Antagonism I->J

Time-Kill Curve Analysis Workflow
Potential Mechanisms of Synergy

The primary antifungal mechanism of this compound is the disruption of actin polymerization. This action can potentially synergize with antifungal agents that target the fungal cell wall or cell membrane.

1. Synergy with Echinocandins (Cell Wall Synthesis Inhibitors): Echinocandins inhibit β-(1,3)-D-glucan synthase, a key enzyme in cell wall biosynthesis. The fungal cell wall integrity (CWI) pathway is a crucial stress response mechanism that helps the fungus cope with cell wall damage. Actin polymerization is essential for polarized cell growth and for the proper localization of cell wall synthesizing enzymes. By disrupting actin dynamics, this compound could impair the CWI pathway's ability to repair the damage caused by echinocandins, leading to a more potent antifungal effect.

CWI_Synergy cluster_cell Fungal Cell ChC This compound Actin Actin Polymerization ChC->Actin Inhibits Echinocandin Echinocandin GlucanSynthase β-(1,3)-D-Glucan Synthase Echinocandin->GlucanSynthase Inhibits CWI Cell Wall Integrity (CWI) Pathway Actin->CWI Required for proper function CellWall Cell Wall CWI->CellWall Repairs GlucanSynthase->CellWall Synthesizes Lysis Cell Lysis CellWall->Lysis Weakened

Hypothesized Synergy: this compound and Echinocandins

2. Synergy with Azoles and Polyenes (Cell Membrane Disruptors): Azoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. Polyenes, like amphotericin B, bind to ergosterol and form pores in the membrane, leading to leakage of cellular contents. Actin is involved in the transport of vesicles containing enzymes and lipids to the cell membrane. Disruption of the actin cytoskeleton by this compound could hinder the cell's ability to repair membrane damage or to compensate for the lack of ergosterol, thereby enhancing the efficacy of azoles and polyenes.

Ergosterol_Synergy cluster_cell Fungal Cell ChC This compound Actin Actin Cytoskeleton ChC->Actin Disrupts Azole Azole ErgosterolPathway Ergosterol Biosynthesis Pathway Azole->ErgosterolPathway Inhibits VesicleTransport Vesicle Transport Actin->VesicleTransport Mediates CellMembrane Cell Membrane VesicleTransport->CellMembrane Delivers components for repair and synthesis ErgosterolPathway->CellMembrane Provides Ergosterol Lysis Cell Lysis CellMembrane->Lysis Compromised

Hypothesized Synergy: this compound and Azoles

References

Safety Operating Guide

Navigating the Safe Disposal of Chaetoglobosin C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Chaetoglobosin C are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. Due to the absence of a specific, universally approved inactivation protocol for this compound, the primary recommendation is to handle and dispose of it as a hazardous chemical waste in accordance with all local, state, and federal regulations.

Core Principles for Disposal

Given the cytotoxic nature of this compound, a mycotoxin that disrupts actin filament polymerization, all waste materials contaminated with this compound must be managed meticulously. The following procedures are based on general best practices for hazardous chemical waste disposal and information derived from safety data sheets of structurally related compounds.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste:

    • All materials that have come into direct contact with this compound, including personal protective equipment (PPE) such as gloves and gowns, contaminated labware (e.g., pipette tips, tubes), and any absorbent materials used for spills, should be collected in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the solvents used to dissolve the this compound. A robust, leak-proof container with a secure lid is mandatory.

    • The container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

    • Aqueous solutions and organic solvent solutions should be collected in separate, compatible containers. Do not mix different waste streams.

    • The container label must include "Hazardous Waste," the chemical name "this compound," and the name of the solvent(s).

2. Decontamination of Work Surfaces and Equipment:

  • Work surfaces and non-disposable equipment should be decontaminated after handling this compound.

  • A recommended practice is to first wipe surfaces with a detergent solution to remove any visible residue, followed by a wipe with 70% ethanol or a 1:10 dilution of bleach. Allow for adequate contact time (at least 10-15 minutes) before a final rinse with water (if appropriate for the surface).

  • All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.

3. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if there is a risk of aerosolization, a respirator may be necessary.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical absorbent pads, vermiculite) to contain the spill. For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.

  • Clean the Spill:

    • Carefully collect the absorbed liquid or the covered powder using a scoop or other appropriate tools and place it in the designated hazardous waste container.

    • Decontaminate the spill area as described above (Section 2).

  • Dispose of Contaminated Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

4. Final Disposal:

  • All hazardous waste containers must be securely closed and stored in a designated, well-ventilated, and secure area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

Quantitative Data and Experimental Protocols

Currently, there is a lack of publicly available, specific quantitative data on concentration limits for the inactivation of this compound. Similarly, detailed experimental protocols for the chemical degradation or biological inactivation of this compound for disposal purposes are not well-documented in scientific literature or safety data sheets. Research on mycotoxin decontamination suggests that methods like ozonation, ammoniation, and treatment with oxidizing agents can be effective for some mycotoxins; however, their efficacy and safety for this compound have not been established.[1][2][3][4] Therefore, treating it as a hazardous chemical waste remains the most prudent approach.

The following table summarizes the key disposal parameters based on general laboratory safety guidelines.

ParameterGuideline
Waste Type Solid and Liquid Chemical Waste
Container Type Leak-proof, sealed, chemically compatible
Labeling "Hazardous Waste," "this compound," and solvent name (for liquids)
Spill Cleanup Absorb/cover, collect, decontaminate area
Final Disposal Route Institutional EHS or licensed hazardous waste contractor

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.

ChaetoglobosinC_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment & Segregation cluster_interim Interim Handling cluster_disposal Final Disposal Generate_Waste This compound Waste Generated Is_Solid Solid Waste? Generate_Waste->Is_Solid Spill Spill Occurs Generate_Waste->Spill Decontaminate Decontaminate Work Surfaces Generate_Waste->Decontaminate Collect_Solid Collect in Labeled Solid Hazardous Waste Container Is_Solid->Collect_Solid Yes Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Is_Solid->Collect_Liquid No Store_Waste Store Securely for Pickup Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Collect_Solid Decontaminate->Collect_Solid EHS_Pickup Arrange Pickup by EHS or Licensed Contractor Store_Waste->EHS_Pickup Final_Disposal Proper Off-site Disposal EHS_Pickup->Final_Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment for all personnel. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.